Nodaga-LM3
Description
Structure
2D Structure
Properties
Molecular Formula |
C68H90ClN15O19S2 |
|---|---|
Molecular Weight |
1521.1 g/mol |
IUPAC Name |
(2S)-5-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H90ClN15O19S2/c1-38(85)58-66(100)80-53(64(98)76-48(59(71)93)30-41-9-17-45(86)18-10-41)37-105-104-36-52(79-61(95)49(31-39-5-13-43(69)14-6-39)74-55(88)22-21-54(67(101)102)84-28-26-82(34-56(89)90)24-25-83(27-29-84)35-57(91)92)65(99)78-51(33-42-11-19-46(87)20-12-42)63(97)77-50(32-40-7-15-44(16-8-40)73-68(72)103)62(96)75-47(60(94)81-58)4-2-3-23-70/h5-20,38,47-54,58,85-87H,2-4,21-37,70H2,1H3,(H2,71,93)(H,74,88)(H,75,96)(H,76,98)(H,77,97)(H,78,99)(H,79,95)(H,80,100)(H,81,94)(H,89,90)(H,91,92)(H,101,102)(H3,72,73,103)/t38-,47+,48-,49+,50-,51+,52-,53+,54+,58+/m1/s1 |
InChI Key |
ZGUZBDTZKJVCJG-DBZNSRTBSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CC[C@@H](C(=O)O)N5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CCC(C(=O)O)N5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Nodaga-LM3: A Technical Guide to a High-Affinity Somatostatin Receptor 2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nodaga-LM3, a potent and specific antagonist for the somatostatin receptor 2 (SSTR2). This compound, when chelated and radiolabeled, serves as a powerful tool in the imaging and potential therapy of neuroendocrine tumors (NETs) that overexpress SSTR2. This document details the core characteristics of this compound, including its binding affinity, in vivo performance, and the experimental protocols for its synthesis, radiolabeling, and evaluation.
Core Concepts
This compound is a peptidomimetic antagonist that targets SSTR2 with high affinity.[1] Unlike SSTR2 agonists, which are internalized upon receptor binding, antagonists like LM3 exhibit high affinity with low internalization.[1] This characteristic is thought to allow binding to a larger number of receptor sites, potentially leading to superior tumor uptake and improved image contrast in positron emission tomography (PET) imaging when labeled with radionuclides like Gallium-68 (⁶⁸Ga).[1] The choice of the chelator, in this case, 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA), has been shown to significantly influence the binding affinity and in vivo performance of the LM3 peptide.[1][2]
Data Presentation
The following tables summarize the quantitative data for this compound and its variants, providing a basis for comparison of their performance.
Table 1: In Vitro Binding Affinity of LM3 Analogs for SSTR2
| Compound | IC50 (nmol/L) | Receptor Subtype Specificity |
| ⁶⁸Ga-Nodaga-LM3 | 1.3 | Highly selective for SSTR2 |
| ⁶⁸Ga-DOTA-LM3 | 12.5 | High affinity for SSTR2 |
| ⁶⁴Cu-Nodaga-LM3 | 6.7 ± 1.5 | IC50 >1,000 nM for SSTR1, 3, 4, & 5 |
Table 2: In Vivo Tumor Uptake of ⁶⁸Ga-Labeled LM3 Analogs in Patients with Well-Differentiated Neuroendocrine Tumors
| Radiotracer | Time Point | Average SUVmax (± SD) |
| ⁶⁸Ga-Nodaga-LM3 | 5 min | 31.3 ± 19.7 |
| 2 h | 74.6 ± 56.3 | |
| ⁶⁸Ga-DOTA-LM3 | 5 min | 36.6 ± 23.6 |
| 30 min | 45.3 ± 29.3 |
Experimental Protocols
Synthesis of this compound
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) methodology. While a detailed, step-by-step protocol specific to this compound is not publicly available, the general principles of Fmoc-based SPPS are well-established and can be adapted.
Materials:
-
Fmoc-protected amino acids
-
2-chlorotrityl chloride resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20% v/v)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O)
-
NODAGA-NHS ester
-
Purification system (e.g., RP-HPLC)
General Protocol:
-
Resin Loading: The first amino acid is loaded onto the 2-chlorotrityl resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents and coupled to the deprotected N-terminus.
-
Repeat: Steps 2 and 3 are repeated for each amino acid in the LM3 sequence.
-
Chelator Conjugation: The NODAGA chelator is conjugated to the N-terminus of the peptide.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a TFA cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Radiolabeling of this compound with Gallium-68
The following is a general protocol for the radiolabeling of this compound with ⁶⁸Ga, which can be completed in a short time at room temperature.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (0.25 M, pH ~4.5)
-
This compound precursor
-
C18 Sep-Pak cartridge for purification
-
Ethanol and saline for elution
-
Radio-TLC or radio-HPLC for quality control
Protocol:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 4.5.
-
Labeling: Add the this compound precursor to the buffered ⁶⁸Ga solution and incubate at room temperature for 5-10 minutes.
-
Purification: Pass the reaction mixture through a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga. Elute the ⁶⁸Ga-Nodaga-LM3 with an ethanol/saline solution.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
In Vitro SSTR2 Binding Assay
Competitive binding assays are used to determine the IC50 value of this compound for SSTR2.
Materials:
-
HEK293 cells transfected with human SSTR2 (HEK-sst2)
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-SRIF-28)
-
Unlabeled this compound at various concentrations
-
Binding buffer
-
Gamma counter
Protocol:
-
Cell Preparation: Plate HEK-sst2 cells in a multi-well plate and allow them to adhere.
-
Competition Reaction: Incubate the cells with a fixed concentration of the radiolabeled somatostatin analog and varying concentrations of unlabeled this compound.
-
Incubation: Incubate at a specified temperature for a set period to allow binding to reach equilibrium.
-
Washing: Wash the cells to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value.
In Vivo PET Imaging
PET imaging in tumor-bearing animal models is used to assess the in vivo tumor-targeting characteristics of ⁶⁸Ga-Nodaga-LM3.
Materials:
-
Tumor-bearing mice (e.g., with HEK-sst2 xenografts)
-
⁶⁸Ga-Nodaga-LM3
-
Small animal PET/CT scanner
-
Anesthesia
Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Injection: Inject a known activity of ⁶⁸Ga-Nodaga-LM3 intravenously.
-
Imaging: Acquire dynamic or static PET/CT images at various time points post-injection (e.g., 1, 4, and 24 hours).
-
Image Analysis: Draw regions of interest (ROIs) over the tumor and various organs on the PET images to calculate the percentage of injected dose per gram of tissue (%ID/g) and SUVmax values.
Visualizations
SSTR2 Signaling Pathway
Somatostatin Receptor 2 (SSTR2) is a G-protein coupled receptor (GPCR). Upon binding of an antagonist like this compound, the downstream signaling cascade that is typically initiated by an agonist is blocked. The following diagram illustrates the general signaling pathway of SSTR2 when activated by an agonist, which this compound antagonizes.
Caption: SSTR2 Agonist Signaling Pathway Antagonized by this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines the typical experimental workflow for the preclinical evaluation of a new radiopharmaceutical like ⁶⁸Ga-Nodaga-LM3.
References
Nodaga-LM3: A Technical Guide to a High-Affinity SSTR2 Antagonist for Neuroendocrine Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodaga-LM3 is a potent and highly specific peptidomimetic antagonist of the somatostatin receptor subtype 2 (SSTR2). When radiolabeled, typically with Gallium-68 (⁶⁸Ga), it serves as a powerful diagnostic tool in Positron Emission Tomography (PET) for the molecular imaging of neuroendocrine tumors (NETs). Research has consistently demonstrated that as an antagonist, ⁶⁸Ga-Nodaga-LM3 can bind to a greater number of receptor sites compared to SSTR2 agonists, leading to superior tumor uptake, enhanced image contrast, and improved detection of NETs.[1] This technical guide provides an in-depth overview of the chemical structure, properties, experimental protocols, and the mechanism of action of this compound.
Chemical Structure and Properties
This compound is a conjugate composed of the SSTR2 antagonist peptide, LM3, and the macrocyclic chelator, Nodaga (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). The LM3 peptide component is p-Cl-Phe-cyclo(d-Cys-Tyr-d-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)d-Tyr-NH₂.[2][3][4] The Nodaga chelator is covalently coupled to the N-terminus of the LM3 peptide and is responsible for stably coordinating radiometals like ⁶⁸Ga.[5]
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆₈H₉₀ClN₁₅O₁₉S₂ | |
| Molecular Weight | 1521.1 g/mol | |
| IUPAC Name | (2S)-5-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid | |
| Target | Somatostatin Receptor Subtype 2 (SSTR2) | |
| Binding Affinity (IC₅₀ of ⁶⁸Ga-Nodaga-LM3) | 1.3 nmol/L |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the SSTR2, a G-protein coupled receptor (GPCR). In neuroendocrine tumors, SSTR2 is often overexpressed. The endogenous ligand, somatostatin, and SSTR2 agonists bind to and activate the receptor, triggering a signaling cascade that inhibits hormone secretion and cell proliferation. This is primarily achieved through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
As an antagonist, this compound binds to the SSTR2 but does not activate it. Instead, it blocks the binding of somatostatin and other agonists, thereby preventing the downstream inhibitory signaling. This lack of internalization, compared to agonists, allows for a higher density of the radiolabeled antagonist to accumulate on the tumor cell surface, resulting in a stronger signal for PET imaging.
Experimental Protocols
Synthesis of this compound Conjugate
The this compound peptide-chelator conjugate is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing an Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
General Protocol Outline:
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the free amine on the resin. This cycle of deprotection and coupling is repeated for each amino acid in the LM3 peptide sequence.
-
Cyclization: A disulfide bond is formed between the two cysteine residues to create the cyclic structure of the LM3 peptide.
-
Chelator Conjugation: The Nodaga-NHS ester is conjugated to the N-terminus of the synthesized peptide.
-
Cleavage and Deprotection: The completed peptide conjugate is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Radiolabeling with Gallium-68
The labeling of this compound with ⁶⁸Ga is a robust and efficient process.
Materials:
-
Good Manufacturing Process (GMP)-grade this compound precursor.
-
⁶⁸Ge/⁶⁸Ga generator.
-
0.1 M Hydrochloric acid.
-
Sodium acetate buffer.
-
Reaction vial.
-
Heating block.
Protocol:
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 5 mL of 0.1 M hydrochloric acid directly into a reaction vial.
-
The reaction vial should contain 40 μg of the this compound precursor dissolved in sodium acetate buffer.
-
Ensure the final pH of the reaction mixture is 4.
-
Heat the mixture to 100°C for 10 minutes to facilitate the incorporation of the radionuclide.
-
After heating, allow the vial to cool to room temperature.
-
The final product, ⁶⁸Ga-Nodaga-LM3, is then prepared for injection, typically after dilution with saline.
PET/CT Imaging Protocol
The following is a typical protocol for PET/CT imaging in human subjects with ⁶⁸Ga-Nodaga-LM3.
Procedure:
-
Administer an intravenous bolus injection of ⁶⁸Ga-Nodaga-LM3 (approximately 200 MBq ± 11 MBq) over 15 seconds.
-
Perform a low-dose CT scan for anatomic localization and attenuation correction. Typical parameters are 120 keV, 100 mAs, and 2.5-mm slice thickness.
-
Acquire serial PET scans at multiple time points post-injection, for example, at 5, 15, 30, 45, 60, and 120 minutes.
-
The patient should remain still during the acquisition period, especially within the first hour.
-
Image analysis involves drawing regions of interest over tumors and normal organs to calculate the maximum standardized uptake value (SUVmax).
Quantitative Data
The performance of ⁶⁸Ga-Nodaga-LM3 has been extensively evaluated in clinical studies, often in comparison to other SSTR2-targeting radiopharmaceuticals.
Table 1: In Vitro and Dosimetry Data
| Parameter | ⁶⁸Ga-Nodaga-LM3 | ⁶⁸Ga-DOTA-LM3 | Reference |
| SSTR2 Affinity (IC₅₀) | 1.3 nmol/L | 12.5 nmol/L | |
| Mean Effective Dose | 0.026 ± 0.003 mSv/MBq | 0.025 ± 0.002 mSv/MBq | |
| Highest Absorbed Dose Organ | Urinary Bladder Wall (0.162 mGy/MBq) | Urinary Bladder Wall (0.202 mGy/MBq) |
Table 2: Tumor Uptake (SUVmax) in Patients with NETs
| Time Point | ⁶⁸Ga-Nodaga-LM3 (Average SUVmax ± SD) | ⁶⁸Ga-DOTA-LM3 (Average SUVmax ± SD) | Reference |
| 5 minutes | 31.3 ± 19.7 | 36.6 ± 23.6 | |
| 30 minutes | - | 45.3 ± 29.3 | |
| 1 hour | 57.5 ± 39.4 | 47.2 ± 32.6 | |
| 2 hours | 74.6 ± 56.3 | - | |
| Highest Recorded SUVmax | 231.9 | 126.9 |
Note: The tracer accumulation in tumor lesions for ⁶⁸Ga-Nodaga-LM3 increased by 138% from 5 minutes to 2 hours post-injection.
Table 3: Biodistribution in Normal Organs (SUVmax at 1 hour post-injection)
| Organ | ⁶⁸Ga-Nodaga-LM3 | ⁶⁸Ga-DOTA-LM3 | Reference |
| Pituitary | Significantly Higher | Lower | |
| Parotids | Significantly Higher | Lower | |
| Liver | Significantly Higher | Lower | |
| Spleen | Significantly Higher | Lower | |
| Pancreas | Significantly Higher | Lower | |
| Adrenal Glands | Significantly Higher | Lower | |
| Stomach | Significantly Higher | Lower | |
| Small Intestine | Significantly Higher | Lower | |
| Kidneys | Significantly Higher | Lower |
Note: ⁶⁸Ga-DOTA-LM3 showed significantly lower uptake in most normal organs compared to ⁶⁸Ga-Nodaga-LM3, which can result in higher tumor-to-background ratios for ⁶⁸Ga-DOTA-LM3 despite its lower tumor uptake.
Conclusion
This compound, particularly in its ⁶⁸Ga-radiolabeled form, is a highly effective SSTR2 antagonist for the PET imaging of neuroendocrine tumors. Its high affinity for SSTR2, favorable biodistribution, and high tumor uptake contribute to excellent image contrast and diagnostic efficacy. The data presented in this guide underscore its value as a research tool and its potential for clinical applications in oncology and drug development. The provided protocols offer a foundation for the synthesis, radiolabeling, and application of this promising radiopharmaceutical.
References
The Pivotal Role of the NODAGA Chelator in the Radiolabeling of the SSTR2 Antagonist LM3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling highly specific in vivo imaging and therapy of various cancers. The choice of the bifunctional chelator is critical, profoundly influencing the radiolabeling efficiency, stability, and in vivo performance of the resulting radiotracer. This technical guide provides an in-depth analysis of the 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) chelator and its integral role in the radiolabeling of LM3, a potent somatostatin receptor subtype 2 (SSTR2) antagonist. We will explore the advantageous properties of NODAGA, detail experimental protocols for radiolabeling, present key quantitative data on the performance of NODAGA-LM3 conjugates, and visualize the underlying scientific principles and workflows.
Introduction: The Significance of Chelators in Radiopharmaceuticals
Radiolabeled peptides have emerged as invaluable tools for the diagnosis and treatment of cancers that overexpress specific receptors.[1] The fundamental structure of a peptide-based radiopharmaceutical consists of a targeting peptide, a radionuclide, and a bifunctional chelator that stably links the two. The chelator's role is paramount, as it must securely sequester the radiometal to prevent its release in vivo, which could lead to non-specific radiation exposure and compromised imaging quality.[2]
LM3 is a novel SSTR2 antagonist that has demonstrated high and persistent tumor uptake.[1][3] Unlike SSTR2 agonists, which are internalized upon receptor binding, antagonists like LM3 are not, yet they have shown superior tumor imaging properties.[4] The combination of LM3 with a suitable chelator and radiometal is crucial for optimizing its clinical potential.
The NODAGA Chelator: Superior Properties for Radiolabeling
NODAGA has gained prominence as a versatile and efficient chelator for various radiometals, particularly for Positron Emission Tomography (PET) imaging isotopes like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). Its chemical structure, featuring a nine-membered triazacyclononane ring with acetic acid and glutaric acid pendant arms, confers several advantages over other chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Key properties of NODAGA include:
-
Rapid and Mild Labeling Conditions: NODAGA's high complexation ability with ⁶⁸Ga and ⁶⁴Cu allows for rapid radiolabeling under mild conditions, including lower temperatures (even room temperature) and neutral pH. This is particularly beneficial for sensitive biomolecules that may be degraded by the harsher heating conditions often required for DOTA.
-
High Stability: NODAGA forms highly stable complexes with radiometals, minimizing in vivo dissociation and leading to lower non-target tissue accumulation. This results in improved image contrast and reduced radiation dose to healthy organs.
-
Favorable Pharmacokinetics: The smaller ring size of NODAGA compared to DOTA contributes to increased hydrophilicity, which can lead to faster clearance from the body and potentially lower background signal.
-
Versatility: NODAGA has been successfully used for radiolabeling a variety of targeting molecules, including peptides and antibodies.
Radiolabeling of LM3 with NODAGA Conjugates
The conjugation of NODAGA to the LM3 peptide creates a precursor for radiolabeling. This is typically achieved through standard peptide synthesis and conjugation chemistry. The resulting this compound conjugate can then be radiolabeled with isotopes like ⁶⁸Ga for PET imaging. The choice of the chelator has been shown to have a profound influence on the receptor binding affinity of the final radiolabeled conjugate. In the case of LM3, the use of NODAGA has been shown to result in radiotracers with excellent in vivo performance.
General Radiolabeling Workflow
The process of radiolabeling a NODAGA-conjugated peptide like LM3 follows a well-defined workflow, from the elution of the radionuclide to the final quality control of the radiopharmaceutical.
Figure 1: General workflow for the radiolabeling of this compound with ⁶⁸Ga.
Experimental Protocols
The following provides a generalized experimental protocol for the radiolabeling of this compound with ⁶⁸Ga, based on methodologies cited in the literature.
Materials and Reagents
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound peptide conjugate
-
Sodium acetate buffer (or other suitable buffer)
-
Hydrochloric acid for pH adjustment
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges for purification
-
High-performance liquid chromatography (HPLC) system for quality control
⁶⁸Ga Radiolabeling Procedure
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to approximately 3.5-4.5 using a sodium acetate buffer.
-
Reaction Mixture: Add the this compound peptide conjugate (typically 10-20 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature. While NODAGA allows for room temperature labeling, gentle heating (e.g., up to 95°C for 5-10 minutes) can be used to achieve high radiochemical yields (>95%).
-
Purification: After incubation, purify the ⁶⁸Ga-NODAGA-LM3 using an SPE cartridge to remove any unchelated ⁶⁸Ga.
-
Final Formulation: Elute the purified product from the SPE cartridge with a sterile, injectable solution (e.g., ethanol/saline mixture) and pass it through a sterile filter.
Quality Control
-
Radiochemical Purity: Determine the radiochemical purity of the final product using radio-HPLC. The retention time of ⁶⁸Ga-NODAGA-LM3 should be distinct from that of free ⁶⁸Ga.
-
Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests to ensure the final product is safe for administration.
Performance Data of ⁶⁸Ga-NODAGA-LM3
The performance of a radiopharmaceutical is evaluated based on its radiolabeling efficiency, in vitro binding affinity, and in vivo biodistribution and tumor uptake. The following tables summarize key quantitative data for ⁶⁸Ga-NODAGA-LM3.
Table 1: In Vitro Performance of ⁶⁸Ga-NODAGA-LM3
| Parameter | Value | Reference |
| Half Maximal Inhibitory Concentration (IC₅₀) | 1.3 ± 0.3 nmol/L | |
| Receptor Specificity | SSTR2 Antagonist |
Table 2: In Vivo Biodistribution of ⁶⁸Ga-NODAGA-LM3 in HEK-sst2 Xenografts (1 h p.i.)
| Organ | % Injected Dose per Gram (%ID/g) | Reference |
| Tumor | ~40 | |
| Blood | Low | |
| Liver | Low | |
| Kidneys | Moderate |
Table 3: Tumor-to-Normal-Tissue Ratios for ⁶⁴Cu-NODAGA-LM3 (24 h p.i.)
| Ratio | Value | Reference |
| Tumor-to-Kidney | 12.8 ± 3.6 | |
| Tumor-to-Muscle | 1,342 ± 115 |
Note: Data for ⁶⁴Cu-NODAGA-LM3 is included to demonstrate the excellent tumor-to-background ratios achievable with this compound conjugates at later time points.
Mechanism of Action: SSTR2 Antagonism
The therapeutic and diagnostic efficacy of radiolabeled LM3 is rooted in its antagonistic interaction with the SSTR2 receptor, which is overexpressed on many neuroendocrine tumors.
Figure 2: Mechanism of action of ⁶⁸Ga-NODAGA-LM3 as an SSTR2 antagonist.
Conclusion
The NODAGA chelator plays a crucial role in the successful development of LM3-based radiopharmaceuticals. Its ability to form stable complexes with radiometals under mild conditions, coupled with the favorable pharmacokinetic properties it imparts, makes it an excellent choice for creating high-performance imaging agents. The resulting ⁶⁸Ga-NODAGA-LM3 has demonstrated high tumor uptake and excellent tumor-to-background ratios, highlighting its potential for the clinical management of SSTR2-positive tumors. The continued exploration of NODAGA and other advanced chelating systems will undoubtedly pave the way for the next generation of targeted radiopharmaceuticals.
References
- 1. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PET of somatostatin receptor-positive tumors using 64Cu- and 68Ga-somatostatin antagonists: the chelate makes the difference. [folia.unifr.ch]
- 4. New Insights in the Design of Bioactive Peptides and Chelating Agents for Imaging and Therapy in Oncology [mdpi.com]
Preclinical and In-Vitro Evaluation of Nodaga-LM3: A Technical Guide
This technical guide provides an in-depth overview of the preclinical and in-vitro research on Nodaga-LM3, a promising radiopharmaceutical agent for imaging neuroendocrine tumors. This compound is comprised of the somatostatin receptor subtype 2 (SSTR2) antagonist, LM3, conjugated with the chelator NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) for radiolabeling, most commonly with Gallium-68 (⁶⁸Ga).[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the agent's binding affinity, biodistribution, dosimetry, and the experimental protocols used for its evaluation.
Core Principles and Mechanism of Action
Somatostatin receptor antagonists represent a significant advancement in imaging SSTR-positive tumors. Unlike agonists (e.g., DOTATATE, DOTATOC), which are internalized by tumor cells upon binding, antagonists like LM3 exhibit a low internalization rate.[2][3] They bind to a greater number of receptor sites, which can lead to higher tumor uptake and improved image contrast.[2][4] The choice of chelator is critical, as it significantly influences the binding affinity and pharmacokinetic properties of the final radiolabeled peptide.
The signaling pathway diagram below illustrates the fundamental difference in the mechanism between SSTR2 agonists and antagonists.
In-Vitro Studies: Receptor Binding Affinity
The affinity of LM3-based radiopharmaceuticals for the SSTR2 receptor is highly dependent on the chelator and the radiometal used. In-vitro studies have consistently demonstrated that ⁶⁸Ga-Nodaga-LM3 possesses a significantly higher binding affinity compared to its DOTA-conjugated counterpart.
Table 1: SSTR2 Binding Affinity (IC₅₀)
| Compound | IC₅₀ (nmol/L) | Reference |
|---|---|---|
| ⁶⁸Ga-Nodaga-LM3 | 1.3 ± 0.3 |
| ⁶⁸Ga-DOTA-LM3 | 12.5 | |
Experimental Protocol: Receptor Affinity Assay
The determination of the 50% inhibitory concentration (IC₅₀) is a critical step in evaluating the potential of a new radiopharmaceutical.
-
Cell Line: Human Embryonic Kidney (HEK)-sst2 cells, which are engineered to express the human somatostatin receptor subtype 2, are commonly used.
-
Assay Method: Receptor autoradiography is performed on sections of cell membranes.
-
Procedure:
-
Cell membranes are incubated with a radiolabeled SSTR2 ligand (e.g., ¹²⁵I-Tyr³-octreotide).
-
Increasing concentrations of the test compound (e.g., ⁶⁸Ga-Nodaga-LM3) are added to compete for binding to the SSTR2 receptors.
-
After incubation and washing, the amount of bound radioactivity is measured.
-
The IC₅₀ value is calculated as the concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand.
-
Preclinical Research Workflow
The development and evaluation of a radiopharmaceutical like ⁶⁸Ga-Nodaga-LM3 follows a structured preclinical workflow, from initial synthesis to in-vivo validation. This process ensures the agent's stability, specificity, and safety before it can be considered for clinical use.
In-Vivo Animal Studies: Biodistribution
Biodistribution studies in animal models, typically mice bearing HEK-sst2 xenografts, provide crucial data on tumor uptake and clearance from non-target organs. Studies have shown impressive and specific tumor uptake for ⁶⁸Ga-Nodaga-LM3.
Table 2: Biodistribution of ⁶⁸Ga-Nodaga-LM3 in HEK-sst2 Xenografts (1h p.i.)
| Organ | Uptake (%ID/g) | Reference |
|---|---|---|
| Tumor | ~40 | |
| Blood | Low | |
| Kidney | Moderate | |
| Liver | Low |
| Muscle | Very Low | |
Note: %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocol: Animal Biodistribution Study
-
Animal Model: Nude mice are subcutaneously inoculated with HEK-sst2 cells to grow sst2-positive tumor xenografts.
-
Tracer Injection: A defined amount of the radiolabeled compound (e.g., ⁶⁸Ga-Nodaga-LM3) is injected intravenously into the tumor-bearing mice.
-
Time Points: Animals are euthanized at various time points post-injection (p.i.), typically 1, 4, and 24 hours.
-
Organ Harvesting: Tumors and major organs (blood, liver, kidneys, spleen, muscle, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Clinical Evaluation: Biodistribution and Dosimetry in Humans
Clinical studies have confirmed the favorable biodistribution profile of ⁶⁸Ga-Nodaga-LM3 in patients with well-differentiated neuroendocrine tumors (NETs). It demonstrates high tumor uptake and good retention, leading to high-contrast images.
The diagram below logically compares the key characteristics of ⁶⁸Ga-Nodaga-LM3 and ⁶⁸Ga-DOTA-LM3 based on clinical findings.
Table 3: Biodistribution in NET Patients (Average SUVₘₐₓ at 1h p.i.)
| Organ | ⁶⁸Ga-Nodaga-LM3 (SUVₘₐₓ) | ⁶⁸Ga-DOTA-LM3 (SUVₘₐₓ) | Reference |
|---|---|---|---|
| Pituitary | High | Significantly Lower | |
| Liver | Moderate | Significantly Lower | |
| Spleen | High | Significantly Lower | |
| Kidneys | Moderate | Significantly Lower |
| Adrenals | High | Significantly Lower | |
Table 4: Tumor Uptake Kinetics in NET Patients (Average SUVₘₐₓ)
| Time Post-Injection | ⁶⁸Ga-Nodaga-LM3 (SUVₘₐₓ) | ⁶⁸Ga-DOTA-LM3 (SUVₘₐₓ) | Reference |
|---|---|---|---|
| 5 min | 31.3 ± 19.7 | 36.6 ± 23.6 | |
| 30 min | Increasing | 45.3 ± 29.3 (Plateau) |
| 120 min (2h) | 74.6 ± 56.3 | Plateau | |
Table 5: Radiation Dosimetry
| Parameter / Organ | ⁶⁸Ga-Nodaga-LM3 | ⁶⁸Ga-DOTA-LM3 | Reference |
|---|---|---|---|
| Effective Dose (mSv/MBq) | 0.026 ± 0.003 | 0.025 ± 0.002 | |
| Absorbed Dose (mGy/MBq) | |||
| Urinary Bladder Wall | 0.162 | 0.202 | |
| Spleen | High | Lower |
| Kidneys | High | Lower | |
Experimental Protocol: Human PET/CT Imaging and Dosimetry
-
Patient Population: Patients with confirmed well-differentiated neuroendocrine tumors are recruited for the study.
-
Tracer Administration: Patients receive an intravenous bolus injection of ⁶⁸Ga-Nodaga-LM3 (approx. 200 MBq) or ⁶⁸Ga-DOTA-LM3 (approx. 172 MBq).
-
Imaging Protocol:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Serial whole-body PET scans are acquired at multiple time points, typically 5, 15, 30, 45, 60, and 120 minutes after injection.
-
-
Image Analysis: Regions of interest (ROIs) are drawn over tumors and normal organs on the PET/CT images to calculate the standardized uptake value (SUV).
-
Dosimetry Calculation: Time-activity curves are generated for source organs. This data is then used with software like OLINDA/EXM to calculate the residence times and estimate the absorbed radiation doses to target organs and the total effective dose.
Conclusion
The body of preclinical and in-vitro research demonstrates that ⁶⁸Ga-Nodaga-LM3 is a highly effective agent for imaging SSTR2-positive tumors. Its superior binding affinity compared to DOTA-conjugated counterparts translates to high tumor uptake. While it shows higher physiological uptake in SSTR-positive organs like the spleen and adrenals compared to ⁶⁸Ga-DOTA-LM3, its overall tumor retention and imaging characteristics are favorable. The dosimetry profile is comparable to other ⁶⁸Ga-labeled SSTR2 antagonists, confirming its safety for clinical use. These findings underscore the critical role of the chelator in optimizing the performance of peptide-based radiopharmaceuticals and establish ⁶⁸Ga-Nodaga-LM3 as a valuable tool in the molecular imaging of neuroendocrine tumors.
References
- 1. Facebook [cancer.gov]
- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Data Presentation: Quantitative Binding Affinity
An In-Depth Technical Guide on the Core Binding Affinity of Ga-68 NODAGA-LM3 to SSTR2
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding characteristics of Gallium-68 (Ga-68) this compound, a potent antagonist for the somatostatin receptor subtype 2 (SSTR2). The document details quantitative affinity data, the experimental procedures used for its determination, and the underlying cellular signaling pathways, adhering to stringent data presentation and visualization standards.
The affinity of a radiopharmaceutical for its target is a critical determinant of its efficacy for imaging and therapy. High-affinity binding is essential for achieving high tumor-to-background ratios. The binding affinity of Ga-68 this compound and related compounds for SSTR2 has been quantified using in vitro competitive binding assays, with the results typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity.
| Compound | Receptor Subtype | IC50 (nM) | Cell Line | Competing Radioligand |
| natGa-NODAGA-LM3 | Human SSTR2 | 1.3 ± 0.3 | HEK-sst2 | [125I]-SRIF-28 |
| natGa-DOTA-LM3 | Human SSTR2 | 12.5 ± 4.3 | HEK-sst2 | [125I]-SRIF-28 |
| natCu-NODAGA-LM3 | Human SSTR2 | 6.7 ± 1.5 | HEK-sst2 | [125I]-SRIF-28 |
Table 1: Comparative In Vitro Binding Affinities for SSTR2. The data clearly demonstrates the high affinity of the Ga-NODAGA-LM3 conjugate for the human SSTR2. The choice of chelator significantly influences the binding affinity, with NODAGA providing a tenfold higher affinity than DOTA when complexed with Gallium.[1][2][3][4][5]
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of IC50 values is performed using a standardized competitive radioligand binding assay. This method quantifies the ability of a test compound (the "competitor," e.g., natGa-NODAGA-LM3) to displace a known radioligand from its receptor.
Objective: To measure the binding affinity of a non-radioactive test compound for a target receptor by quantifying its ability to compete with a constant concentration of a radiolabeled ligand.
Materials & Methods:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably transfected to express the human SSTR2 (HEK-sst2).
-
Radioligand: A ligand with high affinity for SSTR2, such as [125I]-SRIF-28.
-
Competitor: The unlabeled test compound, natGa-NODAGA-LM3, prepared in a series of increasing concentrations.
-
Buffers & Reagents:
-
Binding Buffer: Typically Tris-HCl or HEPES-based buffer containing MgCl2 and protease inhibitors.
-
Wash Buffer: Ice-cold buffer to remove unbound radioligand.
-
-
Equipment: 96-well microplates, filtration harvester, and a gamma counter for radioactivity measurement.
Workflow Diagram:
Caption: Workflow of a competitive radioligand binding assay.
Detailed Procedure:
-
Preparation: SSTR2-expressing cells are cultured and harvested. Membranes are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated in 96-well plates with a fixed concentration of the radioligand ([125I]-SRIF-28) and varying concentrations of the competitor (natGa-NODAGA-LM3).
-
Equilibrium: The mixture is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity retained on each filter is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor. The IC50 value is then determined from this curve using non-linear regression analysis.
Mandatory Visualization: SSTR2 Signaling Pathway
Upon binding of an antagonist like Ga-68 this compound, the receptor is occupied, preventing the downstream signaling typically initiated by natural agonists (somatostatin) or agonistic drugs. The canonical agonist-induced pathway is illustrated below to provide context for the mechanism of antagonism.
References
- 1. This compound SSTR2 Antagonist for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET of somatostatin receptor-positive tumors using 64Cu- and 68Ga-somatostatin antagonists: the chelate makes the difference. [folia.unifr.ch]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide to Theranostics Using Nodaga-LM3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Theranostics
Theranostics represents a paradigm shift in medicine, moving towards a more personalized and precise approach to treating diseases, particularly cancer. The core principle of theranostics is the integration of diagnostic imaging and targeted therapy using a single agent or a pair of similar agents. This "see what you treat, and treat what you see" methodology allows for the non-invasive characterization of a therapeutic target, followed by the delivery of a cytotoxic payload specifically to the diseased cells, minimizing off-target effects and maximizing therapeutic efficacy.[1][2]
Radiopharmaceuticals are central to the field of theranostics. A typical theranostic pair consists of a targeting molecule conjugated to a chelator that can bind to different radionuclides. For diagnostic purposes, a positron-emitting radionuclide (e.g., Gallium-68) is used for Positron Emission Tomography (PET) imaging, which provides high-resolution images of the target's distribution and density. For therapy, the same targeting molecule is labeled with a therapeutic radionuclide that emits cytotoxic radiation (e.g., Lutetium-177, Copper-67), delivering a targeted radiation dose to the tumor cells.[1][3]
Nodaga-LM3: A Potent SSTR2 Antagonist
This compound is a high-affinity peptidomimetic antagonist that specifically targets the somatostatin receptor subtype 2 (SSTR2).[4] SSTR2 is overexpressed in a variety of neuroendocrine neoplasms (NENs), making it an excellent target for both imaging and therapy. Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC), which are internalized upon receptor binding, antagonists like this compound bind to the cell surface with high affinity and show prolonged tumor retention without significant internalization. This characteristic can lead to higher tumor-to-background ratios and potentially a greater number of binding sites available on the tumor cell surface.
The this compound conjugate consists of the LM3 peptide, which is responsible for SSTR2 binding, and the NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) chelator. The NODAGA chelator is versatile and can stably bind a variety of radiometals, including Gallium-68 for PET imaging and other radionuclides like Copper-61 and Copper-67 for potential therapeutic applications.
Quantitative Data Summary
The following tables summarize key quantitative data for 68Ga-Nodaga-LM3 from various studies, providing a comparative overview of its performance in diagnostic imaging.
Table 1: Comparative Tumor Uptake (SUVmax) of SSTR Ligands
| Radiotracer | Tumor Type | Mean SUVmax ± SD | Reference |
| 68Ga-Nodaga-LM3 | Neuroendocrine Neoplasms | 57.4 ± 38.5 | |
| 68Ga-DOTATATE | Neuroendocrine Neoplasms | 40.0 ± 22.8 | |
| 68Ga-Nodaga-LM3 | Paraganglioma | 53.78 ± 183.2 | |
| 68Ga-Nodaga-LM3 | Well-differentiated Neuroendocrine Tumors | 57.5 ± 39.4 (at 1h) | |
| 68Ga-Nodaga-LM3 | Well-differentiated Neuroendocrine Tumors | 74.6 ± 56.3 (at 2h) | |
| 68Ga-DOTA-LM3 | Well-differentiated Neuroendocrine Tumors | 47.2 ± 32.6 (at 1h) |
Table 2: Tumor-to-Background Ratios (TBR) for 68Ga-Nodaga-LM3 in Paraganglioma Patients
| Target Lesion (TL) / All Lesions (AL) | Reference Tissue | TBR | Reference |
| TL | Liver | 15.7 | |
| TL | Kidney | 6.8 | |
| TL | Spleen | 5.4 | |
| TL | Gluteus Muscle | 156.5 | |
| AL | Liver | 8.9 | |
| AL | Kidney | 3.8 | |
| AL | Spleen | 2.4 | |
| AL | Gluteus Muscle | 57.5 |
Table 3: Comparative Physiological Organ Uptake (SUVmean) of 68Ga-Nodaga-LM3 vs. 68Ga-DOTATOC
| Organ | 68Ga-Nodaga-LM3 (SUVmean ± SD) | 68Ga-DOTATOC (SUVmean ± SD) | P-value | Reference |
| Liver | 5.55 ± 1.57 | 9.73 ± 2.30 | < 0.01 | |
| Spleen | 20.47 ± 6.93 | 31.14 ± 7.50 | - | |
| Kidneys | 12.88 ± 4.57 | 10.28 ± 2.02 | - | |
| Red Marrow | 1.16 ± 0.36 | 0.98 ± 0.49 | - |
Table 4: Radiation Dosimetry of 68Ga-Labeled SSTR2 Antagonists
| Radiotracer | Mean Effective Dose (mSv/MBq) | Organ with Highest Absorbed Dose (mGy/MBq) | Reference |
| 68Ga-Nodaga-LM3 | 0.026 ± 0.003 | Urinary Bladder Wall (0.162) | |
| 68Ga-DOTA-LM3 | 0.025 ± 0.002 | Urinary Bladder Wall (0.202) |
Table 5: In Vitro SSTR2 Binding Affinity (IC50)
| Compound | IC50 (nmol/L) | Reference |
| 68Ga-Nodaga-LM3 | 1.3 | |
| 68Ga-DOTA-LM3 | 12.5 |
Experimental Protocols
Radiolabeling of this compound with Gallium-68
This protocol describes the manual radiolabeling of this compound with Gallium-68 (68Ga) for PET imaging.
Materials:
-
Good Manufacturing Process (GMP)-grade this compound precursor.
-
68Ge/68Ga generator.
-
0.1 M Hydrochloric acid (HCl).
-
Sodium acetate buffer.
-
Reaction vial.
-
Heating block or water bath.
-
Syringes and needles.
-
Quality control equipment (e.g., HPLC, TLC).
Procedure:
-
Elute the 68Ge/68Ga generator with 5 mL of 0.1 M HCl to obtain the 68Ga eluate.
-
Directly add the 68Ga eluate to a reaction vial containing 40 µg of this compound precursor dissolved in sodium acetate buffer.
-
Adjust the pH of the reaction mixture to approximately 4.
-
Heat the reaction mixture at 100°C for 10 minutes to facilitate the incorporation of 68Ga into the NODAGA chelator.
-
After heating, allow the mixture to cool to room temperature.
-
Perform quality control to determine the radiochemical purity of the final product.
In Vitro SSTR2 Binding Affinity Assay
This protocol outlines a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a this compound conjugate.
Materials:
-
SSTR2-expressing cells (e.g., cell lines derived from neuroendocrine tumors).
-
Radiolabeled SSTR2 ligand with known high affinity (e.g., 125I-Tyr3-octreotide).
-
Unlabeled this compound conjugate (as the competitor).
-
Binding buffer.
-
Cell harvesting equipment.
-
Gamma counter.
Procedure:
-
Culture SSTR2-expressing cells to an appropriate density.
-
Prepare a series of dilutions of the unlabeled this compound conjugate.
-
In a multi-well plate, incubate a constant concentration of the radiolabeled SSTR2 ligand with the SSTR2-expressing cells in the presence of the varying concentrations of the unlabeled this compound conjugate.
-
Incubate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Wash the cells to remove unbound radioligand.
-
Harvest the cells and measure the radioactivity using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the unlabeled this compound conjugate that inhibits 50% of the specific binding of the radiolabeled ligand.
In Vivo PET/CT Imaging Protocol in Patients
This protocol provides a general outline for performing a PET/CT scan with 68Ga-Nodaga-LM3 in patients with suspected or known neuroendocrine tumors.
Patient Preparation:
-
Patients should be well-hydrated.
-
Fasting is not typically required.
Procedure:
-
Administer an intravenous bolus injection of 68Ga-Nodaga-LM3 (e.g., approximately 200 MBq).
-
Acquire a low-dose CT scan from the head to the mid-thigh for attenuation correction and anatomical localization.
-
Perform whole-body PET scans at specified time points post-injection. Serial imaging can be performed at time points such as 5, 15, 30, 45, 60, and 120 minutes to assess biodistribution and tumor uptake kinetics. A standard static scan is typically performed 40-60 minutes post-injection.
-
Reconstruct the PET images using standard algorithms.
-
Analyze the images by calculating the Standardized Uptake Value (SUV) in tumors and normal organs.
Visualizations
Signaling Pathway
Caption: SSTR2 signaling cascade upon binding of an antagonist like this compound.
Experimental Workflow
Caption: Theranostic workflow with this compound for diagnosis and therapy.
Logical Relationship
Caption: The logical relationship of components in the theranostic concept.
References
Nodaga-LM3: A Technical Guide to Advanced Imaging of Neuroendocrine Tumor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of neuroendocrine tumor (NET) diagnostics is rapidly evolving, with a shift towards more sensitive and specific imaging agents. This technical guide provides an in-depth overview of Nodaga-LM3, a promising somatostatin receptor subtype 2 (SSTR2) antagonist, for the imaging of neuroendocrine tumors. We delve into the core principles of its mechanism of action, present a compilation of quantitative data from recent clinical studies, and provide detailed experimental protocols for its application in a research and clinical setting. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on advanced diagnostics and theranostics for neuroendocrine tumors.
Introduction: The Advent of SSTR Antagonists
Neuroendocrine tumors are a heterogeneous group of neoplasms characterized by the overexpression of somatostatin receptors (SSTRs), particularly SSTR2.[1] This molecular feature has been the cornerstone for the development of radiolabeled somatostatin analogs (SSAs) for both diagnosis and peptide receptor radionuclide therapy (PRRT). For decades, SSTR agonists like 68Ga-DOTATATE have been the standard for PET/CT imaging of NETs.[1][2] However, a new class of molecules, SSTR antagonists, has emerged, demonstrating superior imaging characteristics.[2][3]
This compound is a potent SSTR2 antagonist. When labeled with Gallium-68 (68Ga), it forms a stable complex, 68Ga-Nodaga-LM3, for PET imaging. Clinical studies have indicated that 68Ga-Nodaga-LM3 offers improved lesion detection and higher tumor-to-background ratios compared to SSTR agonists. This guide will explore the technical details underpinning the use of this compound for NET imaging.
Mechanism of Action: SSTR2 Antagonism
This compound functions as a competitive antagonist at the somatostatin receptor subtype 2 (SSTR2). Unlike agonists, which bind to and activate the receptor, leading to internalization, antagonists bind to the receptor without initiating downstream signaling or causing significant internalization. This lack of internalization is hypothesized to result in a higher number of available binding sites on the tumor cell surface, leading to increased tracer accumulation and a stronger signal on PET imaging.
Quantitative Data from Clinical Studies
Recent clinical trials have provided valuable quantitative data on the performance of 68Ga-Nodaga-LM3 in comparison to the standard SSTR agonist, 68Ga-DOTATATE. The following tables summarize key findings from these studies.
Table 1: Tumor Uptake and Tumor-to-Background Ratios
| Tracer | Median SUVmax in Tumor | Median Tumor-to-Liver Ratio | Reference |
| 68Ga-Nodaga-LM3 | 29.1 | 5.0 | |
| 68Ga-DOTATATE | 21.6 | 2.9 |
SUVmax: Maximum Standardized Uptake Value
Table 2: Lesion Detection in Head-to-Head Comparison
| Tracer | Total Lesions Detected | Reference |
| 68Ga-Nodaga-LM3 | 395 | |
| 68Ga-DOTATATE | 339 |
Table 3: Biodistribution in Normal Organs (Median SUVmax)
| Organ | 68Ga-Nodaga-LM3 | 68Ga-DOTATATE | Reference |
| Liver | Lower | Higher | |
| Spleen | Lower | Higher | |
| Kidneys | Similar | Similar | |
| Lungs | Higher | Lower | |
| Blood Pool | Higher | Lower |
Table 4: Dosimetry
| Tracer | Mean Effective Dose (mSv/MBq) | Reference |
| 68Ga-Nodaga-LM3 | 0.026 ± 0.003 | |
| 68Ga-DOTA-LM3 | 0.025 ± 0.002 |
Experimental Protocols
The following sections detail the methodologies for key experiments involving this compound, based on protocols described in published clinical trials.
Synthesis and Radiolabeling of 68Ga-Nodaga-LM3
While specific synthesis of the this compound peptide is a complex organic chemistry process beyond the scope of this guide, the radiolabeling procedure with Gallium-68 is a critical step for its use in PET imaging.
References
- 1. Comparison of Al18F-NOTA-LM3 With 68Ga-DOTATATE and 68Ga-NODAGA-LM3 PET/CT in Patients With Well-differentiated Neuroendocrine Tumors | Clinical Research Trial Listing [centerwatch.com]
- 2. Comparison of Al18F-NOTA-LM3 With 68Ga-DOTATATE and 68Ga-NODAGA-LM3 PET/CT in Patients With Well-differentiated Neuroendocrine Tumors - National Brain Tumor Society [trials.braintumor.org]
- 3. memoinoncology.com [memoinoncology.com]
Methodological & Application
Application Notes and Protocols for Radiolabeling Nodaga-LM3 with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the radiolabeling of the somatostatin receptor subtype 2 (SSTR2) antagonist, Nodaga-LM3, with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga). The resulting radiopharmaceutical, [⁶⁸Ga]Ga-Nodaga-LM3, is a promising agent for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs)[1].
Introduction
This compound is a conjugate of the SSTR2 antagonist LM3 and the chelator 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA)[1]. The NODAGA chelator allows for efficient and stable complexation with Gallium-68 under mild conditions. [⁶⁸Ga]Ga-Nodaga-LM3 has demonstrated favorable biodistribution, high tumor uptake, and good tumor retention, leading to high-contrast PET images in preclinical and clinical settings[2][3]. This protocol outlines the necessary materials, equipment, and procedures for the preparation and quality control of [⁶⁸Ga]Ga-Nodaga-LM3.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the radiolabeling procedure.
| Parameter | Value | Reference |
| Precursor | ||
| This compound Amount | 40 µg | |
| Gallium-68 | ||
| Source | ⁶⁸Ge/⁶⁸Ga generator | |
| Eluent | 0.1 M Hydrochloric Acid | |
| Reaction Conditions | ||
| Buffer | Sodium Acetate | |
| Final Reaction pH | 4 | |
| Reaction Temperature | 100°C | |
| Incubation Time | 10 minutes | |
| Quality Control | ||
| Radiochemical Purity (RCP) | >95% |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
This compound precursor (GMP-grade)
-
⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler)
-
0.1 M Hydrochloric Acid (sterile, metal-free)
-
Sodium Acetate buffer (sterile, metal-free)
-
Sterile water for injection (WFI)
-
Ethanol (absolute, for cleaning)
-
Metal-free water and buffers for quality control
-
-
Equipment:
-
Hot cell for radiolabeling
-
Reaction vial (metal-free)
-
Dose calibrator
-
Heating block or water bath
-
Syringes and sterile needles
-
Sterile filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Thin-Layer Chromatography (TLC) scanner
-
pH meter or pH strips
-
Precursor Preparation and Storage
The this compound precursor should be of Good Manufacturing Process (GMP) grade. For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a sealed container, protected from moisture. A stock solution can be prepared by dissolving the precursor in sterile water. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Radiolabeling Procedure
This procedure should be performed in a hot cell using aseptic techniques.
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M hydrochloric acid according to the manufacturer's instructions.
-
Preparation of Reaction Mixture:
-
In a sterile reaction vial, dissolve 40 µg of the this compound precursor in sodium acetate buffer.
-
Add the ⁶⁸Ga eluate directly to the reaction vial containing the precursor and buffer.
-
Adjust the final pH of the reaction mixture to 4.
-
-
Incubation: Heat the reaction mixture to 100°C for 10 minutes to facilitate the incorporation of the radionuclide.
-
Cooling and Formulation: After incubation, allow the reaction mixture to cool to room temperature. The final product can be diluted with sterile saline for injection.
Quality Control
A comprehensive quality control system is essential to ensure the safety and efficacy of the radiopharmaceutical.
The radiochemical purity should be greater than 95%. This can be determined by both HPLC and TLC.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector and a radioactivity detector in series.
-
Procedure: Inject a small aliquot of the final product. The retention time of [⁶⁸Ga]Ga-Nodaga-LM3 will be different from that of free ⁶⁸Ga and other radiochemical impurities.
-
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A mixture of 1 M ammonium acetate and methanol (1:1 v/v) can be used to separate the labeled product from colloidal ⁶⁸Ga.
-
Procedure: Apply a small spot of the final product onto the TLC strip and develop the chromatogram. After development, the strip is scanned using a radio-TLC scanner to determine the distribution of radioactivity.
-
-
pH: The pH of the final product should be checked using a pH meter or pH strips and should be suitable for intravenous injection (typically between 4.5 and 7.5).
-
Radionuclidic Purity: The presence of the parent radionuclide, ⁶⁸Ge, should be determined. The ⁶⁸Ge breakthrough must be below the pharmacopeial limit (e.g., <0.001%).
-
Sterility and Endotoxins: The final product must be sterile and pyrogen-free. Sterility testing and a Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins should be performed according to pharmacopeial standards.
Visualizations
Experimental Workflow
Caption: Workflow for the radiolabeling of this compound with Gallium-68.
Chelation Reaction
Caption: Chelation of Gallium-68 by the this compound conjugate.
References
Application Notes and Protocols for Nodaga-LM3 PET/CT Imaging in Mice
These application notes provide a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the use of Nodaga-LM3 for Positron Emission Tomography/Computed Tomography (PET/CT) imaging in murine models. This guide covers the entire workflow from radiolabeling to data analysis, ensuring reproducible and accurate results for preclinical studies targeting the somatostatin receptor subtype 2 (SSTR2).
Introduction
This compound is a potent antagonist for the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in various neuroendocrine tumors (NETs). PET imaging with this compound radiolabeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) allows for non-invasive visualization and quantification of SSTR2 expression in vivo. This technology is a valuable tool in oncology research for tumor characterization, therapy response monitoring, and the development of novel SSTR2-targeted therapies.
Experimental Protocols
Radiolabeling of this compound
2.1.1. ⁶⁸Ga-Nodaga-LM3 Radiolabeling Protocol
This protocol is adapted for preclinical use and should be performed in a certified radiopharmacy laboratory.
-
Materials:
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (pH 4.0)
-
Sterile water for injection
-
Reaction vial (e.g., V-vial)
-
Heating block
-
Reversed-phase C18 Sep-Pak cartridge
-
Ethanol
-
Saline solution (0.9% NaCl)
-
ITLC strips and a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.0) for quality control.
-
-
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add approximately 5-10 µg of this compound to a reaction vial.
-
Add sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.0.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 95°C for 10 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Perform quality control using ITLC to determine the radiochemical purity. A purity of >95% is generally required.
-
For purification, if necessary, activate a C18 Sep-Pak cartridge with ethanol and then wash with sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unbound ⁶⁸Ga.
-
Elute the ⁶⁸Ga-Nodaga-LM3 with a small volume of ethanol and dilute with saline for injection.
-
2.1.2. ⁶⁴Cu-Nodaga-LM3 Radiolabeling Protocol
-
Materials:
-
This compound peptide
-
⁶⁴CuCl₂
-
Ammonium acetate buffer (pH 5.5)
-
Reaction vial
-
Heating block
-
Quality control system (e.g., HPLC)
-
-
Procedure:
-
Dissolve 5-10 µg of this compound in ammonium acetate buffer in a reaction vial.
-
Add ⁶⁴CuCl₂ to the vial.
-
Incubate the reaction mixture at room temperature.[1]
-
Monitor the reaction progress and determine the radiochemical purity using a suitable quality control method. A purity of >95% is desirable.
-
The final product is typically diluted with saline for injection.
-
Animal Preparation
Proper animal preparation is crucial for obtaining high-quality and reproducible PET/CT images.
-
Animal Model: This protocol is suitable for mice, often immunodeficient strains (e.g., BALB/c nude) bearing SSTR2-expressing tumor xenografts (e.g., HEK-sst2).[1]
-
Housing and Acclimatization: Animals should be housed in a controlled environment and allowed to acclimatize for at least one week before the imaging study.
-
Fasting: Fasting for 4-6 hours prior to the injection of the radiotracer is recommended to reduce background signal, although some studies with other tracers have used longer fasting times of up to 24 hours.[2] Water should be provided ad libitum.
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in oxygen.[3]
-
Catheter Placement (Optional but Recommended): For accurate and repeatable intravenous injections, placement of a tail vein catheter is recommended.
-
Temperature Maintenance: Maintain the animal's body temperature at 37°C throughout the procedure using a heating pad or lamp to prevent hypothermia-induced physiological changes.
Radiotracer Injection and Uptake
-
Injection Dose: The recommended injection dose for mice is typically in the range of 3.7-7.4 MBq (100-200 µCi) of ⁶⁸Ga-Nodaga-LM3 or ⁶⁴Cu-Nodaga-LM3. The injection volume should be kept low, around 100-150 µL.
-
Injection Route: Administer the radiotracer via a lateral tail vein injection (bolus or slow infusion).
-
Uptake Period: Following injection, the animal should be allowed an uptake period. For this compound, imaging is typically performed 1 hour post-injection to allow for optimal tumor-to-background contrast. Dynamic imaging can also be performed immediately after injection to assess the tracer kinetics.
PET/CT Image Acquisition
-
Scanner: A dedicated small-animal PET/CT scanner should be used.
-
Animal Positioning: Position the anesthetized mouse on the scanner bed, typically in a supine position. Ensure the region of interest (e.g., tumor) is within the field of view.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction. Typical parameters include a tube voltage of 50-70 kVp and a current of 200-500 µA.
-
PET Scan: Acquire a static PET scan for 10-20 minutes. For dynamic scans, the acquisition can last for 60 minutes. The energy window is typically set to 350-650 keV.
-
Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D Ordered Subset Expectation Maximization - OSEM) with corrections for attenuation, scatter, and decay.
Data Analysis
-
Image Fusion: Fuse the PET and CT images for anatomical localization of radiotracer uptake.
-
Region of Interest (ROI) Analysis: Draw regions of interest (ROIs) on the images corresponding to the tumor and various organs (e.g., liver, kidneys, muscle).
-
Quantification: Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This is calculated by comparing the radioactivity concentration in the ROI to the total injected dose, normalized to the tissue weight (often assumed to be 1 g/cm³).
Quantitative Data
The following table summarizes the biodistribution of ⁶⁴Cu-Nodaga-LM3 in nude mice bearing HEK-sst2 tumor xenografts at 1 and 4 hours post-injection.
| Organ/Tissue | 1 hour post-injection (%ID/g ± SD) | 4 hours post-injection (%ID/g ± SD) |
| Blood | 2.1 ± 0.3 | 0.5 ± 0.1 |
| Heart | 1.0 ± 0.2 | 0.3 ± 0.1 |
| Lungs | 2.5 ± 0.5 | 0.8 ± 0.2 |
| Liver | 2.8 ± 0.4 | 1.5 ± 0.3 |
| Spleen | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Pancreas | 10.5 ± 1.8 | 3.5 ± 0.8 |
| Stomach | 1.1 ± 0.2 | 0.4 ± 0.1 |
| Intestines | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Kidneys | 15.2 ± 2.5 | 5.1 ± 1.2 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Bone | 1.8 ± 0.4 | 0.9 ± 0.2 |
| Tumor | 39.8 ± 5.2 | 26.9 ± 3.3 |
Data adapted from Fani et al., J Nucl Med, 2011.
Visualizations
SSTR2 Signaling Pathway
This compound acts as an antagonist to the SSTR2 receptor. Upon binding of its natural ligand, somatostatin, SSTR2 initiates a signaling cascade that inhibits cell proliferation and hormone secretion.
References
- 1. PET of somatostatin receptor-positive tumors using 64Cu- and 68Ga-somatostatin antagonists: the chelate makes the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput PET/CT Imaging Using a Multiple-Mouse Imaging System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rutgers.edu [research.rutgers.edu]
Application Notes and Protocols for In Vitro Cell Binding of Nodaga-LM3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodaga-LM3 is a potent and selective antagonist of the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor frequently overexpressed in neuroendocrine tumors (NETs).[1][2] When chelated with radionuclides such as Gallium-68 (⁶⁸Ga), this compound serves as a valuable tool for the sensitive imaging of SSTR2-positive tumors via Positron Emission Tomography (PET).[3][4] Understanding the binding characteristics of this compound to its target receptor is crucial for the development of novel diagnostic and therapeutic agents. This document provides detailed protocols for conducting in vitro cell binding assays to determine the affinity and specificity of ⁶⁸Ga-Nodaga-LM3 for SSTR2-expressing cells.
Mechanism of Action
This compound is a peptide analog that binds with high affinity to SSTR2.[4] Unlike SSTR2 agonists, which are internalized upon binding, antagonists like this compound exhibit low internalization rates. This characteristic can be advantageous for PET imaging, as it may lead to higher tumor retention of the radiotracer. The chelator NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) securely complexes with ⁶⁸Ga, allowing for in vivo tracking of the peptide. The binding of ⁶⁸Ga-Nodaga-LM3 to SSTR2 on the cell surface of NETs enables the visualization of these tumors through PET imaging.
Key Quantitative Data
The binding affinity of SSTR2 ligands is a critical parameter for their evaluation. The following table summarizes the reported binding affinity for ⁶⁸Ga-Nodaga-LM3.
| Compound | Target | Cell Line | Assay Type | IC₅₀ (nmol/L) |
| ⁶⁸Ga-Nodaga-LM3 | SSTR2 | - | Competitive Binding | 1.3 |
Table 1: In vitro binding affinity of ⁶⁸Ga-Nodaga-LM3 for SSTR2.
Experimental Protocols
This section details the protocols for radiolabeling of this compound with ⁶⁸Ga and for performing saturation and competitive in vitro cell binding assays.
Radiolabeling of this compound with ⁶⁸Ga
Objective: To prepare ⁶⁸Ga-Nodaga-LM3 for use in cell binding assays.
Materials:
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M Hydrochloric acid
-
Sodium acetate buffer (pH 4)
-
Heating block or water bath
-
Solid-phase extraction (SPE) cartridge (e.g., Oasis HLB)
-
Ethanol
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M hydrochloric acid.
-
Add the ⁶⁸Ga eluate to a reaction vial containing this compound dissolved in sodium acetate buffer to achieve a final pH of 4.
-
Incubate the reaction mixture at 95-100°C for 10 minutes.
-
Allow the mixture to cool to room temperature.
-
Purify the ⁶⁸Ga-Nodaga-LM3 using an SPE cartridge preconditioned with ethanol and water.
-
Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-Nodaga-LM3 from the cartridge with a small volume of ethanol, followed by sterile saline.
-
Pass the final product through a 0.22 µm sterile filter.
-
Determine the radiochemical purity by radio-TLC or radio-HPLC.
In Vitro Cell Binding Assay
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human SSTR2 gene (HEK-sst2) are recommended. These cells provide a high and consistent level of SSTR2 expression for binding studies.
2.1. Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of ⁶⁸Ga-Nodaga-LM3.
Materials:
-
HEK-sst2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 24-well plates
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
⁶⁸Ga-Nodaga-LM3 (in a range of concentrations)
-
Unlabeled this compound (for non-specific binding)
-
Ice-cold wash buffer (e.g., PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed HEK-sst2 cells in poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Incubation:
-
Total Binding: Add increasing concentrations of ⁶⁸Ga-Nodaga-LM3 (e.g., 0.1 - 50 nM) in binding buffer to triplicate wells.
-
Non-specific Binding: In a parallel set of triplicate wells, add the same concentrations of ⁶⁸Ga-Nodaga-LM3 along with a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the SSTR2 receptors.
-
-
Incubate the plates at 37°C for 60 minutes to reach equilibrium.
-
Washing: Terminate the incubation by rapidly aspirating the binding buffer and washing the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well to counting tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding versus the concentration of ⁶⁸Ga-Nodaga-LM3.
-
Analyze the data using non-linear regression (one-site specific binding) to determine the Kd and Bmax values.
-
2.2. Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the binding affinity (Ki) of unlabeled this compound.
Materials:
-
Same as for the saturation binding assay.
-
A fixed concentration of ⁶⁸Ga-Nodaga-LM3.
-
A range of concentrations of unlabeled this compound.
Procedure:
-
Cell Seeding and Preparation: Follow steps 1 and 2 of the saturation binding assay protocol.
-
Incubation:
-
Add a fixed concentration of ⁶⁸Ga-Nodaga-LM3 (typically at or below the Kd value) to all wells.
-
Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁶ M) to triplicate wells.
-
Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of unlabeled ligand (non-specific binding).
-
-
Incubate the plates at 37°C for 60 minutes.
-
Washing, Cell Lysis, and Quantification: Follow steps 5-7 of the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled competitor.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for radiolabeling and in vitro cell binding assay of ⁶⁸Ga-Nodaga-LM3.
Caption: Simplified representation of ⁶⁸Ga-Nodaga-LM3 binding to SSTR2 for PET imaging.
References
- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
Application Notes and Protocols for Establishing a Neuroendocrine Tumor Xenograft Model with Nodaga-LM3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies that present significant challenges in diagnosis and treatment.[1] Preclinical models that accurately recapitulate the characteristics of human NETs are crucial for developing novel therapeutic and diagnostic agents.[2] Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue into immunocompromised mice, have emerged as a valuable tool in NET research as they preserve the histological and genetic features of the original tumor.[2][3]
This document provides detailed application notes and protocols for establishing a neuroendocrine tumor xenograft model and utilizing Nodaga-LM3, a somatostatin receptor subtype 2 (SSTR2) antagonist, for in vivo imaging of these tumors.[4] SSTR2 is overexpressed in a majority of well-differentiated NETs, making it an excellent target for imaging and therapy. 68Ga-Nodaga-LM3 is a PET/CT imaging agent that has shown favorable biodistribution and high tumor uptake in clinical studies.
Key Experimental Workflows
The following diagram outlines the major steps involved in establishing a NET xenograft model and performing in vivo imaging with this compound.
Caption: Workflow for NET xenograft establishment and imaging.
Experimental Protocols
Establishment of a Neuroendocrine Tumor Patient-Derived Xenograft (PDX) Model
This protocol details the steps for implanting human NET tissue into immunocompromised mice to generate a PDX model.
Materials:
-
Fresh or cryopreserved human NET tissue
-
Immunocompromised mice (e.g., NOD scid gamma (NSG) mice, 4-6 weeks old)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
1-cc syringes with 27- or 30-gauge needles
-
Anesthesia (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for 3-5 days before any procedures.
-
Tumor Tissue Preparation:
-
Fresh Tissue: Collect fresh tumor tissue from surgery under sterile conditions. Place it in sterile PBS on ice.
-
Cryopreserved Tissue: Thaw cryopreserved tumor tissue rapidly in a 37°C water bath.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 1-2 mm³).
-
Alternatively, digest the tissue to create a single-cell suspension.
-
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the flank of the mouse with an alcohol wipe.
-
For tumor fragments: Using a trocar, subcutaneously implant a single tumor fragment into the flank of the mouse.
-
For cell suspension: Resuspend the cells in a mixture of PBS and Matrigel (optional, to aid in tumor formation) at a concentration of approximately 1 x 10⁶ cells in 100-200 µL. Inject the cell suspension subcutaneously into the flank using a 1-cc syringe with a 27- or 30-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once a palpable tumor forms, measure its dimensions 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (width)² x length / 2.
-
Tumors are typically established within 3 months and can be passaged to subsequent generations of mice when they reach a volume of 1000-1500 mm³.
-
In Vivo Imaging with 68Ga-Nodaga-LM3
This protocol describes the procedure for performing PET/CT imaging on NET xenograft-bearing mice using 68Ga-Nodaga-LM3.
Materials:
-
Tumor-bearing mouse with a tumor volume of approximately 100-500 mm³
-
68Ga-Nodaga-LM3 (prepared according to radiopharmacy protocols)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Syringes for injection
Procedure:
-
Animal Preparation:
-
Fast the mouse for 4-6 hours before imaging to reduce background signal.
-
Anesthetize the mouse with isoflurane.
-
-
Tracer Administration:
-
Administer a defined dose of 68Ga-Nodaga-LM3 (typically 5-10 MBq) via intravenous (tail vein) or intraperitoneal injection.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Acquire dynamic or static PET images at specified time points post-injection (e.g., 30, 60, and 120 minutes).
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) around the tumor and major organs (e.g., liver, kidneys, spleen) to quantify tracer uptake.
-
Express tracer uptake as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Ex Vivo Biodistribution Studies
This protocol details the quantification of radiotracer accumulation in various tissues after the final imaging session.
Materials:
-
Tumor-bearing mouse from the imaging study
-
Gamma counter
-
Scales for weighing tissues
-
Dissection tools
Procedure:
-
Euthanasia and Tissue Collection:
-
Immediately after the final imaging scan, euthanize the mouse via an approved method.
-
Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
-
Tissue Weighing and Counting:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the activity of the injected dose standard.
-
-
Data Analysis:
-
Calculate the percent injected dose per gram (%ID/g) for each tissue.
-
Histopathology
This protocol describes the preparation of tumor tissue for histological examination to confirm NET characteristics and SSTR2 expression.
Materials:
-
Excised tumor tissue
-
10% neutral buffered formalin or 4% paraformaldehyde
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stains
-
Antibodies for immunohistochemistry (e.g., anti-SSTR2, anti-chromogranin A, anti-synaptophysin, anti-Ki-67)
Procedure:
-
Fixation: Fix the tumor tissue in 10% neutral buffered formalin overnight.
-
Processing:
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin and eosin to visualize tissue morphology.
-
Immunohistochemistry (IHC): Perform antigen retrieval, block endogenous peroxidase, and incubate with primary antibodies (e.g., anti-SSTR2, chromogranin A, synaptophysin, Ki-67) followed by a suitable secondary antibody and detection system.
-
-
Microscopic Analysis: Examine the stained slides under a microscope to assess tumor morphology, neuroendocrine marker expression, SSTR2 status, and proliferation index (Ki-67).
Data Presentation
Table 1: Tumor Growth Characteristics
| Parameter | Value | Reference |
| Mouse Strain | NSG | |
| Tumor Inoculum | 1 x 10⁶ cells | |
| Tumor Take Rate | >80% | |
| Time to Palpable Tumor | 2-4 weeks | - |
| Time to 1000 mm³ | 5 weeks |
Table 2: 68Ga-Nodaga-LM3 In Vivo Uptake (SUVmax)
| Organ/Tissue | 60 min post-injection | Reference |
| SSTR2+ Tumor | 57.5 ± 39.4 | |
| Liver | Moderate Uptake | |
| Spleen | High Uptake | |
| Kidneys | High Uptake | |
| Muscle | Low Uptake | - |
Table 3: Ex Vivo Biodistribution of 68Ga-Nodaga-LM3 at 1 hour post-injection (%ID/g)
| Organ/Tissue | Mean ± SD | Reference |
| SSTR2+ Tumor | High | |
| Blood | Low | - |
| Liver | Moderate | |
| Spleen | High | |
| Kidneys | High |
Signaling Pathway
The therapeutic and diagnostic efficacy of somatostatin analogs like LM3 is mediated through their interaction with somatostatin receptors, primarily SSTR2. The binding of these agents to SSTR2 can trigger downstream signaling cascades that inhibit cell proliferation and hormone secretion.
References
- 1. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanets.net [nanets.net]
- 3. Establishment and Characterization of a Human Neuroendocrine Tumor Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lutetium-177 Labeled Nodaga-LM3 for Radionuclide Therapy
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the management of neuroendocrine neoplasms (NENs), which are characterized by the overexpression of somatostatin receptors (SSTRs).[1][2] Lutetium-177 (¹⁷⁷Lu) is a preferred radionuclide for therapy due to its favorable decay characteristics, including a 6.7-day half-life and the emission of both therapeutic β⁻ particles and imageable γ-rays.[3][4] The therapeutic efficacy of PRRT relies on a targeting peptide, a chelator to securely bind the radionuclide, and the radionuclide itself.
This document focuses on the application of ¹⁷⁷Lu labeled to Nodaga-LM3. LM3 is a potent somatostatin receptor subtype 2 (SSTR2) antagonist.[5] Unlike SSTR agonists (e.g., DOTATATE, DOTATOC) which require internalization into tumor cells, SSTR antagonists bind to the cell surface, which can result in a higher number of available binding sites and potentially superior tumor targeting and radiation doses. The chelator, NODAGA, is designed to form a stable complex with radionuclides like Gallium-68 for PET imaging and Lutetium-177 for therapy, making this compound an excellent candidate for a theranostic approach.
Mechanism of Action: SSTR2 Antagonist Therapy
The therapeutic principle of ¹⁷⁷Lu-Nodaga-LM3 is based on targeted delivery of radiation to SSTR2-expressing tumor cells. The LM3 peptide component acts as a high-affinity antagonist for SSTR2. Upon intravenous administration, ¹⁷⁷Lu-Nodaga-LM3 circulates in the bloodstream and selectively binds to SSTR2 on the surface of NEN cells. The bound radiopharmaceutical is not significantly internalized, a key difference from SSTR agonists. This surface binding leads to prolonged retention at the tumor site. The decay of the attached ¹⁷⁷Lu releases medium-energy β⁻ particles, which travel a short distance (0.5 to 2 mm) in tissue, delivering a cytotoxic radiation dose primarily to the tumor cells while sparing surrounding healthy tissue. This radiation induces DNA damage, ultimately leading to tumor cell death (apoptosis). The co-emitted gamma photons can be captured by a gamma camera for post-therapy imaging and dosimetry calculations.
References
- 1. axisimagingnews.com [axisimagingnews.com]
- 2. [Indications and Practice of a New Radionuclide Therapy, 177Lu-DOTATATE in Japan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Using Radiolabeled Nodaga-LM3 for Ex Vivo Autoradiography of Tumor Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nodaga-LM3 is a potent antagonist targeting the somatostatin receptor subtype 2 (SSTR2), a key biomarker overexpressed in many neuroendocrine tumors (NETs).[1] When chelated with a radionuclide, such as Gallium-68 (⁶⁸Ga) or Copper-64/61 (⁶⁴/⁶¹Cu), this compound serves as a highly specific radiopharmaceutical for PET imaging.[1][2][3] Ex vivo autoradiography using radiolabeled this compound provides a high-resolution visualization of SSTR2 distribution within tumor tissues, offering valuable insights for drug development, patient stratification, and dosimetry.[4] This document provides detailed protocols and application notes for performing ex vivo autoradiography on tumor tissues using this compound.
I. Principle and Applications
Principle:
Ex vivo autoradiography is a technique that allows for the visualization of the distribution of a radiolabeled compound within thin sections of tissue. The tissue sections are incubated with the radiolabeled ligand (e.g., [⁶⁸Ga]Ga-Nodaga-LM3), which binds to its specific target (SSTR2). The unbound ligand is then washed away, and the distribution of the bound radioactivity is detected using a phosphor imaging plate or photographic emulsion. The resulting image provides a detailed map of the target receptor density at a microscopic level.
Applications:
-
Tumor Receptor Mapping: High-resolution visualization of SSTR2 expression and heterogeneity within the tumor microenvironment.
-
Theranostic Approach: this compound can be labeled with diagnostic radionuclides (e.g., ⁶⁸Ga, ⁶¹Cu) for imaging and therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁶⁷Cu) for therapy. Ex vivo autoradiography can help predict and confirm the tumor uptake of the therapeutic agent.
-
Drug Development: Assess the binding affinity and specificity of new SSTR2-targeting radiopharmaceuticals.
-
Preclinical Research: Evaluate receptor occupancy and biodistribution in animal tumor models.
II. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SSTR2 signaling pathway targeted by this compound and the general workflow for ex vivo autoradiography.
III. Quantitative Data Summary
The following tables summarize the binding affinities and tumor uptake values for this compound from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity (IC₅₀) of Metal-Labeled LM3 Analogues to SSTR2.
| Compound | IC₅₀ (nmol/L) | Cell Line | Reference |
|---|---|---|---|
| [⁶⁸/natGa]Ga-Nodaga-LM3 | 1.3 ± 0.3 | HEK-sst2 | |
| [⁶⁴/natCu]Cu-Nodaga-LM3 | Not Reported | HEK-sst2 |
| [⁶⁸Ga]Ga-DOTATATE (Agonist) | 2.5 ± 0.5 | HEK-sst2 | |
Table 2: Tumor Uptake of Radiolabeled this compound in Preclinical and Clinical Studies.
| Compound | Tumor Uptake (SUVmax) | Tumor Type | Time Point | Reference |
|---|---|---|---|---|
| [⁶⁸Ga]Ga-Nodaga-LM3 | 31.3 ± 19.7 | Neuroendocrine Tumors | 5 min p.i. | |
| [⁶⁸Ga]Ga-Nodaga-LM3 | 74.6 ± 56.3 | Neuroendocrine Tumors | 2 h p.i. | |
| [⁶⁸Ga]Ga-Nodaga-LM3 | Median 29.1 | Neuroendocrine Tumors | Not Specified | |
| [⁶⁸Ga]Ga-DOTATATE | Median 21.6 | Neuroendocrine Tumors | Not Specified | |
| [⁶⁴Cu]Cu-Nodaga-LM3 | ~40 %ID/g | HEK-sst2 Xenografts | 1 h p.i. |
| [⁶⁸Ga]Ga-Nodaga-LM3 | ~40 %ID/g | HEK-sst2 Xenografts | 1 h p.i. | |
p.i. = post-injection
IV. Experimental Protocols
A. Protocol for Tissue Preparation
-
Tissue Collection: Immediately after surgical resection, wash the tumor tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Snap-Freezing: Embed the tissue in an optimal cutting temperature (OCT) compound and snap-freeze by immersing in isopentane pre-chilled with liquid nitrogen or on dry ice.
-
Storage: Store the frozen tissue blocks at -80°C until sectioning. Avoid repeated freeze-thaw cycles.
-
Cryosectioning:
-
Acclimatize the frozen tissue block to the cryostat temperature (-20°C) for at least 20 minutes.
-
Cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto pre-cleaned, positively charged microscope slides (e.g., Superfrost Plus).
-
Air-dry the sections on the slides for at least 1 hour at room temperature before storage at -80°C.
-
B. Protocol for Ex Vivo Autoradiography with [⁶⁸Ga]Ga-Nodaga-LM3
-
Slide Preparation:
-
Bring the slides with tissue sections to room temperature in a desiccator to prevent condensation.
-
-
Pre-incubation:
-
Rehydrate the sections by incubating them in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and 50 mg/L bacitracin) for 15-30 minutes at room temperature.
-
-
Incubation:
-
Prepare the incubation solution containing [⁶⁸Ga]Ga-Nodaga-LM3 in the binding buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
For determining non-specific binding, prepare a parallel incubation solution containing a high concentration (e.g., 1-10 µM) of unlabeled this compound or another SSTR2 ligand to saturate the receptors.
-
Aspirate the pre-incubation buffer and cover the tissue sections with the incubation solution.
-
Incubate in a humidified chamber for 60-90 minutes at room temperature.
-
-
Washing:
-
Aspirate the incubation solution.
-
Wash the slides in ice-cold binding buffer to remove unbound radioligand. Perform three washes of 5 minutes each with gentle agitation.
-
Perform a final brief rinse in ice-cold distilled water to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Exposure and Imaging:
-
Arrange the dried slides in a light-tight cassette.
-
Include a set of calibrated radioactive standards to allow for quantification.
-
Appose the slides to a phosphor imaging plate.
-
The exposure time will depend on the radionuclide and the amount of radioactivity on the sections. For ⁶⁸Ga, due to its short half-life (68 minutes), exposure should be done immediately and for a few hours.
-
Scan the imaging plate using a phosphor imager system.
-
-
Data Analysis:
-
Use appropriate software to measure the signal intensity in regions of interest (ROIs) drawn on the autoradiograms.
-
Quantify the binding by comparing the signal from the tissue sections to the signal from the calibrated standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
V. Theranostic Concept with this compound
The versatility of the Nodaga chelator allows for the labeling of LM3 with both diagnostic and therapeutic radionuclides, embodying the "see what you treat, and treat what you see" theranostic concept.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and tissue types. All work with radioactive materials must be conducted in compliance with institutional and national regulations.
References
- 1. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. netrf.org [netrf.org]
- 4. Multiplexing Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Operating Procedure for Clinical ⁶⁸Ga-NODAGA-LM3 PET/CT Scans
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed standard operating procedure (SOP) for the clinical application of ⁶⁸Ga-NODAGA-LM3 positron emission tomography/computed tomography (PET/CT) scans. ⁶⁸Ga-NODAGA-LM3 is a somatostatin receptor subtype 2 (SSTR2) specific antagonist used for imaging neuroendocrine tumors (NETs).[1][2] This SOP outlines the necessary protocols for patient preparation, radiopharmaceutical synthesis and quality control, PET/CT image acquisition, and data analysis to ensure standardized and reproducible results in a clinical research setting.
Radiopharmaceutical Preparation: ⁶⁸Ga-NODAGA-LM3
2.1. Materials and Equipment
-
⁶⁸Ge/⁶⁸Ga generator
-
Good Manufacturing Practice (GMP) grade NODAGA-LM3 precursor
-
0.1 M Hydrochloric acid (HCl)
-
Sodium acetate buffer
-
Reaction vial
-
Heater (e.g., hot plate or dry bath)
-
Syringes and needles
-
0.22 µm sterile filter
-
High-Performance Liquid Chromatography (HPLC) system for quality control
-
Dose calibrator
2.2. Radiolabeling Protocol
The manual radiolabeling of this compound with Gallium-68 is performed in a hot cell.[3]
-
Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 5 mL of 0.1 M HCl directly into a reaction vial.[1][3]
-
Precursor Preparation: Dissolve 40 µg of this compound precursor in sodium acetate buffer.
-
Reaction: Add the dissolved precursor to the reaction vial containing the ⁶⁸Ga eluate. Adjust the pH of the final reaction mixture to 4.
-
Incubation: Heat the reaction mixture to 100°C for 10 minutes to facilitate radionuclide incorporation.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution and Sterilization: Dilute the mixture with 5 mL of a suitable solvent. For clinical use, the final product must be passed through a 0.22 µm sterile filter.
2.3. Quality Control
-
Radiochemical Purity: The radiochemical purity of the final ⁶⁸Ga-NODAGA-LM3 product should be greater than 95%, as determined by HPLC.
-
Visual Inspection: The solution should be clear, colorless, and free of particulate matter.
-
pH: The pH of the final injectable solution should be within a physiologically acceptable range.
Workflow for ⁶⁸Ga-NODAGA-LM3 Radiolabeling
Caption: Workflow for the manual radiolabeling and quality control of ⁶⁸Ga-NODAGA-LM3.
Patient Management
3.1. Patient Selection Patients with a confirmed diagnosis of well-differentiated neuroendocrine tumors are eligible for ⁶⁸Ga-NODAGA-LM3 PET/CT scans.
3.2. Patient Preparation
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to minimize physiologic background activity.
-
Hydration: Patients should be well-hydrated. Intravenous hydration can be considered.
-
Medications: While some guidelines recommend withdrawing somatostatin analogs before imaging, recent literature suggests this may not be necessary and could even improve tumor-to-background ratios. The decision to withdraw medication should be made on a case-by-case basis.
-
Pre-Scan Voiding: Patients should void immediately before the PET scan to reduce radiation dose to the bladder and minimize artifacts.
PET/CT Image Acquisition
4.1. Radiotracer Administration
-
Dosage: The recommended intravenous injection dose is approximately 150-200 MBq of ⁶⁸Ga-NODAGA-LM3.
-
Administration: The radiotracer should be administered as a quick bolus injection (e.g., 5 mL over 15 seconds).
4.2. Imaging Protocol
-
Scanner: A time-of-flight (TOF) PET/CT scanner is recommended.
-
Uptake Time: Static whole-body PET scans are typically acquired at 60 minutes post-injection. For biodistribution and dosimetry studies, serial scans can be performed at multiple time points (e.g., 5, 15, 30, 45, 60, and 120 minutes post-injection).
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Parameters: 120 keV, 100 mAs, 1.3 pitch, 2.5-mm slice thickness, 0.5-s rotation time.
-
-
PET Scan:
-
Range: From the head to the proximal thigh.
-
Patient Position: Patients should remain still during the scan.
-
Clinical PET/CT Scan Workflow
Caption: Standard clinical workflow for a ⁶⁸Ga-NODAGA-LM3 PET/CT scan.
Data Analysis and Interpretation
5.1. Image Reconstruction Images should be reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, randoms, and decay.
5.2. Quantitative Analysis
-
Standardized Uptake Value (SUV): Regions of interest (ROIs) should be drawn around tumors and normal organs to calculate the maximum SUV (SUVmax).
-
Tumor-to-Background Ratios: Ratios such as tumor-to-liver or tumor-to-spleen should be calculated to assess lesion conspicuity.
Quantitative Data Summary
Table 1: ⁶⁸Ga-NODAGA-LM3 Injection and Dosimetry
| Parameter | Value | Reference |
|---|---|---|
| Injected Activity | 200 ± 11 MBq | |
| Total Peptide Mass | 40 µg | |
| Effective Dose | 0.026 ± 0.003 mSv/MBq |
| Highest Organ Dose (Urinary Bladder Wall) | 0.162 mGy/MBq | |
Table 2: Tumor Uptake (SUVmax) of ⁶⁸Ga-NODAGA-LM3 in Neuroendocrine Tumors
| Time Post-Injection | Average SUVmax (± SD) | Reference |
|---|---|---|
| 5 minutes | 31.3 ± 19.7 | |
| 60 minutes | 57.5 ± 39.4 |
| 120 minutes | 74.6 ± 56.3 | |
Table 3: Comparison of Median SUVmax and Tumor-to-Liver Ratio
| Tracer | Median Tumor SUVmax | Median Tumor-to-Liver Ratio | Reference |
|---|---|---|---|
| ⁶⁸Ga-NODAGA-LM3 | 29.1 | 5.0 |
| ⁶⁸Ga-DOTATATE | 21.6 | 2.9 | |
Note: ⁶⁸Ga-NODAGA-LM3 has shown significantly higher tumor uptake and tumor-to-background ratios compared to the SSTR agonist ⁶⁸Ga-DOTATATE. It has also demonstrated superior lesion detection capabilities.
Safety and Tolerability
⁶⁸Ga-NODAGA-LM3 is generally well-tolerated by patients. In clinical studies, no significant adverse events have been directly attributed to the administration of ⁶⁸Ga-NODAGA-LM3.
Conclusion
This SOP provides a standardized framework for conducting clinical ⁶⁸Ga-NODAGA-LM3 PET/CT scans. Adherence to these protocols will ensure high-quality, reproducible imaging data, which is crucial for the evaluation of neuroendocrine tumors in a research and drug development setting. The favorable biodistribution, high tumor uptake, and excellent image contrast of ⁶⁸Ga-NODAGA-LM3 make it a promising radiopharmaceutical for NET imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution Studies of Radiolabeled NODAGA-LM3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for designing and executing a biodistribution study for NODAGA-LM3, a potent somatostatin receptor subtype 2 (SSTR2) antagonist.[1][2][3] The chelator NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) allows for stable complexation with radiometals, most notably Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging.[4][5]
Neuroendocrine tumors (NETs) are characterized by the overexpression of SSTRs, particularly SSTR2. Radiolabeled SSTR antagonists like ⁶⁸Ga-NODAGA-LM3 have shown promise for imaging these tumors, demonstrating high tumor uptake and favorable biodistribution. Biodistribution studies are critical in the preclinical and clinical development of such radiopharmaceuticals to assess their absorption, distribution, metabolism, and excretion (ADME), thereby evaluating efficacy and potential off-target effects. These studies provide essential data on tumor-to-organ ratios and inform radiation dosimetry calculations.
Principle of SSTR2-Targeted Imaging
The LM3 peptide is an antagonist that binds with high affinity to the SSTR2 receptor expressed on the surface of neuroendocrine tumor cells. When conjugated with the NODAGA chelator and radiolabeled with a positron-emitting radionuclide like ⁶⁸Ga, the resulting radiopharmaceutical, ⁶⁸Ga-NODAGA-LM3, can be administered systemically. It then travels through the bloodstream and accumulates at sites of high SSTR2 expression (i.e., the tumor). The emitted positrons from ⁶⁸Ga annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by a PET scanner. This allows for the non-invasive, quantitative imaging of tumor lesions and the assessment of tracer distribution throughout the body.
Figure 1: Principle of SSTR2-targeted PET imaging with ⁶⁸Ga-NODAGA-LM3.
Experimental Protocols
This section details the necessary protocols for the radiolabeling of this compound, quality control, and subsequent in vivo and ex vivo biodistribution studies in a preclinical animal model.
Protocol 1: Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol is adapted from established manual radiolabeling procedures.
Materials:
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator (eluting with 0.1 M or 0.6 M HCl)
-
Sodium acetate buffer (e.g., 1 M or 2.5 M)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath set to 95-100°C
-
C18 Sep-Pak cartridge for purification
-
Ethanol and sterile water for cartridge conditioning and elution
-
0.22 µm sterile filter
Procedure:
-
Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using the manufacturer-recommended volume of 0.1 M HCl. A fractionation method can be used to collect the portion with the highest ⁶⁸Ga activity.
-
Buffering: In a sterile reaction vial, add the this compound precursor (e.g., 40 µg). Add the ⁶⁸GaCl₃ eluate directly to the vial. Immediately adjust the pH of the reaction mixture to approximately 4.0 by adding sodium acetate buffer.
-
Incubation: Heat the reaction mixture at 95-100°C for 10 minutes to facilitate radionuclide incorporation.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Purification (if necessary):
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Dilute the reaction mixture with sterile water (e.g., 1 mL) and load it onto the conditioned cartridge. The radiolabeled peptide will be retained.
-
Wash the cartridge with sterile water (5-10 mL) to remove any unreacted hydrophilic ⁶⁸Ga species.
-
Elute the purified ⁶⁸Ga-NODAGA-LM3 from the cartridge with a small volume (0.5-1.0 mL) of 50% ethanol in saline.
-
-
Sterilization: Pass the final product solution through a 0.22 µm sterile filter into a sterile vial for injection.
Protocol 2: Quality Control of ⁶⁸Ga-NODAGA-LM3
Radiochemical Purity (RCP) Analysis:
-
Method: Radio-Thin Layer Chromatography (Radio-TLC) or Radio-High-Performance Liquid Chromatography (Radio-HPLC).
-
Radio-TLC System:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 0.1 M sodium citrate.
-
-
Procedure:
-
Spot a small amount of the final product onto a TLC strip.
-
Develop the chromatogram in the mobile phase.
-
Analyze the strip using a radio-TLC scanner. The radiolabeled peptide should remain at the origin (Rf=0), while free ⁶⁸Ga will migrate with the solvent front (Rf=1).
-
-
Acceptance Criteria: Radiochemical purity should be ≥95%.
Protocol 3: In Vivo Biodistribution and PET/CT Imaging
This protocol describes a typical biodistribution study in tumor-bearing rodents (e.g., nude mice with SSTR2-expressing xenografts like HEK-sst2).
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneously implanted SSTR2-positive tumors.
Procedure:
-
Administration: Administer a defined activity of ⁶⁸Ga-NODAGA-LM3 (e.g., 150-200 MBq for clinical studies, adjusted for animal weight in preclinical models) via intravenous (tail vein) injection.
-
PET/CT Imaging:
-
Anesthetize the animals at predetermined time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes).
-
Acquire whole-body PET scans followed by a low-dose CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and various organs (e.g., liver, kidneys, spleen, muscle) on the fused PET/CT images.
-
Calculate the tracer uptake in each ROI, typically expressed as the maximum Standardized Uptake Value (SUVmax) or percentage of injected dose per gram of tissue (%ID/g).
-
Protocol 4: Ex Vivo Biodistribution Analysis via Gamma Counting
This protocol provides a more precise quantification of tracer distribution by direct measurement of radioactivity in harvested tissues.
Procedure:
-
Euthanasia and Dissection: At the final imaging time point (or at separate dedicated time points), humanely euthanize the animals.
-
Tissue Harvesting: Promptly dissect key organs and tissues of interest (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Sample Preparation:
-
Rinse tissues to remove excess blood.
-
Blot dry and weigh each sample accurately.
-
Place each sample in a pre-tared tube suitable for gamma counting.
-
-
Gamma Counting:
-
Measure the radioactivity in each tissue sample, along with standards of the injectate, using a calibrated gamma counter. The counter should be set to an appropriate energy window for ⁶⁸Ga.
-
-
Data Calculation:
-
Calculate the percent of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in tissue / Tissue weight in g) / (Total injected counts per minute) x 100
-
Figure 2: General experimental workflow for a biodistribution study.
Data Presentation
Quantitative data from biodistribution studies should be summarized in clear, tabular format to facilitate comparison between different organs and time points. The following tables present example data based on a clinical study of ⁶⁸Ga-NODAGA-LM3 in patients with neuroendocrine tumors.
Table 1: Example Biodistribution of ⁶⁸Ga-NODAGA-LM3 in Normal Organs (Clinical Data)
| Organ | SUVmax at 1 hour post-injection (Mean ± SD) |
| Spleen | 42.8 ± 16.5 |
| Adrenal Gland | 20.3 ± 8.1 |
| Pituitary Gland | 18.1 ± 11.2 |
| Kidneys | 16.8 ± 3.9 |
| Liver | 10.3 ± 2.6 |
| Pancreas | 8.8 ± 3.4 |
| Stomach | 6.4 ± 2.9 |
| Small Intestine | 5.0 ± 1.1 |
| Blood Pool | 3.5 ± 0.6 |
Data derived from a human study and presented as an example of expected high-uptake organs. SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative metric used in PET imaging.
Table 2: Example Tumor Uptake and Dosimetry of ⁶⁸Ga-NODAGA-LM3 (Clinical Data)
| Parameter | Value (Mean ± SD) |
| Tumor Uptake | |
| Tumor SUVmax at 5 min | 31.3 ± 19.7 |
| Tumor SUVmax at 2 hours | 74.6 ± 56.3 |
| Radiation Dosimetry | |
| Effective Dose (mSv/MBq) | 0.026 ± 0.003 |
| Highest Organ Absorbed Dose | |
| Urinary Bladder Wall (mGy/MBq) | 0.162 |
Data highlights the high tumor uptake and retention over time and provides key dosimetry values. These values are crucial for assessing the safety profile of the radiopharmaceutical.
Conclusion
Both ⁶⁸Ga-NODAGA-LM3 and its DOTA-conjugated counterpart show a favorable biodistribution profile with high tumor uptake and good retention, leading to high-contrast images. The highest physiological uptake is typically observed in SSTR2-positive organs like the spleen, adrenal glands, and pituitary gland. The primary route of excretion is via the urinary tract, resulting in the urinary bladder wall receiving the highest radiation dose. The protocols and data presented here provide a robust framework for researchers to design and conduct comprehensive biodistribution studies for novel radiolabeled peptides targeting SSTR2.
References
- 1. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugation of Nodaga-LM3 to Nanoparticles for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems is a cornerstone of modern nanomedicine, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. Nanoparticles (NPs) serve as versatile platforms for carrying therapeutic and diagnostic agents.[1][2] Their surfaces can be functionalized with targeting ligands to direct them to specific cell types or tissues.[3]
Nodaga-LM3 is a high-affinity antagonist for the somatostatin receptor subtype 2 (SSTR2), a receptor frequently overexpressed in neuroendocrine tumors (NETs).[4] The NODAGA chelator component allows for stable complexation with radiometals like Gallium-68 (⁶⁸Ga), making it a powerful tool for Positron Emission Tomography (PET) imaging of SSTR2-positive tumors.[5]
This document provides detailed protocols for the covalent conjugation of this compound to amine-functionalized nanoparticles. By coupling this compound to a nanoparticle surface, a theranostic agent can be created. This agent is capable of targeted delivery of a therapeutic payload to SSTR2-expressing cells, while also allowing for non-invasive imaging and monitoring of tumor targeting via PET.
Principle of the Method
The conjugation strategy outlined here utilizes N-hydroxysuccinimide (NHS) ester chemistry, a robust and widely used bioconjugation method. A derivative of this compound, activated with an NHS ester (this compound-NHS), reacts with primary amine groups present on the surface of functionalized nanoparticles. The reaction forms a stable, covalent amide bond, securely attaching the targeting and chelating moiety to the nanoparticle carrier. This method is efficient and proceeds under mild conditions, preserving the integrity of both the nanoparticle and the peptide ligand.
Data Presentation
Quantitative data from each experimental stage should be systematically recorded. The following tables provide an example of how to structure results for clear comparison.
Table 1: Physicochemical Characterization of Nanoparticles
| Sample | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| Amine-Functionalized NPs (Bare) | 125.3 ± 2.1 | 0.15 ± 0.02 | +25.4 ± 1.8 |
| This compound Conjugated NPs | 138.8 ± 3.5 | 0.18 ± 0.03 | +15.1 ± 2.2 |
| Drug-Loaded this compound NPs | 155.2 ± 4.0 | 0.21 ± 0.02 | +12.8 ± 1.9 |
Note: Data are representative. Actual values will depend on the specific nanoparticle composition and experimental conditions. An increase in size and a change in zeta potential upon conjugation are expected.
Table 2: Radiolabeling and Stability of ⁶⁸Ga-Nodaga-LM3-NPs
| Parameter | Value |
|---|---|
| Radiolabeling Efficiency | > 95% |
| Radiochemical Purity | > 98% |
| In Vitro Stability in Serum (4h) | > 90% |
Note: High radiolabeling efficiency is achievable with NODAGA chelators under optimized conditions of pH and temperature.
Table 3: Doxorubicin Loading and Release from this compound-NPs
| Parameter | Value |
|---|---|
| Drug Loading Content (DLC, w/w%) | 4.5% |
| Encapsulation Efficiency (EE, %) | 85.2% |
| Cumulative Release at pH 7.4 (24h) | 15.8% |
| Cumulative Release at pH 5.5 (24h) | 42.5% |
Note: pH-dependent release is a common feature for nanoparticles designed to release their payload in the acidic tumor microenvironment or after endosomal uptake.
Experimental Workflow and Methodologies
The overall process for creating and testing this compound conjugated nanoparticles involves several key stages, from initial conjugation to functional validation.
Caption: Experimental workflow for developing this compound targeted nanoparticles.
Protocol 1: Conjugation of this compound-NHS to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of this compound-NHS to nanoparticles functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA, silica, liposomes)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units (with appropriate Molecular Weight Cut-Off, MWCO)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly (e.g., 2 minutes in a bath sonicator) to ensure a homogenous dispersion.
-
-
This compound-NHS Solution Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in a small volume of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. The use of an organic solvent prevents premature hydrolysis of the NHS ester.
-
-
Conjugation Reaction:
-
Add the this compound-NHS solution to the nanoparticle suspension. A 10- to 50-fold molar excess of this compound-NHS relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.
-
-
Purification:
-
Purify the this compound conjugated nanoparticles from excess reagents using centrifugal filter units.
-
Wash the nanoparticles three times with PBS (pH 7.4).
-
Resuspend the purified this compound-NPs in PBS at the desired concentration and store at 4°C.
-
Caption: NHS ester chemistry for conjugating this compound to an amine-NP.
Protocol 2: Physicochemical Characterization of Nanoparticles
This protocol describes the measurement of hydrodynamic size, polydispersity index (PDI), and zeta potential.
Materials:
-
This compound-NP suspension (and bare NP control)
-
Deionized water or appropriate buffer (e.g., 10 mM NaCl)
-
Dynamic Light Scattering (DLS) / Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water or buffer to an appropriate concentration (typically 0.1-1.0 mg/mL, consult instrument manual). Ensure the sample is free of aggregates and dust by filtering if necessary.
-
-
Size Measurement (DLS):
-
Transfer the diluted sample to a disposable sizing cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C) for 1-2 minutes.
-
Perform the DLS measurement according to the instrument's standard operating procedure.
-
Record the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). Perform at least three replicate measurements.
-
-
Zeta Potential Measurement (ELS):
-
Transfer the diluted sample (prepared in a low ionic strength buffer like 10 mM NaCl) to a disposable zeta potential cell.
-
Ensure no air bubbles are trapped in the cell.
-
Place the cell in the instrument and perform the ELS measurement.
-
Record the mean zeta potential. Perform at least three replicate measurements.
-
-
Analysis:
-
Compare the size, PDI, and zeta potential of the conjugated nanoparticles to the bare nanoparticles (Table 1). A successful conjugation should result in an increased hydrodynamic diameter and a change in surface charge.
-
Protocol 3: Radiolabeling with Gallium-68
This protocol outlines the chelation of ⁶⁸Ga by the this compound-NPs for PET imaging applications.
Materials:
-
This compound-NP suspension in a suitable buffer (e.g., 0.1 M HEPES, pH 4.0-4.5)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (1 M) for pH adjustment
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a sterile reaction vial, add 50-100 µg of this compound-NPs.
-
Add the ⁶⁸GaCl₃ eluate (approx. 100-200 MBq) to the vial.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
-
Labeling Reaction:
-
Incubate the reaction vial at 90-95°C for 10-15 minutes. For more sensitive nanoparticle formulations, labeling can often be achieved at lower temperatures (e.g., 60°C for 30 min), though this may require optimization.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using ITLC with a suitable mobile phase (e.g., 0.1 M sodium citrate). The ⁶⁸Ga-Nodaga-LM3-NPs should remain at the origin, while free ⁶⁸Ga will move with the solvent front.
-
RCP should be >95% for use in further studies. If necessary, purify the labeled nanoparticles using a size-exclusion column.
-
Protocol 4: In Vitro Cell Targeting and SSTR2 Signaling
This protocol assesses the targeting specificity of this compound-NPs to SSTR2-expressing cancer cells.
Materials:
-
SSTR2-positive cell line (e.g., AR42J, NCI-H69)
-
SSTR2-negative cell line (as control, e.g., HEK293)
-
⁶⁸Ga-Nodaga-LM3-NPs
-
Complete cell culture medium
-
PBS, Trypsin-EDTA
-
Gamma counter
Procedure:
-
Cell Seeding:
-
Seed SSTR2-positive and SSTR2-negative cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
-
Binding Assay:
-
Remove the culture medium and wash the cells once with cold PBS.
-
Add 500 µL of fresh medium containing ⁶⁸Ga-Nodaga-LM3-NPs (approx. 0.1 MBq/well) to each well.
-
For a blocking experiment, pre-incubate a set of wells with a high concentration (1 µM) of unlabeled this compound or octreotide for 30 minutes before adding the radiolabeled nanoparticles.
-
Incubate the plates at 37°C for 1 hour.
-
-
Washing and Lysis:
-
Remove the incubation medium and wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Lyse the cells by adding 500 µL of 1 M NaOH to each well.
-
-
Quantification:
-
Collect the cell lysates and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of cell-associated radioactivity relative to the total radioactivity added.
-
-
Analysis:
-
Compare the uptake in SSTR2-positive vs. SSTR2-negative cells. Specific targeting should result in significantly higher uptake in SSTR2-positive cells. The uptake should be significantly reduced in the blocked group.
-
Caption: SSTR2 targeting by this compound-NP and downstream signaling.
References
- 1. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Surface-Functionalized Nanoparticles for Controlled Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Longitudinal PET Imaging in Cancer Models Using ⁶⁸Ga-NODAGA-LM3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that allows for the quantitative assessment of biochemical and physiological processes in vivo. In oncology research, PET imaging plays a crucial role in visualizing tumors, evaluating treatment responses, and understanding disease progression. The somatostatin receptor subtype 2 (SSTR2) is overexpressed in a variety of tumors, including neuroendocrine tumors, making it an attractive target for molecular imaging and therapy.[1]
NODAGA-LM3 is a potent and specific antagonist for SSTR2.[2] When chelated with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), ⁶⁸Ga-NODAGA-LM3 serves as a highly effective radiotracer for PET imaging of SSTR2-expressing cancers.[3] Longitudinal PET imaging studies, involving repeated scans of the same subject over time, are critical in preclinical cancer models to assess tumor growth, receptor expression dynamics, and the efficacy of novel therapeutics. This document provides detailed application notes and protocols for conducting longitudinal PET imaging studies in cancer models using ⁶⁸Ga-NODAGA-LM3.
Mechanism of Action: SSTR2 Signaling
This compound is an antagonist that binds to SSTR2. Upon binding of its natural ligand, somatostatin, SSTR2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade ultimately inhibits cell proliferation and hormone secretion in SSTR2-expressing cells. ⁶⁸Ga-NODAGA-LM3 allows for the visualization of SSTR2 expression levels, providing insights into tumor characteristics and potential therapeutic targets.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ⁶⁸Ga
This protocol describes the manual radiolabeling of this compound with Gallium-68.
Materials:
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M Hydrochloric acid (HCl)
-
Sodium acetate buffer
-
Reaction vial
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline
-
0.22 µm sterile filter
Procedure:
-
Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 5 mL of 0.1 M HCl directly into a reaction vial.[4][5]
-
Add 40 µg of the this compound precursor dissolved in sodium acetate buffer to the reaction vial.
-
Adjust the pH of the reaction mixture to approximately 4.0 using the sodium acetate buffer.
-
Heat the reaction mixture at 100°C for 10 minutes to facilitate the incorporation of ⁶⁸Ga.
-
After incubation, allow the reaction vial to cool to room temperature.
-
Purify the ⁶⁸Ga-NODAGA-LM3 using a C18 Sep-Pak cartridge pre-conditioned with ethanol and then water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove any unreacted ⁶⁸Ga.
-
Elute the final ⁶⁸Ga-NODAGA-LM3 product with a small volume of ethanol/saline solution.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial for in vivo use.
-
Perform quality control to determine radiochemical purity (typically >95%).
Protocol 2: Longitudinal PET/CT Imaging in a Subcutaneous Xenograft Model
This protocol outlines the procedure for a longitudinal PET/CT imaging study in mice bearing SSTR2-expressing tumor xenografts.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude) are commonly used.
-
Implant SSTR2-positive human cancer cells (e.g., neuroendocrine tumor cell lines) subcutaneously.
-
Monitor tumor growth until tumors reach a suitable size for imaging (e.g., 100-500 mm³).
Imaging Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours before imaging to reduce background signal.
-
Anesthetize the mouse using isoflurane (1-3% in oxygen) for the duration of the procedure to prevent movement artifacts.
-
Maintain the animal's body temperature using a heating pad.
-
-
Radiotracer Administration:
-
Administer approximately 3.7-7.4 MBq (100-200 µCi) of ⁶⁸Ga-NODAGA-LM3 intravenously via the tail vein. The injection volume should be kept low (e.g., 100-200 µL).
-
-
Uptake Period:
-
Allow for an uptake period of 45-60 minutes. During this time, the animal should remain under anesthesia.
-
-
PET/CT Acquisition:
-
Position the animal in the PET/CT scanner.
-
Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Perform a static PET scan for 10-20 minutes. For kinetic modeling, dynamic scanning can be performed immediately after injection.
-
-
Longitudinal Imaging:
-
Repeat the imaging procedure at desired time points (e.g., weekly) to monitor changes in tumor size and tracer uptake in response to therapy or over time.
-
-
Image Analysis:
-
Reconstruct PET images using standard algorithms (e.g., OSEM).
-
Fuse PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
Quantitative Data
The following tables summarize biodistribution and tumor uptake data for ⁶⁸Ga-NODAGA-LM3 from human clinical studies. This data provides an indication of the expected tracer distribution and tumor targeting capabilities.
Table 1: Biodistribution of ⁶⁸Ga-NODAGA-LM3 in Humans (SUVmax at 1 hour post-injection)
| Organ | Mean SUVmax ± SD |
| Spleen | 20.47 ± 6.93 |
| Kidneys | 12.88 ± 4.57 |
| Liver | 5.55 ± 1.57 |
| Adrenal Glands | High Uptake |
| Pituitary Gland | High Uptake |
| Red Marrow | 1.16 ± 0.36 |
Table 2: Tumor Uptake of ⁶⁸Ga-NODAGA-LM3 in Patients with Neuroendocrine Tumors
| Time Point | Mean SUVmax ± SD |
| 5 min | 31.3 ± 19.7 |
| 2 hours | 74.6 ± 56.3 |
Note: The tracer accumulation in tumor lesions increased by 138% from 5 minutes to 2 hours post-injection, indicating good tumor retention.
Conclusion
⁶⁸Ga-NODAGA-LM3 is a promising radiotracer for high-contrast PET imaging of SSTR2-expressing cancers. The protocols outlined in this document provide a framework for conducting longitudinal PET imaging studies in preclinical cancer models. Such studies are invaluable for non-invasively monitoring tumor progression, assessing receptor status, and evaluating the efficacy of novel cancer therapies in a dynamic in vivo setting. The favorable biodistribution and high tumor uptake of ⁶⁸Ga-NODAGA-LM3 make it a valuable tool for cancer research and drug development.
References
- 1. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical PERCIST and 25% of SUVmax Threshold: Precision Imaging of Response to Therapy in Co-clinical 18F-FDG PET Imaging of Triple-Negative Breast Cancer Patient–Derived Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 68Ga-labeled TMTP1 radiotracer for PET imaging of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET imaging with [68Ga]-labeled TGFβ-targeting peptide in a mouse PANC-1 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gallium-68 Nodaga-LM3 Radiolabeling: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the radiolabeling yield and purity of Gallium-68 (Ga-68) Nodaga-LM3.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Ga-68 labeling of NODAGA-conjugates?
A1: The optimal pH for Ga-68 radiolabeling is crucial for achieving high incorporation. For NODAGA-conjugated peptides, a slightly acidic environment is required. The recommended pH range is between 3.5 and 4.5.[1][2][3] Operating outside this range can lead to the formation of unwanted gallium species, such as gallium colloids at higher pH, which reduces the radiochemical yield.[4]
Q2: What are the recommended temperature and incubation time for the reaction?
A2: While some NODAGA conjugates can be labeled at room temperature, heating is generally recommended to ensure high and reproducible yields.[2] An incubation temperature of 90-95°C for 5 to 15 minutes is typically effective. Shorter times may be possible, but the optimal duration should be determined empirically for your specific setup.
Q3: How much this compound precursor should be used?
A3: The amount of precursor is a critical parameter that often requires optimization. A common starting range is 20-50 µg of the peptide. Using too little precursor can result in incomplete complexation of Ga-68, leading to low radiochemical purity. Conversely, using a large excess does not always significantly improve the yield and is less economical.
Q4: The quality of my ⁶⁸Ge/⁶⁸Ga generator eluate seems poor. How does this affect the yield?
A4: The quality of the ⁶⁸Ga eluate is paramount for successful radiolabeling. High eluate volume, low radioactivity concentration, incorrect HCl molarity, and the presence of metallic impurities can all negatively impact the labeling efficiency. Metallic impurities, such as Zn²⁺, Fe³⁺, Cu²⁺, and ⁶⁸Ge breakthrough, compete with ⁶⁸Ga³⁺ for the NODAGA chelator, thereby reducing the radiolabeling yield.
Q5: How can I improve the quality of the ⁶⁸Ga eluate?
A5: Several strategies can be employed:
-
Regular Elution: Elute the generator regularly, including just before the synthesis, to minimize the accumulation of metallic impurities and ⁶⁸Ge.
-
Eluate Fractionation: Use only the fraction of the eluate with the highest ⁶⁸Ga concentration.
-
Pre-concentration/Purification: Use a strong cation exchange (SCX) cartridge to trap the ⁶⁸Ga³⁺ from the generator eluate. This step effectively removes metallic impurities and concentrates the radionuclide, providing a smaller, purer volume for the reaction.
Q6: Should I use antioxidants or radical scavengers in my reaction?
A6: Yes, especially if you observe radiolysis (degradation of the peptide by radiation). Radiolysis can create impurities and lower the radiochemical purity. Adding scavengers like ethanol or antioxidants such as ascorbic acid can help protect the integrity of the this compound peptide during labeling.
Troubleshooting Guide
Low radiochemical yield or purity is a common issue in radiolabeling. The following diagram and table outline a systematic approach to troubleshooting these problems.
Caption: Troubleshooting decision tree for low Ga-68 labeling yield.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (<90%) | Incorrect pH of the reaction mixture. | Verify pH is within the optimal range of 3.5-4.5. Use a calibrated pH meter or pH strips. Adjust using sodium acetate or similar buffer. |
| Suboptimal temperature or incubation time. | Ensure the heating block provides a stable and accurate temperature (90-95°C). Optimize incubation time (start with 10-15 minutes). | |
| Insufficient amount of this compound precursor. | Increase the amount of precursor in the reaction. If purity was low, this may improve it. | |
| Metallic ion contamination in the ⁶⁸Ga eluate. | Pre-purify the ⁶⁸Ga eluate using a cation exchange cartridge (e.g., SCX) to remove competing metal ions. Ensure all reagents and vials are free from metal contaminants. | |
| Multiple Peaks in Radio-HPLC/TLC | Radiolysis of the this compound peptide. | Add a radical scavenger such as ethanol (5-10% v/v) or ascorbic acid to the reaction mixture to prevent degradation. |
| Formation of ⁶⁸Ga-colloids. | Ensure the pH is not too high (i.e., > 5). Maintain the pH in the recommended acidic range. | |
| High ⁶⁸Ge Breakthrough | Generator nearing expiration or malfunctioning. | Measure ⁶⁸Ge breakthrough in the eluate. If it exceeds the manufacturer's limit (typically <0.001%), contact the supplier. |
Data Presentation: Key Radiolabeling Parameters
The following table summarizes the key quantitative parameters influencing Ga-68 labeling efficiency, compiled from various studies.
| Parameter | Recommended Range/Value | Impact on Yield | Reference |
| pH | 3.5 - 4.5 | Critical for preventing colloid formation and ensuring efficient chelation. | |
| Temperature | 90 - 95 °C | Increases reaction kinetics for faster, more complete labeling. | |
| Incubation Time | 5 - 15 minutes | Sufficient time is needed for the reaction to reach completion. | |
| Precursor Amount | 20 - 50 µg | Must be sufficient to complex the available ⁶⁸Ga³⁺; requires optimization. | |
| Reaction Volume | < 1.5 mL | Smaller volumes can increase reaction concentration and efficiency. | N/A |
Experimental Protocols
Protocol 1: Manual Radiolabeling of Ga-68 this compound
This protocol describes a standard manual labeling procedure using eluate pre-purification.
Caption: Standard workflow for Ga-68 this compound radiolabeling.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Strong Cation Exchange (SCX) cartridge
-
C18 Solid-Phase Extraction (SPE) cartridge
-
This compound precursor
-
Sodium Acetate buffer (e.g., 0.1 M)
-
Sterile water for injection (WFI)
-
5 M NaCl solution
-
Ethanol
-
Sterile reaction vial (2 mL)
-
Heating block
Procedure:
-
Preparation : Prepare the this compound precursor solution by dissolving it in the sodium acetate buffer. Add any radical scavengers (e.g., ascorbic acid, ethanol) at this stage.
-
Eluate Pre-purification :
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Pass the eluate through the pre-conditioned SCX cartridge to trap the ⁶⁸Ga³⁺.
-
Wash the SCX cartridge with sterile water to remove impurities.
-
-
Radiolabeling Reaction :
-
Elute the trapped ⁶⁸Ga³⁺ from the SCX cartridge directly into the reaction vial containing the this compound solution using a small volume (~0.4 mL) of 5 M NaCl.
-
Gently vortex the reaction vial. Confirm the pH is between 3.5 and 4.5.
-
Place the vial in a dry heating block pre-heated to 95°C and incubate for 10-15 minutes.
-
-
Final Product Purification :
-
After incubation, dilute the reaction mixture with water and pass it through a pre-conditioned C18 SPE cartridge. The [⁶⁸Ga]Ga-Nodaga-LM3 will be trapped on the cartridge.
-
Wash the C18 cartridge with sterile water to remove any unreacted (free) ⁶⁸Ga.
-
Elute the final, purified [⁶⁸Ga]Ga-Nodaga-LM3 from the C18 cartridge using a small volume (~1 mL) of 50-60% ethanol in water.
-
Pass the final product through a 0.22 µm sterile filter into a sterile product vial.
-
Protocol 2: Quality Control of [⁶⁸Ga]Ga-Nodaga-LM3
Quality control is essential to determine the radiochemical purity (RCP) of the final product.
A. Radio-HPLC (High-Performance Liquid Chromatography)
-
System : A standard HPLC system equipped with a C18 reversed-phase column and a radioactivity detector.
-
Mobile Phase : A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the product, and then return to initial conditions.
-
-
Procedure : Inject a small aliquot (~5 µL) of the final product. The retention time of the radiolabeled peptide will be different from that of free ⁶⁸Ga.
-
Analysis : Integrate the peaks on the radiochromatogram. RCP is calculated as: (Area of Product Peak / Total Area of All Peaks) x 100%. An RCP of >95% is generally required.
B. Radio-TLC (Thin-Layer Chromatography)
-
Stationary Phase : iTLC-SG strips.
-
Mobile Phase : A mixture such as 0.1 M ammonium acetate and methanol (1:1 v/v) can often be used to separate the labeled peptide from free gallium.
-
Procedure :
-
Spot a small drop of the final product onto the baseline of the TLC strip.
-
Develop the strip in a chamber containing the mobile phase.
-
In this system, free ⁶⁸Ga will migrate with the solvent front (Rf = 1.0), while the labeled [⁶⁸Ga]Ga-Nodaga-LM3 remains at the origin (Rf = 0.0).
-
Cut the strip in half and measure the radioactivity of each section in a gamma counter or dose calibrator.
-
-
Analysis : Calculate RCP as: (Counts at Origin / Total Counts) x 100%.
References
- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Correcting for image artifacts in Nodaga-LM3 PET/CT scans
Technical Support Center: Nodaga-LM3 PET/CT Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for common image artifacts encountered during this compound PET/CT scans.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of image artifacts in PET/CT scans?
The most frequently observed artifacts in PET/CT imaging can be categorized as those arising from the patient (e.g., metal implants, motion), the scanner hardware and software, or the biodistribution of the radiotracer itself.[1] The primary artifacts are due to metallic implants, respiratory and patient motion, CT image truncation, and high physiological uptake of the radiotracer in non-target organs.[2][3][4] These artifacts are critical to identify as they are primarily introduced by the CT-based attenuation correction process and can lead to quantitative errors and false-positive or false-negative findings in the PET data.[2]
Q2: What is the expected physiological biodistribution of this compound based radiotracers?
Radiotracers using the this compound chelator, such as ⁶⁸Ga-NODAGA-LM3, are somatostatin receptor (SSTR) antagonists. Physiological uptake is expected in SSTR-positive organs, including the pituitary gland, adrenal glands, spleen, and liver. Like many radiopharmaceuticals, ⁶⁸Ga-NODAGA-LM3 is excreted through the urinary system, leading to high tracer accumulation in the kidneys and urinary bladder. This high bladder activity can sometimes obscure the view of adjacent pelvic structures.
Troubleshooting Guides for Specific Artifacts
Issue 1: Metallic Implant Artifacts
► How do I identify artifacts caused by metallic implants?
Metallic implants, such as dental fillings, hip prostheses, or chemotherapy ports, have high photon absorption. This causes severe streaking artifacts and beam hardening on the CT image. When this erroneous CT data is used for PET attenuation correction, it leads to an overestimation of PET activity, creating artificial "hot spots" or areas of falsely elevated uptake that do not represent true tracer accumulation. Reviewing the non-attenuation-corrected (NAC) PET images can help confirm if a hot spot is metal-induced, as the artifact will not be present on the NAC images.
► How can I correct for metal artifacts?
The most effective method is to use a Metal Artifact Reduction (MAR) algorithm during image reconstruction. Iterative MAR (iMAR) algorithms work by correcting the raw CT data to reduce streaking and improve the accuracy of Hounsfield Units (HU) around the implant. This corrected CT scan then provides a more accurate attenuation map for the PET data reconstruction, which can restore the correct quantification of tracer uptake.
Experimental Protocol: Iterative Metal Artifact Reduction (iMAR)
-
Acquisition: Acquire PET/CT data as per standard protocol.
-
CT Reconstruction: During CT reconstruction, select the vendor-specific iMAR option. The algorithm uses an iterative process to replace the corrupted data in the CT sinogram with corrected information.
-
PET Reconstruction: Reconstruct the PET emission data twice:
-
Once using the standard, uncorrected CT for attenuation correction (CTAC).
-
A second time using the iMAR-corrected CT for attenuation correction.
-
-
Comparison: Compare the resulting PET images. The iMAR-corrected PET scan should show reduced artificial hot spots and more accurate Standardized Uptake Values (SUVs) in lesions near the implant.
Quantitative Impact of Metal Artifact Reduction (MAR)
The use of MAR algorithms can significantly impact SUV measurements in regions affected by metal artifacts.
| Correction Method | Effect on SUV in Artifactual Regions | Reference Study Finding | Citation |
| Iterative MAR (iMAR) | Bright Streak Artifacts (Overestimation): Reduces falsely high SUV. | SUVmax decreased by 14.3% in bright band artifacts. | |
| Iterative MAR (iMAR) | Dark Streak Artifacts (Underestimation): Increases falsely low SUV. | SUVmax increased by 25.3% in dark band artifacts. | |
| Iterative MAR (iMAR) | General Lesion Quantification: Restores tracer concentration closer to true value. | A 30% deficit in ¹⁸F-FDG concentration in a phantom was restored by iMAR processing. | |
| Iterative MAR (iMAR) | Overall Confidence: Increases diagnostic confidence. | Confidence in interpretation improved by an average of 29%. |
Issue 2: Patient Motion & Respiratory Artifacts
► How do I identify motion artifacts?
Motion artifacts, especially from breathing, are a prevalent issue in PET/CT. Because the CT is a fast "snapshot" (often taken during a single breath-hold) while the PET is a long acquisition averaging many breathing cycles, a mismatch occurs between the two scans. This leads to:
-
Misregistration: Lesions can appear misplaced, for example, a liver lesion appearing in the base of the lung.
-
Blurring: The PET image of a tumor or organ appears smeared or larger than its actual size.
-
Inaccurate Quantification: The smearing of the PET signal causes an underestimation of the maximum SUV (SUVmax) and an overestimation of the tumor volume.
► How can I correct for motion artifacts?
Correction strategies involve minimizing motion during the scan and/or using software to correct for it afterward.
-
Patient Instructions: For bulk patient motion, clearly instructing the patient to remain as still as possible is the first step.
-
Respiratory Gating: This is the most common technique for respiratory motion. An external sensor (like a belt) tracks the patient's breathing cycle. The PET data is then "gated," meaning it is binned into different phases of respiration. An image can be reconstructed from data in a specific phase (e.g., end-expiration) to match the CT scan.
-
Data-Driven Methods: These software-based approaches can detect and correct for motion directly from the PET list-mode data without requiring external hardware.
Experimental Protocol: Respiratory Gating
-
Setup: Place a respiratory tracking device (e.g., pressure belt, camera system) on the patient before the scan.
-
CT Acquisition: Acquire the CT scan at a specific, quiet phase of the breathing cycle, typically end-expiration.
-
PET Acquisition: Acquire PET data in list-mode format, which time-stamps each event. Simultaneously, record the respiratory signal from the tracking device.
-
Post-Processing (Gating):
-
Synchronize the PET list-mode data with the respiratory signal.
-
Divide the PET data into a series of temporal bins based on the phase of the respiratory cycle (e.g., 4-8 bins).
-
Reconstruct a PET image using only the data from the bin that corresponds to the phase of the CT acquisition.
-
-
Analysis: Compare the gated PET image to the non-gated image. The gated image should show sharper lesion boundaries and a higher SUVmax.
Quantitative Impact of Respiratory Motion
Motion can cause significant errors in SUV measurement, particularly for small lesions.
| Motion Amplitude (Diaphragm) | Lesion Size | Mean SUVmax Underestimation | Mean Volume Overestimation | Citation |
| 11 mm | 1 cm | 28% | 130% | |
| 20 mm | N/A | Global average MBF deviation of 7.3% ± 6.3% | N/A | |
| Severe Motion (up to 2 cm) | N/A | Can produce errors approaching 500% in dynamic scans. | N/A |
Issue 3: CT Truncation Artifacts
► What causes truncation artifacts and what do they look like?
Truncation artifacts occur because the CT scanner has a smaller transverse field of view (FOV), typically ~50 cm, than the PET scanner (~70 cm). If the patient is large or their arms are positioned at their sides, parts of the body can be outside the CT FOV but inside the PET FOV. This means there is no CT data available for attenuation correction in these outer regions. The result is a significant underestimation of PET activity, creating artificial cold spots or a "band of absent activity" in the truncated areas. This can lead to missed lesions in the periphery.
► How can I prevent and correct truncation artifacts?
-
Patient Positioning: The simplest prevention method is careful patient positioning. Whenever possible, patients should be scanned with their arms raised above their head to keep them out of the transverse FOV of the torso. The patient should also be centered carefully in the gantry.
-
Extended FOV Algorithms: Most modern systems have software to correct for truncation. These algorithms estimate the truncated parts of the body (e.g., by fitting an ellipse to the visible body contour) and extrapolate the CT data to create a complete attenuation map. Reconstructing the PET data with this corrected map can recover the majority of the lost signal.
Experimental Protocol: Extended Field-of-View (eFOV) Correction
-
Identify Truncation: Review the low-dose CT scan. If the patient's body extends beyond the edges of the reconstructed image, truncation is present.
-
Apply Correction Algorithm: During reconstruction, apply the scanner's eFOV or truncation correction algorithm. This algorithm uses the available CT data to estimate the shape and density of the truncated anatomy.
-
Reconstruct PET: Use the new, extended CT attenuation map to reconstruct the PET data.
-
Analyze: Compare the corrected and uncorrected PET images. The corrected images should show recovery of signal in the previously truncated regions. Studies have shown that eFOV correction can recover PET activity concentration to 84%–100% of the true value.
Issue 4: High Physiological Uptake in the Bladder
► Why is bladder activity so high and how does it affect my scan?
This compound based radiotracers, like many PET tracers, are cleared by the kidneys and accumulate in the urinary bladder. This results in very intense, concentrated PET signal that can create a "scatter artifact," potentially obscuring or making it difficult to assess adjacent pelvic structures like the prostate, cervix, or nearby lymph nodes.
► How can I reduce bladder activity to improve image quality?
Reducing the concentration of the radiotracer in the urine is key. Several methods can be employed, often in combination.
-
Hydration: Ensure the patient is well-hydrated before and after tracer injection to promote urine flow.
-
Voiding: Have the patient void immediately before the PET/CT scan to empty the bladder of "hot" urine.
-
Diuretics: Administering a diuretic (e.g., furosemide) can accelerate the washout of the tracer from the urinary system.
-
Delayed Imaging: Acquiring additional PET/CT images of the pelvis at a later time point (e.g., 90-120 minutes post-injection) after hydration and voiding can often show significantly reduced bladder activity, allowing for clearer visualization of pelvic lesions.
Experimental Protocol: Bladder Activity Reduction
-
Patient Preparation: Encourage the patient to hydrate well (e.g., drink 1 liter of water) starting 1-2 hours before the scan.
-
Tracer Injection: Inject the this compound radiotracer as planned.
-
Standard Imaging: Perform the standard whole-body PET/CT scan at the recommended time point (e.g., 60 minutes post-injection). Instruct the patient to void just before getting on the scanner bed.
-
Intervention (if needed): If the initial images show significant bladder activity that obscures a region of interest, consider an intervention for delayed imaging:
-
Administer a low dose of a diuretic like furosemide.
-
Encourage the patient to drink more water.
-
Allow a waiting period of 30-60 minutes.
-
-
Delayed Pelvic Scan: Have the patient void again, and then acquire a delayed PET/CT scan focused on the pelvic region.
-
Analysis: Compare the initial and delayed pelvic images. The delayed scan should demonstrate a marked reduction in urinary bladder activity, potentially revealing lesions that were previously obscured.
Visual Guides
Caption: Classification of common PET/CT image artifacts by source.
Caption: A logical workflow for identifying and correcting image artifacts.
References
Troubleshooting low tumor uptake with Nodaga-LM3 PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Nodaga-LM3 for Positron Emission Tomography (PET) imaging.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, focusing on the common problem of low tumor uptake.
Issue: Lower than expected tumor uptake of ⁶⁸Ga-Nodaga-LM3
Low tumor uptake can be attributed to a variety of factors, ranging from the quality of the radiopharmaceutical to the biological characteristics of the tumor model. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Initial Assessment Questions:
-
What were the radiochemical purity and specific activity of the injected ⁶⁸Ga-Nodaga-LM3?
-
What is the expected and observed tumor-to-background ratio?
-
Has the SSTR2 expression level of the tumor model been confirmed?
-
What were the injection volume and peptide mass administered to the subject?
Potential Cause 1: Suboptimal Radiopharmaceutical Quality
Poor quality of the radiolabeled peptide is a primary suspect for low tumor uptake. This can include low radiochemical purity, the presence of colloidal ⁶⁸Ga, or low specific activity leading to receptor saturation.
❓ How do I troubleshoot issues related to radiopharmaceutical quality?
-
Verify Radiochemical Purity (RCP): Ensure the RCP of your ⁶⁸Ga-Nodaga-LM3 is >95%. Impurities can lead to altered biodistribution and reduced tumor targeting.[1][2][3]
-
Assess for Colloidal ⁶⁸Ga: The presence of hydrolyzed ⁶⁸Ga (colloid) can lead to high liver and spleen uptake, reducing the amount of tracer available to target the tumor.[1][3]
-
Evaluate Specific Activity: Low specific activity means a higher proportion of non-radiolabeled ("cold") peptide is injected, which can saturate the SSTR2 receptors on the tumor, preventing the uptake of the radiolabeled tracer.
Experimental Protocol: Quality Control of ⁶⁸Ga-Nodaga-LM3
This protocol outlines the essential quality control checks for your radiolabeled peptide.
1. Radiochemical Purity Determination using instant Thin-Layer Chromatography (iTLC)
-
Materials:
-
iTLC-SG strips
-
Mobile Phase: 3-5% (V/V) aqueous trifluoroacetic acid (TFA)
-
Radio-TLC scanner
-
-
Procedure:
-
Spot a small volume (~1 µL) of the final ⁶⁸Ga-Nodaga-LM3 solution onto an iTLC-SG strip.
-
Develop the strip in a chromatography chamber containing the TFA mobile phase.
-
Allow the solvent front to travel to the top of the strip.
-
Scan the strip using a radio-TLC scanner.
-
-
Interpretation:
-
⁶⁸Ga-Nodaga-LM3: Rf = 0.5–0.6
-
Colloidal ⁶⁸Ga: Rf = 0.0–0.1
-
Free Ionic ⁶⁸Ga: Rf = 0.9–1.0
-
-
Acceptance Criteria: The radiochemical purity of ⁶⁸Ga-Nodaga-LM3 should be ≥95%.
2. Specific Activity Calculation
-
Procedure:
-
Measure the total radioactivity of the final product using a dose calibrator.
-
Quantify the total peptide mass in the final product (e.g., using a UV spectrophotometer by comparing to a standard curve of this compound).
-
Calculate the specific activity (in MBq/nmol or similar units).
-
Troubleshooting Workflow for Radiopharmaceutical Quality
Caption: Troubleshooting workflow for radiopharmaceutical quality.
Potential Cause 2: Biological Factors
If the radiopharmaceutical quality is confirmed to be high, the next step is to investigate biological factors that can lead to low tumor uptake.
❓ How do I investigate biological reasons for low tumor uptake?
-
Confirm SSTR2 Expression: The primary determinant of ⁶⁸Ga-Nodaga-LM3 uptake is the density of SSTR2 on the tumor cells. Low or absent SSTR2 expression will result in poor tracer accumulation.
-
Assess Tumor Viability and Perfusion: Necrotic or poorly vascularized tumors will have reduced delivery of the radiotracer, leading to lower uptake.
-
Consider Receptor Saturation: Although addressed in the quality control section, administering too high a peptide mass can lead to saturation of SSTR2 receptors.
Experimental Protocol: Immunohistochemistry (IHC) for SSTR2 Expression
This protocol provides a general guideline for assessing SSTR2 expression in tumor tissue sections.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibody against SSTR2
-
Secondary antibody and detection system (e.g., HRP-DAB)
-
Microscope
-
-
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-SSTR2 antibody.
-
Incubate with the appropriate secondary antibody.
-
Apply the detection system and chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Interpretation:
-
Evaluate the percentage of tumor cells with positive membranous staining for SSTR2.
-
Score the intensity of the staining (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
A high percentage of cells with strong membranous staining is indicative of high SSTR2 expression and should correlate with high ⁶⁸Ga-Nodaga-LM3 uptake.
-
SSTR2 Signaling Pathway
⁶⁸Ga-Nodaga-LM3 is an antagonist that binds to SSTR2. Upon binding, it does not activate the downstream signaling cascade typically initiated by the natural ligand, somatostatin. Instead, it blocks the receptor, allowing for imaging.
Caption: ⁶⁸Ga-Nodaga-LM3 binds to SSTR2, enabling PET imaging.
Quantitative Data Summary
The following tables provide a summary of key quantitative data from published studies to serve as a reference for expected values.
Table 1: Comparative Binding Affinity of SSTR2 Ligands
| Compound | IC₅₀ (nmol/L) for SSTR2 | Reference |
| ⁶⁸Ga-Nodaga-LM3 | 1.3 | |
| ⁶⁸Ga-DOTA-LM3 | 12.5 |
Table 2: Comparative Tumor Uptake (SUVmax) in Patients with Neuroendocrine Tumors
| Tracer | Average SUVmax (1-hour post-injection) | Reference |
| ⁶⁸Ga-Nodaga-LM3 | 57.5 ± 39.4 | |
| ⁶⁸Ga-DOTA-LM3 | 47.2 ± 32.6 | |
| ⁶⁸Ga-DOTATATE | 21.6 (median) |
Note: SUVmax values can vary significantly between patients and tumor types.
Frequently Asked Questions (FAQs)
Q1: What is the optimal imaging time point after injection of ⁶⁸Ga-Nodaga-LM3?
Based on clinical studies, PET/CT scans are typically acquired 40-60 minutes after injection. However, tracer accumulation in tumors has been shown to increase up to 2 hours post-injection. The optimal time point may vary depending on the specific research question and tumor model.
Q2: Can I use ⁶⁸Ga-Nodaga-LM3 for tumors other than neuroendocrine tumors?
Yes, ⁶⁸Ga-Nodaga-LM3 can be used for any tumor type that overexpresses SSTR2. For example, it has been investigated for imaging small cell lung cancer. It is crucial to confirm SSTR2 expression in the tumor model of interest before initiating imaging studies.
Q3: What are some common pitfalls in image interpretation that might be mistaken for low tumor uptake?
Physiological uptake in SSTR2-expressing organs such as the spleen, pituitary, and adrenal glands is expected. Additionally, non-specific uptake can occur in areas of inflammation or degenerative lesions. It is important to correlate PET findings with anatomical imaging (CT or MRI) to avoid misinterpretation.
Q4: Does the choice of chelator (Nodaga vs. DOTA) significantly impact tumor uptake?
Yes, the chelator can influence the binding affinity and pharmacokinetics of the radiolabeled peptide. In vitro studies have shown that ⁶⁸Ga-Nodaga-LM3 has a nearly 10-fold higher affinity for SSTR2 compared to ⁶⁸Ga-DOTA-LM3. This higher affinity generally translates to higher tumor uptake.
Q5: What is the recommended peptide mass of this compound to inject?
In a clinical study, patients received 40 μg of the total peptide mass. For preclinical studies, the optimal peptide mass may need to be determined empirically to avoid receptor saturation while ensuring a sufficient signal. Studies with other PET peptides suggest that this is a critical parameter to consider.
References
Technical Support Center: Optimizing Injection and Imaging Protocols for Nodaga-LM3 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing injection and imaging protocols for Nodaga-LM3 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal imaging studies?
This compound is a chelator-conjugated somatostatin receptor subtype 2 (SSTR2) antagonist.[1] It is typically radiolabeled with positron-emitting radionuclides, most commonly Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), for use in Positron Emission Tomography (PET) imaging.[2] As an antagonist, this compound binds to SSTR2-expressing cells without being internalized, which can lead to higher tumor uptake and improved image contrast compared to SSTR agonists.[3][4] It is used in animal models to visualize and quantify SSTR2-positive tumors, such as neuroendocrine tumors, to assess tumor burden, and to monitor response to therapy.[1]
Q2: What are the key advantages of using a radiolabeled SSTR antagonist like this compound over an agonist?
Radiolabeled SSTR antagonists like ⁶⁸Ga-Nodaga-LM3 often exhibit superior pharmacokinetic properties for imaging compared to agonists. Key advantages include:
-
Higher Tumor Uptake: Antagonists can bind to a greater number of receptor sites on tumor cells. Studies have shown impressive tumor uptake of ⁶⁴Cu- and ⁶⁸Ga-Nodaga-LM3, reaching approximately 40% of the injected dose per gram of tissue (%ID/g) at 1 hour post-injection in xenograft models.
-
Better Image Contrast: The combination of high tumor uptake and rapid background clearance leads to excellent image contrast, enabling clear tumor localization.
-
Feasibility in Clinical Settings: Imaging with SSTR antagonists has been shown to be clinically feasible and can detect more lesions than agonist-based tracers.
Q3: Which radionuclide, ⁶⁸Ga or ⁶⁴Cu, is better for labeling this compound in my animal study?
The choice between ⁶⁸Ga and ⁶⁴Cu depends on the specific research question and logistical considerations.
-
Gallium-68 (⁶⁸Ga): With a half-life of 68 minutes, ⁶⁸Ga is ideal for imaging at early time points and for studies requiring rapid image acquisition. It allows for same-day imaging and potentially higher throughput of animals.
-
Copper-64 (⁶⁴Cu): The longer half-life of ⁶⁴Cu (12.7 hours) is advantageous for longitudinal studies and for imaging at later time points (e.g., 24 or 48 hours post-injection). This can be particularly useful for assessing tracer retention and for therapeutic applications where a longer-lived radionuclide is needed. ⁶⁴Cu-Nodaga-LM3 has shown relatively slow tumor washout, with approximately 15% ID/g remaining at 24 hours post-injection.
Both radionuclides have demonstrated high-quality PET images with this compound.
Q4: What is a typical injected dose of ⁶⁸Ga-Nodaga-LM3 for a mouse model?
The injected dose, also referred to as injected activity, for preclinical PET imaging can vary depending on the scanner sensitivity, the animal model, and the specific study goals. For mice, a typical injected activity of a ⁶⁸Ga-labeled tracer is generally in the range of 2 to 9 MBq. It's crucial to keep the injected mass of the peptide low to avoid pharmacological effects or receptor saturation. The injected volume should also be minimized, typically less than 10% of the animal's total blood volume. For a standard 25g mouse, this would be a maximum of 250 µL.
Q5: What is the recommended uptake period for ⁶⁸Ga-Nodaga-LM3 before imaging?
Based on biodistribution studies, tumor uptake of ⁶⁸Ga-Nodaga-LM3 is high at 1 hour post-injection. Clinical studies with ⁶⁸Ga-Nodaga-LM3 have shown that tracer accumulation in tumor lesions can continue to increase for up to 2 hours. Therefore, a static scan at 60 minutes post-injection is a common starting point. For dynamic imaging, scanning can begin immediately after injection to capture the initial biodistribution kinetics.
Troubleshooting Guide
Issue 1: Low Tumor Uptake or Poor Tumor-to-Background Ratio
| Potential Cause | Troubleshooting Steps |
| Suboptimal Radiotracer Quality | - Ensure high radiochemical purity (>95%) of the ⁶⁸Ga-Nodaga-LM3. - Verify the molar activity to ensure a low mass of injected peptide. |
| Incorrect Injection Technique | - Confirm successful intravenous (tail vein) injection. Misadministration into surrounding tissue will significantly alter biodistribution. - A small bubble or resistance during injection may indicate an issue. |
| Low SSTR2 Expression in Tumor Model | - Validate SSTR2 expression in your tumor model using methods like immunohistochemistry or autoradiography. |
| Competition with Endogenous Somatostatin | - Ensure animals are properly fasted if the study design requires it, as some physiological processes can affect receptor availability. |
| Anesthesia Effects | - The type and duration of anesthesia can influence tracer biodistribution. Be consistent with your anesthesia protocol throughout the study. Isoflurane is a common choice for preclinical imaging. |
Issue 2: High Variability in Standardized Uptake Values (SUV) Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Injected Dose | - Accurately measure the activity in the syringe before and after injection to determine the net injected dose. - Use a consistent injection volume and rate for all animals. Automated injection systems can improve reproducibility. |
| Variable Animal Physiology | - Standardize animal age, weight, and fasting conditions. - Maintain consistent body temperature during uptake and imaging, as this can affect metabolic rates. |
| Errors in Image Analysis | - Use a standardized protocol for drawing regions of interest (ROIs) on the PET images. - Ensure accurate co-registration of PET and CT images for anatomical localization. |
| Partial Volume Effects | - For small tumors, the measured activity can be underestimated due to the limited spatial resolution of the PET scanner. Consider applying partial volume correction algorithms. |
Issue 3: Poor Image Quality (Noisy Images)
| Potential Cause | Troubleshooting Steps |
| Insufficient Injected Activity | - Ensure the injected dose is appropriate for the scanner's sensitivity. Too low of a dose will result in low count statistics and noisy images. |
| Short Scan Duration | - Increase the PET acquisition time to collect more coincidence events. |
| Improper Animal Positioning | - Ensure the animal is centered in the scanner's field of view (FOV). |
| Incorrect Image Reconstruction Parameters | - Use appropriate reconstruction algorithms and apply necessary corrections for attenuation, scatter, and random coincidences. |
| Scanner Calibration Issues | - Perform regular quality control and calibration of the PET scanner according to the manufacturer's recommendations. |
Quantitative Data Summary
Table 1: Biodistribution of ⁶⁴Cu-Nodaga-LM3 and ⁶⁸Ga-Nodaga-LM3 in HEK-sst2 Xenograft-Bearing Mice (%ID/g)
| Organ | ⁶⁴Cu-Nodaga-LM3 (1h p.i.) | ⁶⁸Ga-Nodaga-LM3 (1h p.i.) | ⁶⁴Cu-Nodaga-LM3 (4h p.i.) | ⁶⁴Cu-Nodaga-LM3 (24h p.i.) |
| Blood | 2.1 ± 0.4 | 1.8 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Pancreas | 1.8 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.2 ± 0.1 |
| Adrenals | 10.5 ± 2.1 | 8.9 ± 1.5 | 6.5 ± 1.3 | 1.5 ± 0.3 |
| Stomach | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Intestine | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Spleen | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Liver | 1.2 ± 0.2 | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 3.5 ± 0.7 | 3.0 ± 0.5 | 2.5 ± 0.4 | 1.2 ± 0.2 |
| Lungs | 2.5 ± 0.5 | 2.1 ± 0.4 | 1.0 ± 0.2 | 0.3 ± 0.1 |
| Femur | 0.9 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Muscle | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 41.5 ± 8.3 | 38.5 ± 6.5 | 26.9 ± 5.4 | 15.1 ± 3.0 |
Data adapted from Fani et al., J Nucl Med, 2011.
Detailed Experimental Protocols
1. Protocol for Radiolabeling of this compound with ⁶⁸Ga
This protocol is a general guideline and may require optimization based on the specific ⁶⁸Ge/⁶⁸Ga generator and local laboratory conditions.
-
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound peptide
-
Reaction buffer (e.g., sodium acetate)
-
Sterile, pyrogen-free water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile 0.9% sodium chloride for injection
-
Quality control system (e.g., radio-TLC or radio-HPLC)
-
-
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Add the reaction buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for labeling (typically 3.5-4.5).
-
Add the this compound peptide to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.
-
Perform quality control to determine the radiochemical purity.
-
For purification, if necessary, pass the reaction mixture through a C18 Sep-Pak cartridge. Wash the cartridge with sterile water.
-
Elute the ⁶⁸Ga-Nodaga-LM3 from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
2. Protocol for Intravenous Tail Vein Injection in Mice
-
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle and syringe
-
70% ethanol wipes
-
Sterile gauze
-
Prepared ⁶⁸Ga-Nodaga-LM3 solution
-
-
Procedure:
-
Place the mouse in a restrainer.
-
Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.
-
Clean the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the ⁶⁸Ga-Nodaga-LM3 solution. There should be no resistance. If resistance is felt or a blister forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Record the time of injection and the net injected dose.
-
3. Protocol for Small Animal PET/CT Imaging
-
Materials:
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal bed with heating
-
Physiological monitoring system
-
-
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the animal on the scanner bed and secure it. Maintain body temperature with a heating pad.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Following the desired uptake period after ⁶⁸Ga-Nodaga-LM3 injection (e.g., 60 minutes), acquire the PET scan.
-
Monitor the animal's vital signs throughout the imaging procedure.
-
After imaging, allow the animal to recover from anesthesia in a warm environment before returning it to its cage.
-
Visualizations
Caption: Workflow for small animal PET imaging from preparation to analysis.
Caption: Troubleshooting flowchart for low tumor uptake of this compound.
References
- 1. Facebook [cancer.gov]
- 2. PET of somatostatin receptor-positive tumors using 64Cu- and 68Ga-somatostatin antagonists: the chelate makes the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. First clinical evidence that imaging with somatostatin receptor antagonists is feasible - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing stability issues of Nodaga-LM3 and its radiolabeled conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the handling and experimental use of Nodaga-LM3 and its radiolabeled conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in the radiolabeling process and stability of this compound conjugates, particularly with Gallium-68 (⁶⁸Ga).
1. Radiolabeling Issues
| Question/Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Why is my radiochemical yield (RCY) or radiochemical purity (RCP) consistently low? | 1. Suboptimal pH: The pH of the reaction mixture is critical for efficient ⁶⁸Ga chelation. The optimal range is typically between 4.0 and 4.5.[1] 2. Competing Metal Ion Contamination: Trace metal impurities (e.g., Fe³⁺, Zn²⁺, Al³⁺) from the ⁶⁸Ge/⁶⁸Ga generator eluate or reagents can compete with ⁶⁸Ga for the Nodaga chelator.[1] 3. Insufficient Precursor Concentration: A low amount of the this compound conjugate can lead to incomplete incorporation of ⁶⁸Ga.[1][2] 4. Inadequate Temperature/Time: The reaction may not have reached completion due to insufficient heating or reaction time. | 1. Verify and Adjust pH: Accurately measure the pH of the reaction mixture after adding all components. Adjust the buffer concentration or type (e.g., sodium acetate) to maintain the pH within the optimal 4.0-4.5 range.[1] 2. Purify Eluate: Use a cation-exchange cartridge to purify the ⁶⁸Ga eluate and remove competing metal ions before the labeling reaction. 3. Increase Precursor Amount: Incrementally increase the amount of the this compound conjugate to ensure it is not the limiting reagent. Optimal amounts can range from 25 to 90 µg depending on the specific protocol. 4. Optimize Reaction Conditions: While many Nodaga conjugates label well at room temperature, gentle heating (e.g., 60-95°C) for 5-15 minutes can significantly improve yields for some conjugates. |
| I'm observing multiple peaks or peak tailing in my radio-HPLC chromatogram. | 1. Radiolysis: High radioactivity can generate free radicals that damage the peptide conjugate, leading to radiochemical impurities. 2. Formation of Colloidal ⁶⁸Ga: At a pH above 5, ⁶⁸Ga can form insoluble colloids (e.g., ⁶⁸Ga(OH)₃) that behave differently chromatographically. 3. Suboptimal HPLC Conditions: The mobile phase or column may not be suitable for separating your specific conjugate from impurities. | 1. Use Radical Scavengers: Add a radioprotectant such as ascorbic acid or methionine to the reaction mixture to minimize radiolysis. 2. Maintain Correct pH: Ensure the pH of the final product is below 5. Colloidal ⁶⁸Ga can be identified on radio-TLC as it typically remains at the origin (Rf=0.0). 3. Optimize HPLC Method: Adjust the mobile phase gradient, organic solvent concentration, or additives (e.g., trifluoroacetic acid, TFA). Ensure the HPLC column is properly conditioned and cleaned. |
| My kit-based labeling is failing despite following the protocol. | 1. Kit Component Degradation: Improper storage of the lyophilized kit can lead to degradation of the precursor or buffer components. 2. Generator Eluate Incompatibility: The volume or acidity of the ⁶⁸Ga eluate may differ from what the kit is validated for, leading to an incorrect final pH. 3. Aseptic Handling Errors: Introduction of microbial or particulate contamination can interfere with the reaction. | 1. Check Storage Conditions: Always store kits according to the manufacturer's instructions. 2. Verify Generator Compatibility: Ensure your generator's eluate volume and HCl concentration are compatible with the kit's specified buffer amount. Pre-processing of the eluate may be necessary. 3. Maintain Aseptic Technique: Adhere strictly to aseptic handling procedures throughout the labeling process. |
2. Stability Issues
| Question/Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| The radiolabeled conjugate shows poor stability in serum or PBS during in vitro assays. | 1. Enzymatic Degradation: The peptide backbone of the LM3 conjugate is susceptible to cleavage by proteases present in serum. 2. Transchelation/Transmetalation: The ⁶⁸Ga ion may dissociate from the Nodaga chelator and bind to other molecules (transchelation) or be displaced by other metal ions (transmetalation). 3. Radiolysis: Ongoing radiolysis can degrade the conjugate over time, especially at high radioactive concentrations. | 1. Peptide Modification: For peptide design, consider strategies like cyclization or amino acid substitution to enhance resistance to enzymatic degradation. 2. Assess Chelator Stability: Nodaga generally forms highly stable complexes. However, if instability is suspected, perform challenge assays with competing chelators (e.g., DTPA) or metal ions (e.g., Fe³⁺) to confirm the robustness of the complex. 3. Formulate with Stabilizers: For storage, include stabilizers such as ascorbic acid in the final formulation. Store at appropriate temperatures (e.g., 2-8°C for short-term). |
| How do I interpret my in vitro stability results? | The percentage of intact radiolabeled conjugate decreases over time. The rate of decrease indicates the conjugate's stability in that medium. | Data Analysis: Plot the percentage of intact conjugate (determined by radio-HPLC or radio-TLC) against time. Calculate the half-life (t½) of the conjugate in the specific medium (e.g., human serum at 37°C). A longer half-life indicates greater stability. |
Quantitative Stability Data
The stability of radiolabeled Nodaga-conjugates is a critical parameter. The tables below summarize representative stability data from published studies. Note that stability is highly dependent on the specific peptide conjugate and experimental conditions.
Table 1: Ex Vivo Stability of ⁶⁸Ga-Nodaga-Peptide in Plasma and Urine
| Time Point (minutes) | % Intact Conjugate in Plasma (Mean ± SD) | % Intact Conjugate in Urine (Mean ± SD) |
| 5 | 45.2 ± 1.8 | 40.1 ± 2.3 |
| 60 | 42.1 ± 3.7 | 37.4 ± 2.9 |
| Data adapted from a study on a generic ⁶⁸Ga-Nodaga-peptide conjugate incubated at 37°C. |
Table 2: In Vivo Stability of ⁶⁸Ga-Nodaga-Peptide in Plasma and Urine
| Time Point (minutes) | % Intact Conjugate in Plasma (Mean ± SD) | % Intact Conjugate in Urine (Mean ± SD) |
| 5 | 6.9 ± 0.9 | 6.1 ± 1.1 |
| 60 | 2.1 ± 0.2 | 2.2 ± 0.4 |
| Data adapted from a study on a generic ⁶⁸Ga-Nodaga-peptide conjugate. |
Table 3: General Radiolabeling Conditions for ⁶⁸Ga-Nodaga Conjugates
| Parameter | Recommended Range/Value | Notes |
| Precursor Amount | 10 - 50 µg | Highly dependent on desired specific activity and reaction volume. |
| Reaction pH | 4.0 - 4.5 | Critical for efficient chelation and preventing colloid formation. |
| Temperature | Room Temperature to 95°C | Many Nodaga conjugates label efficiently at room temperature, but heating can improve RCY. |
| Reaction Time | 5 - 15 minutes | Generally rapid complexation. |
| Buffer | Sodium Acetate or HEPES | Used to maintain optimal pH. |
Experimental Protocols & Methodologies
Protocol 1: Manual Radiolabeling of this compound with ⁶⁸Ga
This protocol describes a general procedure for the manual radiolabeling of a this compound conjugate.
-
Preparation:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.
-
Optional but Recommended: Purify the eluate using a strong cation exchange (SCX) cartridge to concentrate the ⁶⁸Ga and remove metallic impurities. Elute the ⁶⁸Ga from the cartridge using a small volume of a suitable eluent (e.g., 5 M NaCl solution).
-
-
Reaction Setup:
-
In a sterile reaction vial, add 25-50 µg of the this compound conjugate.
-
Add a suitable buffer (e.g., 1.5 M HEPES or Sodium Acetate) to bring the final reaction pH to 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Optional: Add a quenching agent like ascorbic acid to minimize radiolysis.
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate the vial at the optimized temperature (e.g., 95°C) for 10 minutes using a dry heat block.
-
-
Purification:
-
After incubation, cool the reaction vial to room temperature.
-
Purify the product using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga.
-
Wash the cartridge with sterile water and elute the final ⁶⁸Ga-Nodaga-LM3 product with an ethanol/water mixture (e.g., 50% ethanol) into a sterile collection vial.
-
-
Quality Control:
-
Perform radio-TLC and/or radio-HPLC to determine the radiochemical purity (RCP) before administration. An RCP of >95% is typically required.
-
Protocol 2: Quality Control using Radio-TLC
This is a rapid method to estimate radiochemical purity.
-
Materials:
-
Instant thin-layer chromatography (iTLC-SG) strips.
-
Mobile Phase A: 0.1 M Sodium Citrate buffer, pH 5.5 (to separate labeled conjugate from free ⁶⁸Ga).
-
Mobile Phase B: 1 M Ammonium Acetate/Methanol (1:1) (to identify colloidal ⁶⁸Ga).
-
-
Procedure:
-
On two separate iTLC strips, draw a pencil line ~1 cm from the bottom (the origin).
-
Spot a small drop (~1-2 µL) of the final radiolabeled product onto the origin of each strip.
-
Place one strip in a chromatography tank containing Mobile Phase A and the other in a tank with Mobile Phase B, ensuring the origin spot is above the solvent level.
-
Allow the solvent to migrate up the strip until it reaches the solvent front (~1 cm from the top).
-
Remove the strips, allow them to dry, and cut them in half (middle point between origin and front).
-
Measure the radioactivity of each half in a dose calibrator or gamma counter.
-
-
Analysis:
-
System A (Citrate Buffer): Free ⁶⁸Ga³⁺ migrates with the solvent front (Rf = 0.8-1.0), while the labeled conjugate [⁶⁸Ga]this compound remains at the origin (Rf = 0.0-0.2).
-
System B (Ammonium Acetate/Methanol): Colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.2), while the labeled conjugate migrates with the solvent front (Rf = 0.8-1.0).
-
Calculate the percentage of each species to determine the RCP.
-
Protocol 3: In Vitro Serum Stability Assay using Radio-HPLC
This protocol determines the stability of the radiolabeled conjugate in human serum.
-
Preparation:
-
Thaw pooled human serum and pre-warm to 37°C. Centrifuge to remove any precipitates.
-
Prepare a stock solution of the purified ⁶⁸Ga-Nodaga-LM3.
-
-
Incubation:
-
Spike a known volume of the pre-warmed human serum with the ⁶⁸Ga-Nodaga-LM3 stock solution.
-
Incubate the mixture in a water bath or incubator at 37°C.
-
At designated time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the serum mixture.
-
-
Sample Processing:
-
To each aliquot, add a precipitating solution (e.g., acetonitrile with 1% TFA) to precipitate the serum proteins.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject the supernatant onto a reverse-phase radio-HPLC system.
-
Monitor the elution profile with a radioactivity detector.
-
Integrate the peak area corresponding to the intact ⁶⁸Ga-Nodaga-LM3 at each time point.
-
-
Calculation:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-minute time point (which is set to 100%).
-
% Intact = (Peak Area at time_x / Peak Area at time_0) * 100
-
Visualizations: Workflows and Logic Diagrams
Diagram 1: Radiolabeling and Quality Control Workflow
Caption: Workflow for ⁶⁸Ga-Nodaga-LM3 radiolabeling and quality control.
Diagram 2: Troubleshooting Low Radiochemical Purity (RCP)
References
Methods for reducing background signal in Nodaga-LM3 imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nodaga-LM3 for imaging applications.
Troubleshooting Guide
High background signal can obscure target visualization and impact the quantitative accuracy of your imaging studies. This guide addresses common issues and provides systematic approaches to identify and mitigate sources of background.
Issue 1: High Background Signal Throughout the Image
High and diffuse background across the entire imaging field can result from several factors, including issues with the radiotracer, injection procedure, or patient/animal preparation.
-
Question: We are observing a high, non-specific background signal across the entire image in our 68Ga-Nodaga-LM3 PET/CT scans. What are the potential causes and how can we reduce it?
Answer: High diffuse background can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Radiochemical Impurities: The presence of free 68Ga or other radiochemical impurities can lead to increased blood pool activity and non-specific uptake.
-
Recommendation: Implement stringent quality control measures for your radiolabeled this compound. Ensure radiochemical purity is consistently high (ideally >95%). Utilize methods like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC) to verify purity before injection.[1]
-
-
Suboptimal Imaging Time Point: Imaging too early after injection can result in high background from the tracer still in circulation.
-
Inadequate Patient/Animal Preparation: Dehydration can lead to reduced clearance of the radiotracer and higher background levels.
-
Recommendation: Ensure subjects are well-hydrated before and after tracer administration to promote renal clearance.
-
Experimental Protocol: Optimizing Imaging Time
-
Animal Model: Use a relevant tumor-bearing animal model (e.g., xenograft with SSTR2 expression).
-
Tracer Administration: Inject a consistent dose of 68Ga-Nodaga-LM3 intravenously.
-
Dynamic Imaging: Perform a dynamic PET scan over 120 minutes post-injection.[2]
-
Data Analysis: Generate time-activity curves for the tumor and various background tissues (e.g., muscle, blood pool).
-
Determine Optimal Time: Identify the time point with the highest tumor-to-background ratio.
-
Issue 2: High Background Signal in Specific Organs
Elevated signal in non-target organs can be due to physiological uptake or non-specific accumulation. Understanding the expected biodistribution of 68Ga-Nodaga-LM3 is key to differentiating between normal and problematic uptake.
-
Question: Our 68Ga-Nodaga-LM3 images show high uptake in the kidneys and liver, which is obscuring our ability to visualize adjacent tumors. How can we address this?
Answer: Physiological uptake of 68Ga-Nodaga-LM3 is expected in organs expressing the somatostatin receptor 2 (SSTR2), as well as in organs involved in clearance.
Organ-Specific Considerations:
-
Kidneys: High renal uptake is common for radiolabeled peptides as they are cleared through the kidneys.[4]
-
Mitigation Strategy:
-
Hydration: Promote rapid clearance by ensuring the subject is well-hydrated.
-
Blocking Agents: Co-injection of basic amino acids (e.g., lysine and arginine) can reduce renal reabsorption of the peptide.
-
-
-
Liver: The liver can also show physiological uptake.
-
Mitigation Strategy: While more challenging to block than renal uptake, ensuring high radiochemical purity can minimize non-specific liver accumulation.
-
-
Spleen and Adrenal Glands: These organs express SSTR2 and will show physiological uptake. This is an important consideration for interpreting images and should not be mistaken for non-specific binding.
Experimental Protocol: Preclinical Blocking of Renal Uptake
-
Prepare Blocking Solution: Prepare a solution of L-lysine and L-arginine in saline.
-
Animal Groups:
-
Group 1 (Control): Inject 68Ga-Nodaga-LM3 only.
-
Group 2 (Blocking): Co-inject 68Ga-Nodaga-LM3 with the amino acid solution.
-
-
Imaging: Perform PET/CT imaging at the optimized time point.
-
Analysis: Quantify and compare the standardized uptake values (SUV) in the kidneys between the two groups.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of background signal in this compound imaging?
A1: Background signal in 68Ga-Nodaga-LM3 imaging can arise from several sources:
-
Physiological Biodistribution: Uptake in organs that naturally express SSTR2, such as the spleen, adrenal glands, and pituitary gland.
-
Tracer Clearance: Accumulation in the kidneys and bladder during renal excretion.
-
Non-Specific Binding: Low-level, non-specific binding to various tissues.
-
Radiochemical Impurities: The presence of unbound 68Ga can increase blood pool signal.
-
-
Q2: How does this compound binding to SSTR2 differ from agonist tracers, and how does this affect background?
A2: this compound is an SSTR2 antagonist. Unlike agonist tracers (e.g., DOTATATE), which are internalized into the cell upon binding, antagonists like this compound have a low internalization rate. They bind to a larger number of receptor sites on the cell surface. This can lead to higher tumor uptake and potentially better tumor-to-background ratios compared to agonists.
-
Q3: What are the key parameters to consider for patient preparation before a clinical 68Ga-Nodaga-LM3 PET/CT scan?
A3: Proper patient preparation is crucial for minimizing background and ensuring accurate imaging:
-
Hydration: Patients should be well-hydrated before and after the scan to facilitate renal clearance of the tracer.
-
Medications: Patients on long-acting somatostatin analogs should be scheduled for imaging just before their next dose. Short-acting analogs should be discontinued for a period before the scan, as advised by the referring physician.
-
Fasting: While not always required, a short fasting period may be recommended.
-
-
Q4: Can blocking agents be used to reduce background in clinical this compound imaging?
A4: While blocking agents like amino acids are used in preclinical studies to reduce kidney uptake, their routine clinical use with 68Ga-Nodaga-LM3 is not standard practice. The focus in the clinical setting is on optimizing patient preparation and imaging protocols.
Data Presentation
Table 1: Biodistribution of 68Ga-Nodaga-LM3 in Humans (SUVmax at 1 hour post-injection)
| Organ | Mean SUVmax ± SD |
| Spleen | 34.3 ± 14.5 |
| Adrenals | 18.8 ± 6.9 |
| Kidneys | 17.9 ± 5.8 |
| Pituitary | 15.0 ± 7.2 |
| Liver | 8.8 ± 2.2 |
| Stomach | 4.8 ± 2.1 |
| Pancreas | 4.5 ± 0.9 |
| Data adapted from a clinical study in patients with neuroendocrine tumors. |
Table 2: Tumor-to-Background Ratios for 68Ga-Nodaga-LM3 at Different Time Points
| Time Post-Injection | Tumor-to-Blood Pool | Tumor-to-Kidney | Tumor-to-Liver |
| 5 min | 1.8 ± 1.1 | 1.4 ± 0.8 | 3.5 ± 2.1 |
| 60 min | 11.1 ± 7.3 | 2.9 ± 1.6 | 6.0 ± 3.4 |
| 120 min | 17.8 ± 12.0 | 4.1 ± 2.2 | 7.9 ± 4.5 |
| Data represents mean ± SD. |
Visualizations
Caption: SSTR2 antagonist signaling pathway.
Caption: 68Ga-Nodaga-LM3 PET/CT experimental workflow.
References
Technical Support Center: Ga-68 Nodaga-LM3 Preparation and Quality Control
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and ensure the quality control of Gallium-68 (Ga-68) Nodaga-LM3 preparations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the preparation of Ga-68 this compound in a question-and-answer format.
Q1: What are the primary causes of low radiochemical yield (RCY) or radiochemical purity (RCP) in Ga-68 this compound preparations?
Low RCY or RCP are common issues that can often be traced back to several key factors in the radiolabeling process. These include suboptimal pH levels in the reaction mixture, the presence of competing metallic ion contaminants, and an insufficient concentration of the this compound precursor.[1]
Q2: How does the pH of the reaction mixture affect the radiolabeling efficiency?
The pH is a critical parameter for the efficient chelation of Ga-68 by the NODAGA molecule. The optimal pH range for this reaction is typically between 4.0 and 4.5.[1] Deviations from this range can significantly reduce the radiochemical yield.
Troubleshooting Steps:
-
Always measure the pH of the reaction mixture after the addition of the Ga-68 eluate and buffer.
-
If the pH is outside the optimal range, adjust the buffer concentration or consider using an alternative buffering system.
Q3: Which metallic impurities can interfere with Ga-68 labeling and how can they be mitigated?
Metallic impurities present in the Ga-68 eluate from the generator can compete with Ga-68 for the NODAGA chelator, leading to a decrease in radiochemical yield.[1] Common interfering metal ions include Iron (Fe³⁺), Aluminum (Al³⁺), Zinc (Zn²⁺), Copper (Cu²⁺), and non-radioactive Gallium (natGa³⁺).[1]
Troubleshooting Steps:
-
Use high-purity reagents and metal-free labware to minimize contamination.
-
Employ a purification step for the Ga-68 eluate prior to radiolabeling to remove metallic impurities. Cation-exchange cartridges can be effective for this purpose.
-
Regularly check the specifications of the 68Ge/68Ga generator for metal ion breakthrough.
Q4: What is the impact of the this compound precursor concentration on the radiolabeling outcome?
An insufficient amount of the this compound precursor is a common reason for incomplete incorporation of Ga-68, resulting in low radiochemical purity. While NODAGA chelators are efficient, a certain molar excess of the precursor is necessary to drive the reaction to completion.[1]
Troubleshooting Steps:
-
If facing low RCP, consider incrementally increasing the amount of the this compound precursor in the reaction.
-
It is advisable to start with a slightly higher precursor concentration during the optimization of the labeling procedure and then gradually reduce it to find the optimal balance for achieving high specific activity.
Q5: Can the reaction temperature and time influence the quality of Ga-68 this compound?
Yes, both temperature and incubation time can affect the radiolabeling efficiency. While many NODAGA-based radiolabeling reactions proceed efficiently at room temperature, some formulations may benefit from gentle heating. However, excessive heat can lead to the degradation of the peptide.
Troubleshooting Steps:
-
Most NODAGA conjugations with Ga-68 are rapid and can be completed within 5-15 minutes at room temperature.
-
If radiochemical yield is low, gentle heating to around 60°C may be beneficial.
-
Avoid harsh conditions, such as temperatures of 110°C, which have been shown to cause degradation and the formation of impurities.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the quality control of Ga-68 this compound.
Table 1: Acceptance Criteria for Ga-68 this compound
| Parameter | Acceptance Criteria | Reference |
| Radiochemical Purity (RCP) | ≥ 95% | |
| pH of final product | 4.0 - 8.0 | |
| Radionuclidic Purity (68Ge breakthrough) | ≤ 0.001% | |
| Bacterial Endotoxins | < 175 EU / V (where V is the max. recommended dose in mL) | |
| Sterility | Must be sterile | European Pharmacopoeia |
Table 2: Typical Parameters for Ga-68 NODAGA-Peptide Preparations
| Parameter | Typical Value | Reference |
| Radiochemical Yield | > 95% | |
| Precursor Amount | 20 - 50 µg | |
| Reaction Time | 5 - 15 minutes | |
| Reaction Temperature | Room Temperature to 60°C |
Experimental Protocols
1. Ga-68 this compound Radiolabeling Protocol
This protocol provides a general guideline for the manual radiolabeling of this compound with Ga-68.
-
Reagents and Equipment:
-
This compound precursor
-
68Ge/68Ga generator
-
Sterile, pyrogen-free water for injection
-
0.1 M HCl (for generator elution)
-
Sodium acetate buffer (e.g., 1M, pH 4.5)
-
Sterile reaction vial
-
Heating block (optional)
-
Dose calibrator
-
Quality control equipment (radio-TLC, radio-HPLC)
-
-
Procedure:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain the [68Ga]GaCl3 eluate.
-
In a sterile reaction vial, add the required amount of this compound precursor dissolved in sterile water.
-
Add the sodium acetate buffer to the reaction vial to adjust the pH to the optimal range of 4.0-4.5.
-
Add the [68Ga]GaCl3 eluate to the reaction vial containing the precursor and buffer.
-
Gently mix the reaction solution.
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 5-15 minutes.
-
After incubation, perform quality control tests to determine the radiochemical purity.
-
2. Quality Control Protocol: Radio-TLC
-
Materials:
-
iTLC-SG (instant thin-layer chromatography on silica gel) strips
-
Mobile Phase: A common mobile phase is a mixture of 0.1 M ammonium acetate and methanol (1:1 v/v).
-
Radio-TLC scanner
-
-
Procedure:
-
Spot a small amount of the final Ga-68 this compound product onto the baseline of an iTLC-SG strip.
-
Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.
-
Interpretation:
-
Ga-68 this compound remains at the origin (Rf = 0.0-0.1).
-
Free [68Ga]Ga³⁺ migrates with the solvent front (Rf = 0.9-1.0).
-
Colloidal 68Ga remains at the origin. A second system with a different mobile phase (e.g., 3-5% aqueous TFA) may be needed to differentiate the product from colloidal impurities.
-
-
3. Quality Control Protocol: Radio-HPLC
-
System:
-
HPLC system with a radioactivity detector.
-
C18 analytical column.
-
-
Mobile Phase (example gradient):
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from high aqueous to high organic content over a specified time (e.g., 0-100% B over 15-20 minutes).
-
-
Procedure:
-
Inject a small volume of the final product onto the HPLC system.
-
Run the specified gradient program.
-
Monitor the eluate with both a UV detector (to identify the unlabeled precursor) and a radioactivity detector.
-
Interpretation:
-
The retention time of Ga-68 this compound should be determined using a reference standard.
-
The peak corresponding to free [68Ga]Ga³⁺ will typically elute early in the chromatogram.
-
Calculate the radiochemical purity by integrating the area under the radioactive peaks.
-
-
Visualizations
Caption: Workflow for the preparation and quality control of Ga-68 this compound.
Caption: Decision tree for troubleshooting low radiochemical purity in Ga-68 this compound.
References
Impact of peptide concentration on Nodaga-LM3 radiolabeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling of Nodaga-LM3 with Gallium-68 (⁶⁸Ga).
Troubleshooting Guide
Low radiochemical yield is a common issue in radiolabeling procedures. A systematic approach to troubleshooting can help identify and resolve the underlying cause.
Diagram of a General Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low radiochemical yield in this compound labeling.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the radiolabeling efficiency of this compound with ⁶⁸Ga?
A1: The pH of the reaction mixture is one of the most critical parameters. For Gallium-68 labeling of NODAGA-conjugates, the optimal pH is typically between 3.5 and 4.5.[1] A higher pH can lead to the formation of gallium hydroxide species, which reduces the amount of free Ga³⁺ available for chelation.[1]
Q2: How does the concentration of the this compound peptide affect the radiochemical yield?
A2: A higher concentration of the this compound precursor generally leads to a higher radiochemical yield by driving the reaction equilibrium towards the formation of the radiolabeled complex.[1] If you are experiencing low yields, consider increasing the amount of the peptide. However, it is important to find a balance, as using a large excess of the peptide can decrease the specific activity of the final product.
Q3: What is the recommended starting concentration for this compound in a radiolabeling experiment?
A3: A common starting point for the radiolabeling of this compound is a precursor amount of 40 μg.[2][3] However, the optimal amount can vary depending on the specific activity of the ⁶⁸Ga eluate and other reaction conditions. It is advisable to perform optimization studies to determine the ideal concentration for your specific experimental setup.
Q4: Can the radiolabeling of this compound be performed at room temperature?
A4: Yes, one of the advantages of the NODAGA chelator is its ability to efficiently chelate ⁶⁸Ga at room temperature. However, gentle heating (e.g., 60-95°C) for a short period (5-15 minutes) can often increase the radiochemical yield. For thermosensitive peptides, room temperature labeling is a significant advantage.
Q5: My radiochemical yield is still low after optimizing pH and peptide concentration. What else could be the issue?
A5: If pH and peptide concentration are optimal, other factors to consider include:
-
Metallic Impurities: Trace metal ions in the ⁶⁸Ga eluate can compete with ⁶⁸Ga for the NODAGA chelator. Purifying the eluate using a cation-exchange cartridge can help to remove these impurities.
-
Reaction Time and Temperature: While labeling can occur at room temperature, optimizing the incubation time and temperature for your specific setup may be necessary to achieve higher yields.
-
Reagent Quality: Ensure that all reagents, including the buffer and water, are of high purity and free from metal contaminants.
-
Peptide Integrity: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
Quantitative Data
The following table provides representative data on the impact of peptide concentration on the radiochemical yield of a NODAGA-conjugated peptide with ⁶⁸Ga. While this data is for a different NODAGA-peptide, it illustrates the general trend that can be expected with this compound.
| Precursor Amount (µg) | Approximate Molar Amount (nmol)* | Radiochemical Yield (%) |
| 8 | 5.3 | ~85 |
| 15 | 10.0 | >90 |
| 30 | 20.0 | >95 |
| 50 | 33.3 | >98 |
*Approximate molar amount calculated based on an estimated molecular weight of ~1500 g/mol for a NODAGA-conjugated peptide. This will vary for this compound. Data is illustrative and based on trends reported for NODAGA-peptide labeling.
Experimental Protocol: ⁶⁸Ga-Nodaga-LM3 Radiolabeling
This protocol describes a general method for the manual radiolabeling of this compound with Gallium-68.
Diagram of the Experimental Workflow
Caption: Workflow for the manual radiolabeling of this compound with Gallium-68.
Materials:
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M Hydrochloric acid (HCl)
-
Sodium acetate buffer (e.g., 0.25 M)
-
Sterile reaction vial
-
Heating block
-
C18 Solid Phase Extraction (SPE) cartridge (for purification)
-
Ethanol and sterile water (for cartridge conditioning and elution)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Mixture Preparation: In a sterile reaction vial, dissolve 40 µg of this compound in sodium acetate buffer. The volume of the buffer should be sufficient to adjust the final pH of the reaction mixture to approximately 4.
-
Labeling Reaction: Add the ⁶⁸Ga eluate directly to the vial containing the this compound solution.
-
Incubation: Securely cap the vial and place it in a heating block pre-heated to 100°C for 10 minutes.
-
Cooling: After incubation, remove the vial from the heating block and allow it to cool to room temperature.
-
Purification (if necessary):
-
Condition a C18 SPE cartridge by washing it with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the final ⁶⁸Ga-Nodaga-LM3 product with a small volume of an ethanol/saline solution.
-
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally considered acceptable for preclinical and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nodaga-LM3 and DOTATATE in Clinical Trials for Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
The landscape of diagnosis and treatment for neuroendocrine tumors (NETs) has been significantly advanced by the use of radiolabeled somatostatin analogs (SSAs). Among these, DOTATATE has become a standard of care for both imaging and therapy. However, newer agents such as Nodaga-LM3 are emerging, offering potential improvements. This guide provides an objective comparison of this compound and DOTATATE based on available clinical trial data, with a focus on quantitative performance metrics, experimental protocols, and the underlying mechanisms of action.
Part 1: Diagnostic Performance in PET/CT Imaging
The most direct clinical comparisons between this compound and DOTATATE have been in the context of positron emission tomography/computed tomography (PET/CT) imaging for the detection and staging of NETs. In this setting, both are chelated with Gallium-68 (⁶⁸Ga).
Quantitative Data Summary
A prospective, randomized, double-blind study directly compared the diagnostic efficacy of ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-DOTATATE in patients with well-differentiated NETs. The key findings are summarized below.
| Performance Metric | ⁶⁸Ga-NODAGA-LM3 | ⁶⁸Ga-DOTATATE | Key Findings |
| Median Maximum Standardized Uptake Value (SUVmax) in Tumors | 29.1 | 21.6 | ⁶⁸Ga-NODAGA-LM3 showed significantly higher tumor uptake.[1] |
| Median Tumor-to-Liver Ratio | 5.0 | 2.9 | ⁶⁸Ga-NODAGA-LM3 demonstrated a superior tumor-to-background ratio.[1] |
| Lesion Detection | Superior | Inferior | ⁶⁸Ga-NODAGA-LM3 demonstrated superiority in lesion detection on both a lesion-based and patient-based comparison.[1] |
| SSTR2 Affinity (IC50 in nmol/L) | 1.3 | Not explicitly stated for ⁶⁸Ga-DOTATATE in this context, but ⁶⁸Ga-NODAGA-LM3 has a high affinity. | In vitro studies have shown ⁶⁸Ga-NODAGA-LM3 to have a high SSTR2 affinity.[2][3] |
Another study evaluated the safety, biodistribution, and dosimetry of ⁶⁸Ga-NODAGA-LM3.
| Performance Metric | ⁶⁸Ga-NODAGA-LM3 | Notes |
| Average SUVmax in Tumors (at 1h post-injection) | 57.5 ± 39.4 | Demonstrates high tumor uptake. |
| Highest Recorded SUVmax in a Tumor | 231.9 | Indicates very high accumulation in certain lesions. |
| Mean Effective Dose (mSv/MBq) | 0.026 ± 0.003 | Dosimetry is comparable to other ⁶⁸Ga-labeled SSTR2 antagonists. |
Experimental Protocols
The methodologies employed in the key comparative studies are crucial for interpreting the data.
Study Design: Prospective, Randomized, Double-Blind Comparison of ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-DOTATATE
-
Patient Population: 40 patients with well-differentiated NETs were randomized into two arms.
-
Arm A: Patients underwent a whole-body ⁶⁸Ga-NODAGA-LM3 PET/CT scan on the first day and a ⁶⁸Ga-DOTATATE PET/CT scan on the second day.
-
Arm B: Patients underwent a whole-body ⁶⁸Ga-DOTA-LM3 PET/CT scan on the first day and a ⁶⁸Ga-DOTATATE PET/CT scan on the second day.
-
Imaging Protocol: PET/CT scans were performed to compare biodistribution in normal organs, lesion detection ability, and tumor uptake between the antagonist (this compound) and the agonist (DOTATATE) in each arm.
Workflow for Comparative PET/CT Imaging
Caption: Workflow of the comparative PET/CT imaging trial.
Part 2: Therapeutic Performance in Peptide Receptor Radionuclide Therapy (PRRT)
When labeled with a therapeutic radioisotope like Lutetium-177 (¹⁷⁷Lu), both this compound and DOTATATE can be used for Peptide Receptor Radionuclide Therapy (PRRT).
¹⁷⁷Lu-DOTATATE: The Established Standard
¹⁷⁷Lu-DOTATATE (Lutathera®) is an approved and widely used PRRT agent for NETs. Its efficacy has been demonstrated in several large clinical trials.
Quantitative Data from the NETTER-1 Trial
| Performance Metric | ¹⁷⁷Lu-DOTATATE + Octreotide LAR | High-Dose Octreotide LAR (Control) |
| Progression-Free Survival (PFS) Rate at 20 Months | 65.2% | 10.8% |
| Hazard Ratio for Disease Progression or Death | 0.21 (a 79% lower risk) | N/A |
| Median Overall Survival (Long-term follow-up) | 48.0 months | 36.3 months |
| Objective Response Rate (NETTER-2 Trial, First-Line Setting) | 43% | 9% |
¹⁷⁷Lu-DOTA-LM3: An Emerging Therapeutic Agent
¹⁷⁷Lu-DOTA-LM3 is a newer SSTR antagonist being investigated for PRRT. Data is emerging from first-in-human studies.
Quantitative Data from a First-in-Human Study of ¹⁷⁷Lu-DOTA-LM3
| Performance Metric | ¹⁷⁷Lu-DOTA-LM3 | Notes |
| Disease Control Rate | 85% (40 out of 47 patients) | Includes complete remission, partial remission, and stable disease. |
| Complete Remission (EORTC criteria) | 2 patients | Indicates a strong response in a subset of patients. |
| Most Severe Delayed Adverse Event | Grade 3 Thrombocytopenia (5.9% of patients) | No Grade 4 hematological toxicity was observed. |
| Dosimetry Comparison | Higher mean absorbed organ and tumor doses compared to ¹⁷⁷Lu-DOTATOC (an agonist). | Suggests potentially greater radiation delivery to the tumor. |
Experimental Protocols
NETTER-1 Trial Design (¹⁷⁷Lu-DOTATATE)
-
Patient Population: Patients with advanced, progressive, somatostatin receptor-positive midgut NETs.
-
Intervention: ¹⁷⁷Lu-DOTATATE plus octreotide LAR versus high-dose octreotide LAR alone.
-
Primary Endpoint: Progression-free survival.
First-in-Human Study of ¹⁷⁷Lu-DOTA-LM3
-
Patient Population: 51 patients with metastatic neuroendocrine neoplasms.
-
Intervention: PRRT with ¹⁷⁷Lu-DOTA-LM3, with a median administered activity of 6.1 ± 0.88 GBq per cycle.
-
Patient Selection and Follow-up: ⁶⁸Ga-NODAGA-LM3 PET/CT was used for patient selection and monitoring response.
-
Endpoints: Safety, dosimetry, and efficacy (morphological and molecular response).
General Workflow for PRRT with ¹⁷⁷Lu-labeled SSAs
Caption: Generalized experimental workflow for PRRT.
Part 3: Signaling Pathways and Mechanism of Action
Both this compound and DOTATATE target the somatostatin receptor subtype 2 (SSTR2), which is overexpressed on the surface of most well-differentiated NET cells. However, they do so through different mechanisms.
-
DOTATATE is an agonist . Upon binding to SSTR2, it is internalized into the cancer cell. This mechanism is effective for delivering a radioactive payload inside the cell.
-
This compound is an antagonist . It binds to SSTR2 on the cell surface but with a low internalization rate. Antagonists can bind to a significantly higher number of receptor sites compared to agonists. This property may lead to higher tumor accumulation and better imaging contrast.
Mechanism of SSTR-Targeted Radiopharmaceuticals
Caption: Agonist vs. Antagonist mechanism of action at the SSTR2.
Conclusion
For diagnostic imaging , clinical data suggests that the SSTR antagonist ⁶⁸Ga-NODAGA-LM3 is superior to the agonist ⁶⁸Ga-DOTATATE , demonstrating higher tumor uptake, improved tumor-to-background ratios, and better lesion detection in patients with well-differentiated NETs.
For therapy , ¹⁷⁷Lu-DOTATATE is the established standard of care , with robust evidence from large Phase III trials demonstrating significant improvements in progression-free and overall survival. The SSTR antagonist ¹⁷⁷Lu-DOTA-LM3 is a promising emerging agent , showing high disease control rates and a favorable safety profile in early-phase studies. Its potential for higher radiation delivery to tumors warrants further investigation in larger, comparative trials against the current standard of care.
Researchers and drug development professionals should consider the distinct advantages of SSTR antagonists in diagnostics and their emerging potential in therapeutics. Future head-to-head therapeutic trials will be critical to determine the ultimate clinical utility of this compound-based PRRT compared to DOTATATE.
References
- 1. A prospective randomized, double-blind study to evaluate the diagnostic efficacy of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in patients with well-differentiated neuroendocrine tumors: compared with 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Nodaga-LM3 and DOTATOC for neuroendocrine tumor imaging
A new generation of radiopharmaceuticals is refining the landscape of neuroendocrine tumor (NET) diagnostics. This guide provides a detailed, data-driven comparison of two prominent somatostatin receptor subtype 2 (SSTR2) targeting agents: the antagonist ⁶⁸Ga-Nodaga-LM3 and the agonist ⁶⁸Ga-DOTATOC. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on their respective performance characteristics.
Neuroendocrine tumors are characterized by the overexpression of somatostatin receptors, a feature exploited for both imaging and therapy. While SSTR2 agonists like ⁶⁸Ga-DOTATOC have been the standard of care, recent research has highlighted the potential of SSTR2 antagonists, such as ⁶⁸Ga-Nodaga-LM3, to offer superior imaging quality and lesion detection.[1][2] Antagonists are thought to bind to a larger number of receptor sites compared to agonists, potentially leading to enhanced tumor uptake and improved image contrast.[1]
This guide delves into the preclinical and clinical data to provide a comprehensive comparison of these two agents, focusing on their binding affinity, tumor uptake, biodistribution, and diagnostic efficacy.
Performance Data at a Glance: Nodaga-LM3 vs. DOTATOC
The following tables summarize the key quantitative data from comparative studies.
Table 1: In Vitro SSTR2 Binding Affinity
| Compound | IC50 (nmol/L) |
| ⁶⁸Ga-Nodaga-LM3 | 1.3[1][2] |
| ⁶⁸Ga-DOTATOC | Not directly reported in the provided results, but generally considered to have high affinity for SSTR2. |
| ⁶⁸Ga-DOTA-LM3 (for comparison) | 12.5 |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.
Table 2: Clinical Performance in Neuroendocrine Tumor Imaging
| Parameter | ⁶⁸Ga-Nodaga-LM3 | ⁶⁸Ga-DOTATOC | Notes |
| Median SUVmax (Tumor) | 29.1 | Not directly compared in the same study as ⁶⁸Ga-Nodaga-LM3. However, studies comparing ⁶⁸Ga-Nodaga-LM3 to ⁶⁸Ga-DOTATATE (another SSTR agonist) show significantly higher uptake for ⁶⁸Ga-Nodaga-LM3 (29.1 vs 21.6). | SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake in a region of interest. |
| Tumor-to-Liver Ratio | 5.0 | Not directly compared. ⁶⁸Ga-Nodaga-LM3 showed a significantly higher tumor-to-liver ratio compared to ⁶⁸Ga-DOTATATE (5.0 vs 2.9). | A higher tumor-to-background ratio results in better image contrast and lesion delineation. |
| Lesion Detection | Superior to ⁶⁸Ga-DOTATATE | Considered the standard for comparison. | ⁶⁸Ga-Nodaga-LM3 demonstrated superiority in lesion detection compared to the agonist ⁶⁸Ga-DOTATATE. |
| Mean Effective Dose (mSv/MBq) | 0.026 ± 0.003 | 0.021 ± 0.003 | The effective dose for both tracers is comparable and considered safe. |
Visualizing the Mechanisms and Workflows
To better understand the processes involved in utilizing these imaging agents, the following diagrams illustrate the targeting mechanism and the general experimental workflow.
The above diagram illustrates how both ⁶⁸Ga-Nodaga-LM3 and ⁶⁸Ga-DOTATOC target the SSTR2 receptor on neuroendocrine tumor cells, leading to a detectable PET signal. A key difference is that agonists like DOTATOC are internalized by the cell after binding, while antagonists like this compound are thought to bind to the cell surface without significant internalization.
This workflow outlines the key steps from the preparation of the radiopharmaceutical to the final analysis of the imaging data.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies are crucial.
Radiolabeling of ⁶⁸Ga-Nodaga-LM3 and ⁶⁸Ga-DOTATOC
Objective: To chelate the Gallium-68 (⁶⁸Ga) radioisotope with the this compound or DOTATOC peptide.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound or DOTATOC precursor
-
Sodium acetate buffer
-
Hydrochloric acid (0.1 M)
-
Heating block or water bath
-
Reaction vial
-
Quality control system (e.g., radio-TLC or HPLC)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M hydrochloric acid to obtain ⁶⁸GaCl₃.
-
Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the this compound or DOTATOC precursor dissolved in sodium acetate buffer to achieve a pH of approximately 4.
-
Heat the reaction mixture. For ⁶⁸Ga-DOTATOC, heating is typically done at 95°C for 10 minutes. For ⁶⁸Ga-Nodaga-LM3, the labeling can also be performed at elevated temperatures.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The radiochemical purity should typically be ≥97%.
In Vitro Cell Binding Assay
Objective: To determine the binding affinity (IC50) of the radiolabeled compounds to SSTR2-expressing cells.
Materials:
-
SSTR2-expressing cell line (e.g., HEK-sst2 cells)
-
Radiolabeled compound (⁶⁸Ga-Nodaga-LM3 or ⁶⁸Ga-DOTATOC)
-
Unlabeled ("cold") peptide for competition
-
Binding buffer
-
Gamma counter
Procedure:
-
Culture SSTR2-expressing cells to a suitable confluency in multi-well plates.
-
Incubate the cells with a constant concentration of the radiolabeled compound and increasing concentrations of the corresponding unlabeled peptide.
-
After incubation, wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled peptide to determine the IC50 value.
In Vivo Animal Imaging and Biodistribution
Objective: To evaluate the tumor-targeting characteristics and biodistribution of the radiolabeled compounds in an animal model.
Materials:
-
Animal model with SSTR2-positive tumors (e.g., xenografts in mice)
-
Radiolabeled compound
-
Small animal PET/CT scanner
-
Gamma counter
Procedure:
-
Administer a known amount of the radiolabeled compound to the tumor-bearing animals via intravenous injection.
-
Perform dynamic or static PET/CT scans at various time points post-injection.
-
After the final imaging session, euthanize the animals and dissect the tumors and major organs.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Concluding Remarks
The available evidence strongly suggests that the SSTR2 antagonist ⁶⁸Ga-Nodaga-LM3 offers significant advantages over SSTR2 agonists like ⁶⁸Ga-DOTATOC for the imaging of neuroendocrine tumors. Specifically, ⁶⁸Ga-Nodaga-LM3 demonstrates a higher binding affinity to SSTR2, leading to increased tumor uptake and superior tumor-to-background ratios. This translates to improved lesion detection and better image quality, which can be critical for accurate staging and treatment planning.
While ⁶⁸Ga-DOTATOC remains a valuable and established imaging agent, the development of antagonists like ⁶⁸Ga-Nodaga-LM3 represents a significant step forward in the molecular imaging of neuroendocrine tumors. Further head-to-head clinical trials will continue to delineate the precise roles of these agents in clinical practice. The choice of the chelator (NODAGA vs. DOTA) also plays a crucial role, with NODAGA appearing to confer a higher affinity for the LM3 peptide. This highlights the importance of optimizing each component of the radiopharmaceutical to achieve the best possible diagnostic performance.
References
A Comparative Guide to the Biodistribution of 68Ga-Nodaga-LM3 and 177Lu-Nodaga-LM3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodistribution profiles of the diagnostic radiopharmaceutical 68Ga-Nodaga-LM3 and its therapeutic counterpart, 177Lu-Dota-LM3. Both agents utilize the somatostatin receptor subtype 2 (SSTR2) antagonist, LM3, for targeting SSTR-positive tumors, primarily neuroendocrine tumors (NETs). While 68Ga-Nodaga-LM3 is employed for diagnostic imaging using Positron Emission Tomography (PET), 177Lu-Dota-LM3 is used for Peptide Receptor Radionuclide Therapy (PRRT). It is important to note that the available comparative data primarily involves 177Lu-Dota-LM3, which utilizes the DOTA chelator, whereas the diagnostic agent uses NODAGA. This difference in chelators may influence the overall biodistribution.
Comparative Biodistribution Analysis
68Ga-Nodaga-LM3 exhibits favorable biodistribution for diagnostic imaging, characterized by high tumor uptake and good tumor-to-background ratios.[1] Physiological uptake is observed in SSTR2-expressing organs such as the pituitary, adrenal glands, and spleen.[2] In contrast, the therapeutic agent 177Lu-Dota-LM3, while also showing high tumor accumulation, demonstrates a more prolonged retention in tumors and normal organs, which is critical for delivering a therapeutic radiation dose.[3][4][5]
The biodistribution of 68Ga-Nodaga-LM3 is characterized by rapid clearance from the blood pool and excretion primarily through the renal route. Comparatively, 177Lu-Dota-LM3 also shows renal excretion but with a longer effective half-life in the whole body and in organs like the kidneys and spleen. This results in a higher radiation dose to these organs, a crucial consideration for therapeutic applications.
Data Presentation
The following tables summarize the quantitative biodistribution data for 68Ga-Nodaga-LM3 and 177Lu-Dota-LM3.
Table 1: Biodistribution of 68Ga-Nodaga-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors (1-hour post-injection)
| Organ | Mean SUVmax ± SD |
| Pituitary | 15.6 ± 5.8 |
| Adrenals | 11.2 ± 3.9 |
| Spleen | 20.1 ± 6.5 |
| Liver | 8.9 ± 1.9 |
| Kidneys | 18.5 ± 4.7 |
| Tumor Lesions | 57.5 ± 39.4 |
Data extracted from a study by Zhu et al. (2021).
Table 2: Biodistribution and Dosimetry of 177Lu-Dota-LM3 in Patients with Metastatic Neuroendocrine Neoplasms
| Organ/Parameter | Median Uptake (%IA) at 20h | Mean Absorbed Dose (Gy/GBq) | Median Effective Half-life (h) |
| Whole Body | 72% | 0.12 | 76 |
| Kidneys | 6% | 2.0 | 85 |
| Spleen | 4% | 3.3 | 90 |
| Liver | - | 0.39 ± 0.05 | - |
| Tumor Metastases | 0.12%/ml | 21 | 107 |
Data extracted from studies by Schuchardt et al. (2019) and Zhang et al. (2021).
Experimental Protocols
68Ga-Nodaga-LM3 Biodistribution Study in Patients
-
Patient Population: Patients with well-differentiated neuroendocrine tumors.
-
Radiopharmaceutical Administration: An intravenous bolus injection of 68Ga-Nodaga-LM3 (mean activity of 200 ± 11 MBq) was administered.
-
Imaging: Serial whole-body PET/CT scans were performed at 5, 15, 30, 45, 60, and 120 minutes post-injection.
-
Data Analysis: Regions of interest (ROIs) were drawn on the PET images to determine the Standardized Uptake Value (SUV) in various organs and tumor lesions.
177Lu-Dota-LM3 Biodistribution and Dosimetry Study in Patients
-
Patient Population: Patients with metastatic neuroendocrine neoplasms who showed sufficient tumor uptake on a prior 68Ga-Nodaga-LM3 PET/CT scan.
-
Radiopharmaceutical Administration: A slow intravenous infusion of 177Lu-Dota-LM3 (mean activity of 5.9 ± 1.2 GBq) was administered over 10-15 minutes.
-
Imaging: Planar whole-body scintigraphy and SPECT/CT scans were acquired at multiple time points post-injection to determine the biodistribution and clearance kinetics.
-
Data Analysis: The percentage of injected activity (%IA) in different organs and tumors was quantified from the images. Dosimetric calculations were performed using the MIRD (Medical Internal Radiation Dose) schema with software like OLINDA/EXM.
Visualizations
Caption: Workflow for 68Ga-Nodaga-LM3 and 177Lu-Dota-LM3 biodistribution studies.
Caption: Mechanism of SSTR2 targeting by LM3-based radiopharmaceuticals.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Validating SSTR2 Expression: A Comparative Guide to 68Ga-Nodaga-LM3 PET/CT and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 68Ga-Nodaga-LM3 Positron Emission Tomography/Computed Tomography (PET/CT) and immunohistochemistry (IHC) for the validation of somatostatin receptor subtype 2 (SSTR2) expression in neuroendocrine tumors (NETs). Objective data and detailed experimental protocols are presented to aid in the selection of appropriate validation methodologies.
Performance Comparison: 68Ga-Nodaga-LM3 PET/CT vs. Alternatives
68Ga-Nodaga-LM3 is a promising SSTR2 antagonist for PET/CT imaging of neuroendocrine tumors. Clinical studies have demonstrated its high tumor uptake and superior diagnostic efficacy compared to the SSTR2 agonist 68Ga-DOTATATE.
| Parameter | 68Ga-Nodaga-LM3 | 68Ga-DOTATATE | Reference |
| Median SUVmax | 29.1 | 21.6 | [1] |
| Median Tumor-to-Liver Ratio | 5.0 | 2.9 | [1] |
| Lesion Detection | Superior to 68Ga-DOTATATE | Standard of Care | [1] |
SUVmax: Maximum Standardized Uptake Value, a semi-quantitative measure of tracer uptake in a region of interest.
Experimental Protocols
68Ga-Nodaga-LM3 PET/CT Imaging
This protocol is based on clinical trial methodologies for the imaging of well-differentiated neuroendocrine tumors.
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to tracer injection.
-
If the patient is receiving long-acting somatostatin analogs, a washout period of 28 days is required. For short-acting analogs, a 2-day washout period is necessary[2].
-
Hydration with water is encouraged before and after the scan.
Tracer Administration and Imaging:
-
Administer an intravenous injection of 150-200 MBq of 68Ga-Nodaga-LM3 (40 µg total peptide mass)[2].
-
Acquire a whole-body PET/CT scan 1 hour post-injection.
-
For biodistribution and dosimetry studies, serial scans can be performed at multiple time points (e.g., 5, 15, 30, 45, 60, and 120 minutes).
-
Low-dose CT is performed for attenuation correction and anatomical localization.
SSTR2 Immunohistochemistry
This protocol outlines a general procedure for the immunohistochemical staining of SSTR2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Specimen Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block.
-
Primary Antibody Incubation: Incubate with a validated primary antibody against SSTR2 (e.g., rabbit monoclonal antibody clone UMB1). The optimal antibody concentration and incubation time should be determined empirically.
-
Secondary Antibody and Detection: Apply a suitable HRP-conjugated secondary antibody followed by a chromogen such as diaminobenzidine (DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
Interpretation:
-
SSTR2 expression is typically localized to the cell membrane.
-
Staining intensity and the percentage of positive tumor cells are evaluated to generate a score. A common scoring system is the H-score or a semi-quantitative assessment (e.g., negative, weak, moderate, strong).
Correlation of PET/CT and IHC Findings
While direct quantitative correlation studies for 68Ga-Nodaga-LM3 and IHC are emerging, studies with other somatostatin receptor-targeting PET tracers have shown a good correlation between SUVmax and the intensity of SSTR2 staining on IHC. Generally, higher SUVmax values on PET/CT correspond to stronger and more widespread SSTR2 expression in tumor tissue as determined by IHC. However, discrepancies can occur due to factors like tumor heterogeneity.
Visualizing the Workflow and Concepts
Alternatives to Immunohistochemistry for PET/CT Validation
While IHC is the gold standard for tissue-based protein expression analysis, alternative methods can provide complementary information.
-
Autoradiography: This technique can be performed on tissue sections to visualize the microscopic distribution of the radiotracer itself. Co-registration of autoradiography with histology allows for a direct comparison of tracer accumulation and tissue morphology at a high resolution. This can be particularly useful for understanding tracer uptake in heterogeneous tumors.
-
Gene Expression Analysis: Techniques such as quantitative reverse transcription PCR (qRT-PCR) or in situ hybridization can be used to measure the mRNA expression levels of SSTR2 in tumor tissue. This provides information on gene expression that may correlate with protein levels.
Conclusion
Both 68Ga-Nodaga-LM3 PET/CT and SSTR2 IHC are valuable tools for assessing SSTR2 expression in neuroendocrine tumors. PET/CT provides a non-invasive, whole-body assessment of receptor expression, while IHC offers a detailed, tissue-level confirmation. The choice of methodology will depend on the specific research or clinical question. For comprehensive validation, a correlative approach using both imaging and tissue-based methods is recommended.
References
- 1. A prospective randomized, double-blind study to evaluate the diagnostic efficacy of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in patients with well-differentiated neuroendocrine tumors: compared with 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gallium-68 Labeled LM3 PET/CT in Neuroendocrine Tumors [ctv.veeva.com]
Investigating the cross-reactivity of Nodaga-LM3 with other somatostatin receptor subtypes
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of novel compounds is paramount. This guide provides a detailed comparison of Nodaga-LM3's cross-reactivity with human somatostatin receptor (SSTR) subtypes, supported by experimental data, to highlight its selectivity profile.
This compound is a peptidomimetic antagonist that has demonstrated high affinity for the somatostatin receptor subtype 2 (SSTR2)[1][2]. This selectivity is a critical attribute for its application in molecular imaging and targeted radionuclide therapy of neuroendocrine tumors (NETs), which frequently overexpress SSTR2[1]. This document summarizes the binding affinity of this compound across all five SSTR subtypes and provides an overview of the experimental methods used to determine these properties.
Comparative Binding Affinity of this compound
The cross-reactivity of this compound with SSTR subtypes has been evaluated through in vitro competitive binding assays. The data reveals a significant preference for SSTR2 over other subtypes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a ligand required to displace 50% of a specific radioligand, are presented in the table below.
| Compound | SSTR1 IC50 (nM) | SSTR2 IC50 (nM) | SSTR3 IC50 (nM) | SSTR4 IC50 (nM) | SSTR5 IC50 (nM) |
| ⁶⁴Cu-Nodaga-LM3 | >1,000 | 6.7 ± 1.5 | >1,000 | >1,000 | >1,000 |
| ⁶⁸Ga-Nodaga-LM3 | Not Reported | 1.3 | Not Reported | Not Reported | Not Reported |
Table 1: IC50 values of this compound for human somatostatin receptor subtypes. The data for ⁶⁴Cu-Nodaga-LM3 was determined in competition with ¹²⁵I-SRIF-28[1]. The IC50 value for ⁶⁸Ga-Nodaga-LM3 is widely reported from in vitro studies[1].
The data clearly indicates that this compound is a highly selective SSTR2 antagonist, with its affinity for SSTR2 being at least two orders of magnitude greater than for any other SSTR subtype.
Experimental Protocols
The determination of the binding affinity of this compound for SSTR subtypes typically involves competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies in the field.
Competitive Radioligand Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for a specific receptor subtype.
Materials:
-
Cell lines individually overexpressing a single human SSTR subtype (e.g., HEK293-hSSTR1, HEK293-hSSTR2, etc.).
-
Cell membrane preparations from these cell lines.
-
A radiolabeled ligand with known high affinity for the target receptor (e.g., ¹²⁵I-Somatostatin-28).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Gamma counter for measuring radioactivity.
Procedure:
-
Incubation: Cell membranes expressing a specific SSTR subtype are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value is calculated from this curve.
Somatostatin Receptor Signaling
Somatostatin receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, they typically initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate potassium channels and inhibit calcium channels, leading to cell hyperpolarization and reduced hormone secretion. As an antagonist, this compound binds to the receptor but does not activate this downstream signaling cascade. Instead, it blocks the binding of the natural ligand, somatostatin, and other SSTR agonists.
References
A Comparative Guide to the Diagnostic Performance of Novel Somatostatin Receptor Antagonists: Nodaga-LM3 vs. JR11 and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of diagnostic imaging for neuroendocrine tumors (NETs) is rapidly evolving, with somatostatin receptor (SSTR) antagonists emerging as a promising alternative to traditional agonists. This guide provides an objective comparison of the diagnostic performance of prominent SSTR antagonists, including Nodaga-LM3 and JR11, supported by experimental data from recent clinical and preclinical studies. The focus is on providing clear, quantitative comparisons and outlining the methodologies used to generate these findings.
Superior Lesion Detection and Image Contrast with SSTR Antagonists
Recent head-to-head clinical trials have consistently demonstrated that radiolabeled SSTR antagonists, such as 68Ga-NODAGA-LM3 and 68Ga-NODAGA-JR11, offer improved lesion detection and higher tumor-to-background ratios compared to SSTR agonists like 68Ga-DOTATATE and 68Ga-DOTATOC.[1][2] This superiority is particularly notable in challenging areas such as the liver.[1][2][3] The improved performance of antagonists is attributed to their ability to bind to a greater number of SSTR sites, including those not recognized by agonists, leading to higher tumor uptake and retention.
Quantitative Comparison of Diagnostic Performance
The following tables summarize key performance metrics from comparative studies of various 68Ga-labeled SSTR antagonists.
Table 1: Tumor Uptake (SUVmax) in Lesions
| Tracer | Average SUVmax (Lesions) | Highest SUVmax (Lesions) | Comparison to Agonists/Other Antagonists |
| 68Ga-NODAGA-LM3 | 57.5 ± 39.4 | 231.9 | Significantly higher uptake than 68Ga-DOTATATE |
| 68Ga-DOTA-LM3 | 47.2 ± 32.6 | 126.9 | Comparable uptake to 68Ga-DOTATATE |
| 68Ga-NODAGA-JR11 | 39.7 ± 26.5 | Not Reported | Comparable uptake to 68Ga-DOTATATE |
| 68Ga-DOTA-JR11 | 28.9 ± 26.1 | Not Reported | Lower uptake than 68Ga-DOTATATE |
Table 2: Lesion Detection and Tumor-to-Liver Ratio (TLR)
| Tracer | Lesion Detection Rate | Tumor-to-Liver Ratio (TLR) | Key Findings |
| 68Ga-NODAGA-LM3 | Detected more lesions than 68Ga-DOTATATE (395 vs 339) | 12.1 ± 10.8 | Outperformed 68Ga-DOTA-LM3 in lesion uptake. |
| 68Ga-DOTA-LM3 | Detected more lesions than 68Ga-DOTATATE (447 vs 372) | Significantly higher TLR than 68Ga-DOTATATE. | Lower organ uptake in several areas compared to 68Ga-NODAGA-LM3. |
| 68Ga-NODAGA-JR11 | Detected more lesions than 68Ga-DOTATATE (1,095 vs 1,003) | Significantly higher TLR than 68Ga-DOTATATE. | Better detection of liver metastases. |
| 68Ga-DOTA-JR11 | Detected significantly more liver lesions than 68Ga-DOTATATE (552 vs 365) | Significantly higher TLR for liver lesions. | May underestimate bone metastases compared to 68Ga-DOTATATE. |
Table 3: SSTR2 Binding Affinity (IC50 in nmol/L)
| Compound | IC50 (nmol/L) | Key Insight |
| 68Ga-NODAGA-LM3 | 1.3 | 10-fold higher affinity than 68Ga-DOTA-LM3. |
| 68Ga-DOTA-LM3 | 12.5 | The chelator significantly impacts binding affinity. |
| 68Ga-NODAGA-JR11 | 1.2 | Similar affinity to the therapeutic counterpart 177Lu-DOTA-JR11. |
| 68Ga-DOTA-JR11 | 29 | Lower affinity may limit its role as a diagnostic pair for 177Lu-DOTA-JR11 therapy. |
Experimental Protocols
The data presented above were generated from prospective, randomized, double-blind clinical studies involving patients with well-differentiated neuroendocrine tumors. A typical experimental workflow is as follows:
-
Patient Recruitment : Patients with confirmed well-differentiated NETs are enrolled.
-
Randomization : Participants are randomly assigned to receive one of the SSTR antagonists being compared.
-
Radiotracer Administration : A standardized dose of the respective 68Ga-labeled SSTR antagonist (e.g., 172-200 MBq) is administered intravenously.
-
PET/CT Imaging : Serial whole-body PET/CT scans are acquired at multiple time points post-injection (e.g., 5, 15, 30, 45, 60, and 120 minutes) to assess biodistribution and tumor uptake.
-
Image Analysis : Images are analyzed qualitatively (visually) and semi-quantitatively. Regions of interest (ROIs) are drawn over tumors and normal organs to calculate the maximum standardized uptake value (SUVmax).
-
Data Comparison : Key metrics such as SUVmax in tumors and normal organs, lesion detection rates, and tumor-to-background ratios are statistically compared between the different tracers.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental difference in the mechanism of action between SSTR agonists and antagonists.
References
- 1. Frontiers | Targeted radionuclide therapy and diagnostic imaging of SSTR positive neuroendocrine tumors: a clinical update in the new decade [frontiersin.org]
- 2. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Radiopharmaceutical Aids in Imaging for Patients With Neuroendocrine Tumors and Liver Metastases - The ASCO Post [ascopost.com]
Assessing the Reproducibility and Reliability of Nodaga-LM3 PET Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gallium-68 (⁶⁸Ga)-NODAGA-LM3 Positron Emission Tomography (PET) imaging with alternative radiotracers for neuroendocrine tumors (NETs) and prostate cancer. We will delve into the available data on reproducibility and reliability, present key quantitative data in comparative tables, and provide detailed experimental protocols. Visual diagrams generated using Graphviz will illustrate crucial workflows and molecular interactions.
Introduction to ⁶⁸Ga-NODAGA-LM3
⁶⁸Ga-NODAGA-LM3 is a PET radiopharmaceutical that targets somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many well-differentiated neuroendocrine tumors.[1] As an SSTR2 antagonist, it offers a different binding mechanism compared to SSTR2 agonists like ⁶⁸Ga-DOTATATE, potentially leading to improved diagnostic efficacy.[1] This guide will assess its performance against established tracers in both the NET and prostate cancer imaging landscapes.
⁶⁸Ga-NODAGA-LM3 for Neuroendocrine Tumor Imaging
Comparison with ⁶⁸Ga-DOTATATE
A prospective, randomized, double-blind study provides the most direct comparison between ⁶⁸Ga-NODAGA-LM3 and the widely used SSTR2 agonist, ⁶⁸Ga-DOTATATE, in patients with well-differentiated NETs.[1]
Key Findings:
-
Superior Lesion Detection: Both ⁶⁸Ga-NODAGA-LM3 and another antagonist, ⁶⁸Ga-DOTA-LM3, demonstrated superiority in lesion detection compared to ⁶⁸Ga-DOTATATE on both a lesion-based and patient-based comparison.[1]
-
Higher Tumor Uptake: ⁶⁸Ga-NODAGA-LM3 showed a significantly higher tumor uptake (median SUVmax 29.1 vs 21.6) and tumor-to-background ratio (median tumor-to-liver ratio 5.0 vs 2.9) compared to ⁶⁸Ga-DOTATATE.[1]
-
Similar Biodistribution Pattern: The general biodistribution pattern of ⁶⁸Ga-NODAGA-LM3 was similar to that of ⁶⁸Ga-DOTATATE.
While direct test-retest reproducibility data for ⁶⁸Ga-NODAGA-LM3 is not yet widely published, its superior performance in lesion detection and tumor uptake in a head-to-head comparison with the established standard suggests a high degree of reliability for clinical decision-making.
A clinical trial is currently underway to further compare the diagnostic ability of Al18F-NOTA-LM3 with both ⁶⁸Ga-DOTATATE and ⁶⁸Ga-NODAGA-LM3, which may provide more data on its performance characteristics.
Quantitative Data Summary: ⁶⁸Ga-NODAGA-LM3 vs. ⁶⁸Ga-DOTATATE in NETs
| Parameter | ⁶⁸Ga-NODAGA-LM3 | ⁶⁸Ga-DOTATATE | p-value | Reference |
| Median SUVmax (Tumor) | 29.1 | 21.6 | < 0.05 | |
| Median Tumor-to-Liver Ratio | 5.0 | 2.9 | < 0.05 |
⁶⁸Ga-NODAGA-LM3 in the Context of Prostate Cancer Imaging
While primarily investigated for NETs, the underlying principle of targeting specific cell surface receptors is central to advanced prostate cancer imaging. Here, we compare the reproducibility and reliability of established prostate cancer PET tracers, ⁶⁸Ga-PSMA-11 and ⁶⁸Ga-RM2, to provide a framework for assessing any future applications of ⁶⁸Ga-NODAGA-LM3 in this area.
⁶⁸Ga-PSMA-11: A Benchmark for Reproducibility
Prostate-Specific Membrane Antigen (PSMA) is highly overexpressed on prostate cancer cells, making it an excellent target for PET imaging. ⁶⁸Ga-PSMA-11 is a widely used radiotracer for this purpose.
Reproducibility and Reliability:
-
Inter-reader Reproducibility: A large prospective multicenter trial demonstrated substantial inter-reader reproducibility for ⁶⁸Ga-PSMA-11 PET, with Fleiss' kappa values ranging from 0.65 to 0.78. This indicates a high level of agreement among different physicians interpreting the scans.
-
High Positive Predictive Value (PPV): The same study reported a high PPV of 0.84 based on histopathological validation and 0.92 by a composite reference standard, confirming the reliability of positive findings.
-
Detection Rates: The detection rate of recurrent prostate cancer increases with rising Prostate-Specific Antigen (PSA) levels.
⁶⁸Ga-RM2: An Alternative Target
⁶⁸Ga-RM2 targets the gastrin-releasing peptide receptor (GRPR), which is also overexpressed in prostate cancer.
Reliability and Performance:
-
Higher Reliability than Conventional Imaging: Studies have shown that ⁶⁸Ga-RM2 PET/MRI demonstrates higher reliability and detects a greater number of lesions compared to conventional MRI alone.
-
High Sensitivity: In a phase 2/3 trial, ⁶⁸Ga-RM2 PET/MRI showed a sensitivity of 85.2% for diagnosing biochemical recurrence of prostate cancer, significantly outperforming MRI alone (49.4%).
Quantitative Data Summary: Prostate Cancer PET Imaging Agents
| Parameter | ⁶⁸Ga-PSMA-11 | ⁶⁸Ga-RM2 | Reference |
| Inter-reader Reproducibility (Fleiss' κ) | 0.65 - 0.78 | Not Reported | |
| Positive Predictive Value (PPV) | 0.84 (Histopathology) | Not Directly Comparable | |
| Sensitivity (Biochemical Recurrence) | Detection rate varies by PSA | 85.2% (PET/MRI) |
Experimental Protocols
⁶⁸Ga-NODAGA-LM3 PET/CT Protocol for Neuroendocrine Tumors
-
Patient Preparation: No specific patient preparation such as fasting is typically required.
-
Radiotracer Administration: A whole-body ⁶⁸Ga-NODAGA-LM3 PET/CT scan is performed.
-
Imaging Timepoint: The scan is typically conducted on the first day of the imaging appointment. In comparative studies, a ⁶⁸Ga-DOTATATE PET/CT scan may be performed on the second day.
-
Image Analysis: Biodistribution in normal organs, lesion detection ability, and tumor uptake (e.g., SUVmax) are compared between the different tracers.
⁶⁸Ga-PSMA-11 PET/CT Protocol for Prostate Cancer
-
Patient Preparation: Patients may be asked to hydrate.
-
Radiotracer Administration: An intravenous injection of ⁶⁸Ga-PSMA-11 is administered.
-
Image Acquisition: A whole-body PET/CT scan is typically performed 60 minutes post-injection.
-
Image Analysis: Three blinded readers typically record the presence of prostate cancer on a per-patient and per-region basis. Lesions are validated by histopathology or a composite reference standard. Endpoints include PPV, detection rate, and inter-reader reproducibility.
⁶⁸Ga-RM2 PET/MRI Protocol for Prostate Cancer
-
Patient Selection: Patients with biochemical recurrence of prostate cancer and negative conventional imaging are often enrolled in clinical trials.
-
Radiotracer Administration: An intravenous injection of ⁶⁸Ga-RM2 is administered.
-
Image Acquisition: A simultaneous PET/MRI scan is performed.
-
Image Analysis: The detection rate of ⁶⁸Ga-RM2 PET is a primary endpoint, often compared to the findings of the simultaneous MRI.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of ⁶⁸Ga-NODAGA-LM3 targeting and PET imaging workflow.
Caption: Workflow for a comparative study of ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-DOTATATE.
Conclusion
⁶⁸Ga-NODAGA-LM3 PET imaging demonstrates significant promise, particularly in the context of neuroendocrine tumors, where it has shown superiority over the established standard, ⁶⁸Ga-DOTATATE, in terms of lesion detection and tumor uptake. While direct data on its test-retest reproducibility is still emerging, its robust performance in comparative studies suggests a high level of reliability. For prostate cancer, established tracers like ⁶⁸Ga-PSMA-11 provide a strong benchmark for reproducibility that future studies of novel tracers will need to meet. As more data from ongoing clinical trials become available, the role of ⁶⁸Ga-NODAGA-LM3 in routine clinical practice will be further clarified. Researchers and drug development professionals should consider the distinct advantages of SSTR2 antagonists like ⁶⁸Ga-NODAGA-LM3 in their clinical trial designs and diagnostic algorithms.
References
Efficacy of Nodaga-LM3 based theranostics compared to the DOTATATE approach
In the landscape of theranostics for neuroendocrine tumors (NETs), the choice of a targeting molecule is paramount to both diagnostic accuracy and therapeutic efficacy. This guide provides a detailed comparison between the emerging somatostatin receptor subtype 2 (SSTR2) antagonist, NODAGA-LM3, and the well-established agonist, DOTATATE. The evidence presented herein is intended for researchers, scientists, and drug development professionals to inform their selection of agents for clinical and preclinical applications.
Quantitative Comparison of Performance
The following tables summarize key quantitative data from comparative studies of 68Ga-labeled this compound and DOTATATE, focusing on their diagnostic performance in patients with well-differentiated NETs.
Table 1: In Vitro SSTR2 Binding Affinity
| Compound | 50% Inhibitory Concentration (IC50) |
| 68Ga-NODAGA-LM3 | 1.3 nmol/L[1][2] |
| 68Ga-DOTA-LM3 | 12.5 nmol/L[1][2] |
Note: A lower IC50 value indicates a higher binding affinity.
Table 2: Comparative Diagnostic Efficacy in Patients with Well-Differentiated NETs
| Parameter | 68Ga-NODAGA-LM3 | 68Ga-DOTATATE | P-value |
| Median Maximum Standardized Uptake Value (SUVmax) in Tumors | 29.1[3] | 21.6 | < 0.05 |
| Median Tumor-to-Liver Ratio | 5.0 | 2.9 | < 0.05 |
Table 3: Biodistribution in Normal Organs (Mean Effective Dose)
| Compound | Mean Effective Dose (mSv/MBq) |
| 68Ga-NODAGA-LM3 | 0.026 ± 0.003 |
| 68Ga-DOTA-LM3 | 0.025 ± 0.002 |
Signaling Pathways and Mechanism of Action
DOTATATE, as an SSTR2 agonist, induces receptor-mediated internalization upon binding. In contrast, this compound is an SSTR2 antagonist, which binds to the receptor but does not trigger internalization. Antagonists are thought to bind to a larger number of receptor sites compared to agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radiolabeling of 68Ga-DOTATATE
This protocol describes the automated radiolabeling of DOTATATE with Gallium-68.
-
Preparation: A labeling module is coupled to a 68Ge/68Ga generator. 20 µg of DOTATATE peptide is dissolved in 1.5 mL of 1.5 M HEPES buffer.
-
Elution: The 68Ge/68Ga generator is eluted with hydrochloric acid to obtain 68Ga.
-
Labeling Reaction: The 68Ga eluate is added to the reaction vial containing the DOTATATE solution. The reaction is carried out in the automated labeling module.
-
Quality Control: The final product's radiochemical purity is assessed using instant thin-layer chromatography and solid-phase chromatography. The pH is also checked before patient injection. Periodic quality control includes testing for 68Ge breakthrough, sterility, and HEPES content.
Radiolabeling of 68Ga-NODAGA-LM3
This protocol details the manual radiolabeling of this compound with Gallium-68.
-
Preparation: 40 μg of this compound precursor is dissolved in sodium acetate buffer in a reaction vial to achieve a final pH of 4.
-
Elution: 68Ga is eluted from a 68Ge/68Ga generator using 5 mL of 0.1 M hydrochloric acid directly into the reaction vial.
-
Labeling Reaction: The reaction mixture is heated to 100°C for 10 minutes.
-
Purification: After cooling to room temperature, the reaction mixture is diluted. The radiochemical purity is checked, and if it is high (>95%), further purification may not be necessary.
PET/CT Imaging Protocol
The following outlines a general procedure for patient imaging with 68Ga-labeled somatostatin analogs.
-
Patient Preparation: Patients may be instructed on specific preparations, which can include fasting and hydration.
-
Injection: The radiopharmaceutical (e.g., 68Ga-NODAGA-LM3 or 68Ga-DOTATATE) is administered intravenously.
-
Uptake Phase: There is a waiting period to allow for the tracer to distribute throughout the body and accumulate in target tissues.
-
Image Acquisition: PET/CT scans are acquired at specific time points post-injection. For example, serial scans might be taken at 5, 15, 30, 45, 60, and 120 minutes. A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Image Analysis: Images are reconstructed and analyzed to assess the biodistribution of the tracer in normal organs and to identify and quantify uptake in tumor lesions.
Discussion and Conclusion
The available data suggests that the SSTR2 antagonist 68Ga-NODAGA-LM3 demonstrates superior performance in diagnostic imaging of well-differentiated NETs compared to the agonist 68Ga-DOTATATE. Specifically, 68Ga-NODAGA-LM3 exhibits a significantly higher tumor uptake and tumor-to-background ratio. This enhanced performance is attributed to its higher binding affinity for SSTR2 and its antagonistic nature, which may allow for binding to a greater number of receptor sites.
While both 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 show favorable biodistribution and high tumor uptake, the chelator choice influences the pharmacokinetic profile. The mean effective radiation doses for both LM3-based tracers are comparable to other 68Ga-labeled SSTR2 antagonists.
For therapeutic applications, the higher tumor uptake and retention of antagonists like those based on the LM3 peptide core could translate to a higher radiation dose delivered to the tumor, potentially leading to improved therapeutic outcomes. Preliminary evidence with 177Lu-DOTA-LM3 has shown promising results in patients.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prospective randomized, double-blind study to evaluate the diagnostic efficacy of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in patients with well-differentiated neuroendocrine tumors: compared with 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Treatment Response in Neuroendocrine Tumors: A Comparative Guide to 68Ga-Nodaga-LM3 PET/CT
For Researchers, Scientists, and Drug Development Professionals
The landscape of diagnostic imaging and therapy for neuroendocrine tumors (NETs) is rapidly evolving, with a shift towards more sensitive and specific molecular imaging agents. Among these, 68Ga-Nodaga-LM3, a somatostatin receptor subtype 2 (SSTR2) antagonist, has emerged as a promising tool. This guide provides a comprehensive comparison of 68Ga-Nodaga-LM3 PET/CT with the established SSTR2 agonist, 68Ga-DOTATATE PET/CT, for the assessment of NETs, with a focus on its application in evaluating treatment response.
Superior Diagnostic Performance of 68Ga-Nodaga-LM3
Clinical studies have demonstrated the superiority of the SSTR2 antagonist 68Ga-Nodaga-LM3 over the agonist 68Ga-DOTATATE in the initial diagnosis and staging of well-differentiated NETs. This enhanced performance is attributed to the different binding mechanisms of antagonists, which are thought to recognize a higher number of receptor sites on tumor cells.
A prospective, randomized, double-blind study directly comparing 68Ga-Nodaga-LM3 and 68Ga-DOTATATE in patients with well-differentiated NETs revealed significantly higher tumor uptake with the antagonist.[1] The median maximum standardized uptake value (SUVmax) for 68Ga-Nodaga-LM3 was notably higher than that of 68Ga-DOTATATE.[1] Furthermore, 68Ga-Nodaga-LM3 demonstrated a superior tumor-to-background ratio, particularly in the liver, which is a common site of NET metastases.[1]
| Parameter | 68Ga-Nodaga-LM3 | 68Ga-DOTATATE | p-value | Reference |
| Median SUVmax | 29.1 | 21.6 | < 0.05 | [1] |
| Median Tumor-to-Liver Ratio | 5.0 | 2.9 | < 0.05 | [1] |
This enhanced contrast and higher uptake translate to improved lesion detection. Studies have shown that both 68Ga-Nodaga-LM3 and another SSTR2 antagonist, 68Ga-DOTA-LM3, demonstrated superiority in lesion detection compared to 68Ga-DOTATATE on both a lesion-based and patient-based comparison.
The Theranostic Promise: 68Ga-Nodaga-LM3 for Treatment Response Assessment
The principle of theranostics, which combines a diagnostic imaging agent with a therapeutic agent that targets the same molecular marker, is central to the management of NETs. The most established theranostic pair is 68Ga-DOTATATE for imaging and 177Lu-DOTATATE for peptide receptor radionuclide therapy (PRRT). Given the superior diagnostic performance of 68Ga-Nodaga-LM3, its potential as the diagnostic partner for antagonist-based PRRT using agents like 177Lu-DOTA-LM3 is a subject of significant interest.
While direct, large-scale comparative studies focusing on 68Ga-Nodaga-LM3 for treatment response assessment are still emerging, the theranostic principle suggests that the imaging agent with the highest sensitivity for detecting tumor lesions would also be the most suitable for monitoring the response to a targeted therapy. A case has been reported where a patient with 68Ga-DOTATOC-negative liver metastases was successfully imaged with 68Ga-Nodaga-LM3 PET/CT and subsequently treated with 177Lu-DOTA-LM3, achieving near-complete remission after three cycles of intra-arterial PRRT. This highlights the potential of 68Ga-Nodaga-LM3 to identify patients who may benefit from antagonist-based therapies and to subsequently monitor their response.
Changes in SSTR expression on tumor cells after PRRT can influence the uptake of radiotracers. Therefore, a highly sensitive agent like 68Ga-Nodaga-LM3 could be crucial for accurately assessing residual disease and detecting early signs of recurrence.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are summarized experimental protocols for diagnostic PET/CT imaging with 68Ga-Nodaga-LM3 and its comparators.
Protocol for 68Ga-Nodaga-LM3 PET/CT in Diagnostic Imaging of NETs
-
Patient Population: Patients with histologically confirmed well-differentiated neuroendocrine tumors (G1 and G2).
-
Radiotracer Administration: Intravenous injection of 68Ga-Nodaga-LM3 (approximately 150-200 MBq).
-
Uptake Time: Whole-body PET/CT scans are typically performed 40-60 minutes after injection. For biodistribution and dosimetry studies, serial scans may be acquired at multiple time points (e.g., 5, 15, 30, 45, 60, and 120 minutes post-injection).
-
Imaging Parameters: A low-dose CT scan is acquired for attenuation correction and anatomical localization, followed by the PET scan.
Protocol for Comparative Imaging with 68Ga-DOTATATE PET/CT
-
Patient Population: Same as for 68Ga-Nodaga-LM3 to allow for intra-patient comparison.
-
Radiotracer Administration: Intravenous injection of 68Ga-DOTATATE (approximately 150-200 MBq).
-
Uptake Time: Whole-body PET/CT scan performed 40-60 minutes after injection.
-
Imaging Interval: To avoid interference between the two scans, a minimum interval of 24 hours is maintained.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological mechanisms and experimental designs, the following diagrams are provided in DOT language.
Caption: Somatostatin Receptor (SSTR) Signaling in Neuroendocrine Tumors.
Caption: Workflow for a comparative PET/CT imaging study.
Conclusion and Future Directions
68Ga-Nodaga-LM3 PET/CT demonstrates superior diagnostic performance compared to 68Ga-DOTATATE PET/CT for the initial assessment of well-differentiated NETs, offering higher tumor uptake and improved lesion detection. While direct comparative evidence for its role in treatment response assessment is still accumulating, the principles of theranostics strongly suggest its potential for more sensitive monitoring of response to SSTR-targeted therapies, particularly antagonist-based PRRT.
Future research should focus on longitudinal studies that evaluate changes in 68Ga-Nodaga-LM3 uptake before and after PRRT and correlate these changes with clinical outcomes. Such studies will be instrumental in establishing 68Ga-Nodaga-LM3 PET/CT as the new standard for both diagnosing and monitoring treatment response in patients with neuroendocrine tumors, ultimately paving the way for more personalized and effective patient management.
References
A Comparative Guide: Cost-Effectiveness of ⁶⁸Ga-Nodaga-LM3 PET/CT versus ⁶⁸Ga-DOTATATE PET/CT for Neuroendocrine Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cost-effectiveness of two leading radiopharmaceuticals for Positron Emission Tomography (PET)/Computed Tomography (CT) imaging of neuroendocrine tumors (NETs): the established somatostatin analog ⁶⁸Ga-DOTATATE and the newer antagonist ⁶⁸Ga-Nodaga-LM3. This analysis is based on currently available data on diagnostic efficacy, procedural costs, and a proposed model for evaluating their impact on patient outcomes.
Executive Summary
Recent clinical evidence demonstrates that ⁶⁸Ga-Nodaga-LM3 PET/CT offers superior diagnostic performance in the detection of well-differentiated neuroendocrine tumors compared to ⁶⁸Ga-DOTATATE PET/CT. Key advantages of ⁶⁸Ga-Nodaga-LM3 include a significantly higher tumor uptake and improved tumor-to-background ratios, leading to enhanced lesion detection. While direct cost-effectiveness analyses are not yet available in published literature, this guide synthesizes available cost and performance data to provide a comparative framework. A hypothetical cost-effectiveness model suggests that the enhanced diagnostic accuracy of ⁶⁸Ga-Nodaga-LM3 may translate into improved patient management and outcomes, potentially justifying a higher procedural cost.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance and estimated costs of ⁶⁸Ga-Nodaga-LM3 and ⁶⁸Ga-DOTATATE PET/CT.
Table 1: Diagnostic Efficacy in Well-Differentiated Neuroendocrine Tumors
| Parameter | ⁶⁸Ga-Nodaga-LM3 PET/CT | ⁶⁸Ga-DOTATATE PET/CT | P-value |
| Median Maximum Standardized Uptake Value (SUVmax) | 29.1 | 21.6 | < 0.05 |
| Median Tumor-to-Liver Ratio | 5.0 | 2.9 | < 0.05 |
| Lesion Detection | Superior to ⁶⁸Ga-DOTATATE | Standard | - |
Data sourced from a prospective, randomized, double-blind study comparing the two imaging agents.[1]
Table 2: Estimated Cost Comparison
| Cost Component | ⁶⁸Ga-Nodaga-LM3 PET/CT (Estimated) | ⁶⁸Ga-DOTATATE PET/CT |
| Precursor Peptide (per mg) | ~$385 | Variable, generally lower than antagonists |
| Radiopharmaceutical Production (per dose) | Estimated higher due to precursor cost | Standard |
| PET/CT Scan Procedure | ~$1,675 - $7,275 | ~$1,675 - $7,275 |
| Estimated Total Cost per Scan | Higher than ⁶⁸Ga-DOTATATE | ~$2,500 - $8,000 |
Cost of Nodaga-LM3 precursor is based on commercially available research-grade pricing. Total scan costs are estimates and can vary significantly based on location, facility (inpatient vs. outpatient), and insurance coverage.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
⁶⁸Ga-Nodaga-LM3 PET/CT Imaging Protocol
This protocol is based on a prospective clinical trial design (NCT04318561).
-
Patient Population: Patients with histologically confirmed well-differentiated neuroendocrine tumors.
-
Radiopharmaceutical Preparation: ⁶⁸Ga-Nodaga-LM3 is synthesized using an automated radiolabeling module. The process involves the elution of ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator and its subsequent chelation with the this compound precursor peptide. Quality control is performed to ensure high radiochemical purity.
-
Patient Preparation: Patients may be required to discontinue long-acting somatostatin analogs for a specific period before the scan. Hydration is encouraged.
-
Administration: A dose of approximately 150-200 MBq of ⁶⁸Ga-Nodaga-LM3 is administered intravenously.
-
Imaging: Whole-body PET/CT scans are typically acquired 60 minutes post-injection. Serial imaging at multiple time points (e.g., 5, 15, 30, 45, 60, and 120 minutes) may be performed for research purposes to assess biodistribution and dosimetry.
⁶⁸Ga-DOTATATE PET/CT Imaging Protocol
This protocol is a standard clinical procedure.
-
Patient Population: Patients with known or suspected neuroendocrine tumors.
-
Radiopharmaceutical Preparation: ⁶⁸Ga-DOTATATE is prepared using an automated synthesis module coupled to a ⁶⁸Ge/⁶⁸Ga generator. The kit-based preparation is a well-established and validated process.
-
Patient Preparation: Patients are typically advised to be well-hydrated. Discontinuation of somatostatin analogs may be required. No specific dietary restrictions are usually necessary.
-
Administration: An intravenous injection of 100-200 MBq of ⁶⁸Ga-DOTATATE is administered.
-
Imaging: A whole-body PET/CT scan is performed approximately 45-60 minutes after the injection.
Mandatory Visualization
Signaling Pathway and Experimental Workflows
Caption: Decision analysis framework for comparing the cost-effectiveness of this compound and DOTATATE PET/CT.
Caption: Experimental workflow for the clinical evaluation of ⁶⁸Ga-Nodaga-LM3 PET/CT.
References
Safety Operating Guide
Navigating the Disposal of Nodaga-LM3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Nodaga-LM3, a macrocyclic chelating agent often employed in nuclear medicine for radiolabeling, understanding the proper disposal procedures is paramount for ensuring laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not identified in the immediate search, this guide provides essential safety and logistical information based on the general handling of chelating agents and laboratory chemicals.
Core Safety and Handling Protocols
When handling this compound, adherence to good industrial hygiene and safety practices is crucial.[1] This includes minimizing skin and eye contact through the use of appropriate personal protective equipment (PPE).[1] In the event of a spill, it should be cleaned up immediately using absorbent materials and disposed of in a designated chemical waste container.[1]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye Protection | Chemical safety goggles | Must be worn to prevent eye contact with the material.[1] |
| Hand Protection | Protective gloves | Chemically resistant gloves should be worn. Contaminated gloves must be disposed of in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | Protective body covering | Clean protective clothing should be used as needed to minimize contact with skin and personal clothing. |
| Respiratory Protection | Respirator | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU) if inhalation risk is present. |
Disposal Procedures for Non-Radiolabeled this compound
For this compound in its non-radioactive form, disposal should follow standard procedures for chemical waste. It is essential to prevent the entry of chelating agents into sewers or surface and ground water.
General Disposal Steps:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. Solid and liquid waste should be kept separate.
-
Containment: Use a designated, well-labeled, and leak-proof chemical waste container.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the waste as an unused product through your institution's hazardous waste management program, following all local, state, and federal regulations.
Disposal of Radiolabeled this compound
When this compound is labeled with a radionuclide, such as Gallium-68 (⁶⁸Ga), the disposal procedures are dictated by the radioactive nature of the waste. The primary goal is to manage the radioactive waste safely and in compliance with regulations from bodies like the Nuclear Regulatory Commission.
Key Considerations for Radioactive Waste:
-
Decay in Storage: For short-lived radionuclides, waste can be stored in a designated, shielded area until the radioactivity has decayed to background levels.
-
Labeling: All radioactive waste containers must be clearly labeled with the isotope, activity level, initial storage date, and the "decay by" date.
-
Isotope-Specific Storage: Different radionuclides should be stored separately to accurately track their decay.
-
Surveying: All items must be surveyed for contamination before being managed as waste.
-
Professional Disposal: For long-lived isotopes or as required by institutional policy, an outside vendor specializing in radioactive waste disposal may be necessary.
A Note on Environmental Impact: Chelating agents like this compound form strong bonds with metal ions, which can have lasting environmental effects. Therefore, proper disposal is not just a matter of immediate safety but also of environmental stewardship. Newer generations of chelating agents are being developed with a focus on biodegradability to mitigate these concerns.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles for chelating agents. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the manufacturer-provided SDS for this compound and adhere to your institution's specific safety and waste management protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
